Tin(II) bromide
Description
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Properties
Molecular Formula |
Br2Sn |
|---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
dibromotin |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
InChI Key |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
Canonical SMILES |
Br[Sn]Br |
Origin of Product |
United States |
Foundational & Exploratory
Tin(II) Bromide: A Comprehensive Technical Guide to its Crystal Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) bromide (SnBr₂), also known as stannous bromide, is a versatile inorganic compound with significant applications in various fields of research and development, including as a precursor in the synthesis of perovskite solar cells and other optoelectronic materials.[1] Its rich structural chemistry, characterized by the existence of multiple polymorphs, and its notable electronic and optical properties make it a subject of considerable interest. This technical guide provides an in-depth analysis of the crystal structure, physical and chemical properties, and experimental protocols related to this compound.
Crystal Structure
This compound is known to exist in at least two crystalline forms, or polymorphs: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[2] The arrangement of atoms within these crystal lattices dictates the material's properties and performance in various applications. The solid-state structure of SnBr₂ is related to that of tin(II) chloride (SnCl₂) and lead(II) chloride (PbCl₂).[2] In the solid state, the tin atoms are coordinated by five neighboring bromine atoms in an approximately trigonal bipyramidal configuration.[2] In the gas phase, SnBr₂ has a non-linear, bent configuration.[3]
Polymorphs of this compound
Orthorhombic Polymorph (α-SnBr₂): This is the stable form of this compound at room temperature.
Hexagonal Polymorph (β-SnBr₂): This is the high-temperature phase of this compound.
| Crystallographic Data | Orthorhombic (α-SnBr₂) Polymorph | Hexagonal (β-SnBr₂) Polymorph |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Pnma | P6₃/m |
| Lattice Parameters | a = 8.3908 Å, b = 4.2354 Å, c = 10.5203 Å | a = 12.2824 Å, c = 4.3568 Å |
| Unit Cell Volume | 374.23 ų | 549.54 ų |
Physical and Chemical Properties
This compound is a pale yellow or gray powder that is sensitive to moisture and light. It is a reducing agent and acts as a Lewis acid.
| Property | Value |
| Molecular Formula | SnBr₂ |
| Molar Mass | 278.52 g/mol |
| Appearance | Pale yellow to gray crystalline powder |
| Density | 5.12 g/cm³ |
| Melting Point | 215-232 °C |
| Boiling Point | 620-639 °C |
| Solubility in Water | 85.2 g/100 mL at 0 °C; 222.5 g/100 mL at 100 °C (decomposes in large volumes of water) |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, pyridine, and dimethyl sulfoxide |
Experimental Protocols
Synthesis of this compound from Metallic Tin and Hydrobromic Acid
This method involves the direct reaction of metallic tin with hydrobromic acid.[2][4]
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (HBr, 48%)
-
Distillation apparatus
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place metallic tin in a round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere.
-
Slowly add concentrated hydrobromic acid to the flask. An excess of HBr is typically used to ensure complete reaction.
-
Heat the mixture gently under an inert atmosphere to initiate the reaction. The reaction produces hydrogen gas, which should be safely vented. Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g)
-
Once the reaction is complete (i.e., the tin has dissolved), distill off the excess water and HBr.
-
Allow the remaining solution to cool, during which this compound will crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold, deoxygenated water, and dry under vacuum.
Single Crystal Growth by Solvent Evaporation
High-quality single crystals of this compound can be grown using a solvent evaporation method.
Materials:
-
This compound powder
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Beaker or crystallizing dish
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, dissolve this compound powder in a minimal amount of pre-heated anhydrous ethanol with stirring until the solid is fully dissolved.
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed container.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.
-
Further cooling in a refrigerator can increase the yield.
-
Once crystals have formed, isolate them by decanting the solvent or by filtration.
-
Dry the crystals under vacuum.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a standard technique to identify the crystalline phases present in a sample.
Sample Preparation:
-
Grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the holder's surface.
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Type: Continuous scan
-
Scan Range (2θ): 10° to 80°
-
Scan Speed/Step Size: 1°/min or 0.02° per step with a counting time of 1-2 seconds per step.
Differential Scanning Calorimetry (DSC) Analysis
DSC is used to study the thermal properties of a material, such as phase transitions and melting points.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum or other inert DSC pan.
-
Hermetically seal the pan to prevent any interaction with the atmosphere during the measurement.
-
Place an empty, sealed pan in the reference position of the DSC cell.
Instrument Parameters (Typical):
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected phase transition and melting point (e.g., 250 °C) at a constant heating rate.
-
Hold at the final temperature for a few minutes to ensure thermal equilibrium.
-
Cool back to room temperature at a controlled rate.
-
-
Heating/Cooling Rate: 10 °C/min
-
Purge Gas: Nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
Phase Transition
This compound undergoes a reversible phase transition from the orthorhombic (α) phase to the hexagonal (β) phase upon heating. DSC analysis can be used to determine the temperature of this transition.
Electronic and Optical Properties
The electronic and optical properties of this compound are of significant interest for its application in optoelectronic devices.
| Property | Value |
| Band Gap | ~2.9 - 3.5 eV (experimental values vary) |
| Photoluminescence | Exhibits photoluminescence, with emission properties dependent on the crystal structure and presence of defects.[5][6][7][8][9] |
The band gap of this compound can be determined from UV-Vis absorption spectroscopy data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:
(αhν)ⁿ = A(hν - Eg)
where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
Applications
This compound is a key precursor material in the fabrication of lead-free perovskite solar cells, offering a more environmentally friendly alternative to lead-based perovskites.[1] It is also used in the synthesis of other tin-based semiconductors and as a Lewis acid catalyst in organic synthesis.
Safety Information
This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place away from moisture and light.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ace-laboratories.com [ace-laboratories.com]
- 4. Buy this compound [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the structural, optical, photoluminescence and electric properties of a semiconductor material [Br(CH2)2N(CH3)3]2SnBr6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemically driven dimensionality modulation of hybrid tin( ii ) halide perovskite microcrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00623B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Synthesis and Characterization of Stannous Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of stannous bromide (SnBr₂), a versatile compound with significant utility in chemical synthesis and materials science. This document details common synthetic methodologies, comprehensive characterization data, and its emerging role in pharmaceutical development.
Introduction
Stannous bromide, also known as tin(II) bromide, is an inorganic compound with the chemical formula SnBr₂.[1] In this compound, tin exists in the +2 oxidation state.[2] It typically appears as a yellowish powder and is known for its activity as both a Lewis acid and a reducing agent.[3][4][5][6][7][8] These properties make it a valuable reagent in a variety of chemical transformations, including the synthesis of organotin compounds and as a catalyst.[6][7][8] Notably, stannous bromide is gaining attention for its applications in the development of perovskite solar cells and as a reagent in the synthesis of pharmaceutical intermediates.[9][10][11]
Synthesis of Stannous Bromide
The most prevalent and straightforward method for synthesizing stannous bromide is the reaction of metallic tin with hydrobromic acid (HBr).[1][2][9][12] This reaction can be carried out using a couple of primary methodologies: the aqueous reflux method and the distillation method.[12]
Experimental Protocols
2.1.1. Aqueous Reflux Method [12]
This method involves heating a mixture of metallic tin and aqueous hydrobromic acid under reflux.
-
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (e.g., 48% aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
-
Procedure:
-
Place a pre-weighed amount of metallic tin into a round-bottom flask.
-
Under a fume hood, carefully add a stoichiometric excess (typically a 2- to 4-fold molar excess) of concentrated hydrobromic acid to ensure the complete reaction of the tin.
-
Attach the reflux condenser and, if using, purge the system with an inert gas.
-
Heat the mixture to reflux using a heating mantle. The reaction will produce hydrogen gas, which should be safely vented.
-
Continue refluxing until all the metallic tin has dissolved.
-
Once the reaction is complete, cool the solution.
-
The stannous bromide can be isolated by crystallization. Slowly cool the filtrate in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, deoxygenated water, followed by a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the final product under vacuum.
-
2.1.2. Distillation Method [12]
This method is also based on the reaction of metallic tin with hydrobromic acid, but the product is isolated by distilling off the excess acid and water.
-
Materials: Same as the aqueous reflux method, with the addition of a distillation apparatus.
-
Procedure:
-
Combine metallic tin and a stoichiometric excess of concentrated hydrobromic acid in a round-bottom flask.
-
Heat the mixture to facilitate the reaction, which will be evident by the evolution of hydrogen gas.
-
Once the tin has completely reacted, assemble the distillation apparatus.
-
Heat the solution to distill off the constant boiling mixture of water and hydrobromic acid.
-
Continue the distillation until the volume of the solution is significantly reduced and the temperature of the distillate begins to rise, which indicates that most of the water and excess HBr have been removed.
-
Allow the remaining molten stannous bromide to cool and solidify in the distillation flask.
-
Characterization of Stannous Bromide
Stannous bromide is a well-characterized compound. Its physical and chemical properties have been determined using various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of stannous bromide is presented in the table below.
| Property | Value |
| Chemical Formula | SnBr₂ |
| Molar Mass | 278.52 g/mol [3][8][13][14] |
| Appearance | Yellowish powder[1][3] |
| Density | 5.12 g/cm³[2][3][8][13] |
| Melting Point | 215 °C[2][3] |
| Boiling Point | 623 - 639 °C[2][3][13] |
| Solubility | Soluble in water (85.2 g/100 mL at 0 °C, 222.5 g/100 mL at 100 °C), alcohol, ether, acetone, pyridine, and dimethyl sulfoxide.[2][3][4][5][6][15] Decomposes in large amounts of water.[3] |
Crystallography
Stannous bromide is known to exist in at least two polymorphic forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[2][9][16] The crystal structures of these polymorphs have been determined by X-ray diffraction techniques, such as single-crystal X-ray diffraction (SC-XRD).[9]
Table of Crystallographic Data
| Parameter | Orthorhombic Polymorph[16] | Hexagonal Polymorph[9] |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Pnma (No. 62) | P6₃/m (No. 176) |
| a (Å) | 8.3908(4) | 12.2824(5) |
| b (Å) | 4.2354(2) | 12.2824(5) |
| c (Å) | 10.5203(4) | 4.3568(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 120 |
| Z | 4 | 6 |
| Volume (ų) | 374.34 | 568.96 |
Role in Drug Development and Organic Synthesis
Stannous bromide is a valuable reagent in organic synthesis, particularly for its role as a reducing agent.[7][10] This functionality is of significant interest to drug development professionals for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10][11]
Reduction of Aromatic Nitro Compounds
A key application of stannous bromide is the reduction of aromatic nitro groups to primary amines. This transformation is a fundamental step in the synthesis of anilines, which are crucial building blocks for a wide range of pharmaceuticals.[10]
Reductive Amination
Stannous bromide can also be employed in reductive amination protocols. In this one-pot reaction, a carbonyl compound reacts with an amine to form an imine in situ, which is then immediately reduced by SnBr₂ to the corresponding amine. This method is highly efficient for the formation of secondary and tertiary amines.[10]
Experimental Protocol: Reduction of an Aromatic Nitro Compound[10]
-
Materials:
-
Aromatic nitro compound
-
Stannous bromide (SnBr₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the aromatic nitro compound in ethanol in a round-bottom flask.
-
Add a solution of stannous bromide in concentrated hydrochloric acid to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
The crude product can be further purified by column chromatography if necessary.
-
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of stannous bromide.
Caption: Polymorphic relationship of SnBr₂.
Caption: Role of SnBr₂ in the reduction of aromatic nitro compounds.
References
- 1. This compound Facts for Kids [kids.kiddle.co]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stannous Bromide [drugfuture.com]
- 4. nbinno.com [nbinno.com]
- 5. TIN (II) BROMIDE | 10031-24-0 [chemicalbook.com]
- 6. CAS 10031-24-0: Tin dibromide | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cas 10031-24-0,TIN (II) BROMIDE | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Tin (II) Bromide - ProChem, Inc. [prochemonline.com]
- 14. strem.com [strem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Orthorhombic vs. Cubic Phase of Tin(II) Bromide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tin(II) bromide (SnBr₂), a key precursor in the synthesis of perovskite materials and a compound of interest in various chemical applications, exhibits significant polymorphism. The transition between its low-temperature orthorhombic phase and a higher-temperature, higher-symmetry phase (often discussed in the context of a cubic structure in related perovskites) is critical as it fundamentally alters the material's electronic and optical properties. This guide provides a detailed comparison of these phases, presenting quantitative data, experimental protocols for synthesis and characterization, and visual workflows to elucidate the relationship between structure and properties.
Introduction to the Polymorphism of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can display varied properties, including solubility, stability, and electronic behavior. This compound is a prime example, existing as a stable orthorhombic phase at room temperature.[1][2] Upon heating, it undergoes a phase transition to a higher-symmetry structure before melting.[3] While this high-temperature phase for pure SnBr₂ has been identified as hexagonal, the cubic phase is the archetypal high-symmetry structure for the broader class of tin-halide perovskites (e.g., MASnBr₃), and its characteristics are often used to contrast with the distorted low-temperature phase.[3][4] Understanding the transition between the low-symmetry orthorhombic and a high-symmetry cubic-like state is essential for controlling the properties of SnBr₂-based materials.
Comparative Analysis of Orthorhombic and Cubic Phases
The primary distinctions between the orthorhombic and cubic-like phases of this compound lie in their crystal structure, which in turn dictates their macroscopic and electronic properties. The room-temperature orthorhombic phase is characterized by a lower symmetry crystal lattice compared to the idealized high-temperature cubic phase.[5]
Data Presentation: Key Property Comparison
The quantitative differences between the two phases are summarized below.
| Property | Orthorhombic Phase | High-Symmetry (Cubic-like) Phase |
| Crystal System | Orthorhombic[1][2][3] | Cubic (Idealized Perovskite Structure)[4] |
| Space Group | Pnma[3] | Pm-3m (Idealized Perovskite Structure)[4] |
| Lattice Parameters (Å) | a = 8.39, b = 4.24, c = 10.52[3] | Context-dependent (e.g., a ≈ 6 Å in perovskites) |
| Appearance | White / Colorless Crystalline Solid[6][7] | Yellow / Orange Solid[1][8][9] |
| Optical Band Gap (eV) | ~3.4 eV (Exciton Band)[7] | Lower; ~2.3 eV (in related perovskites)[10] |
| Phase Transition Temp. | Transitions observed at ~224-226 °C (prior to melting)[3] | N/A |
Experimental Protocols
The synthesis and characterization of SnBr₂ phases require careful control of experimental conditions and the use of appropriate analytical techniques.
Synthesis of Orthorhombic this compound
This protocol describes a common laboratory method for synthesizing the room-temperature stable orthorhombic phase.
Materials:
-
Metallic Tin (granules or powder)[11]
-
Concentrated Hydrobromic Acid (HBr, 48% aqueous solution)[11]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
-
Diethyl ether (for washing)
Procedure:
-
Place a pre-weighed amount of metallic tin into a round-bottom flask under a fume hood.
-
Carefully add a stoichiometric excess of concentrated hydrobromic acid to the flask. The reaction is: Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g).[11]
-
Assemble a reflux condenser on the flask and heat the mixture gently using a heating mantle. The reaction is complete when the evolution of hydrogen gas ceases and the tin metal has dissolved.
-
Filter the hot solution to remove any unreacted tin.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of SnBr₂.
-
Collect the white, crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to facilitate drying.[11]
-
Dry the final product under vacuum to yield pure, orthorhombic this compound.
Characterization of Phase Transition
Technique: Differential Scanning Calorimetry (DSC)
Objective: To identify the temperature of the orthorhombic to high-temperature phase transition.
Methodology:
-
Hermetically seal 5-10 mg of the synthesized SnBr₂ powder in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from room temperature to ~250 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The phase transition is observed as a sharp endothermic peak on the resulting thermogram, indicating the temperature at which the crystal structure changes.[3] The melting point will appear as a subsequent endothermic event.[3]
Structural Identification
Technique: Temperature-Dependent Powder X-ray Diffraction (PXRD)
Objective: To confirm the crystal structure of both the low- and high-temperature phases.
Methodology:
-
Prepare a finely ground powder sample of the synthesized SnBr₂.
-
Room Temperature (Orthorhombic): Mount the sample on a standard PXRD holder and collect a diffraction pattern at ambient temperature. The resulting pattern should be indexed to the orthorhombic Pnma space group.[3]
-
High Temperature (High-Symmetry): Mount the sample on a high-temperature stage within the PXRD instrument.
-
Heat the sample to a temperature above the transition identified by DSC (e.g., 230 °C) and allow it to thermally equilibrate.
-
Collect a diffraction pattern at the elevated temperature. The change in peak positions and the emergence of a new pattern with higher symmetry confirm the structural phase transition.
Mandatory Visualizations
Phase Transition Relationship
The following diagram illustrates the reversible, temperature-driven relationship between the two phases.
Experimental Characterization Workflow
This diagram outlines the logical flow of experiments for synthesizing and analyzing the phases of SnBr₂.
Conclusion
The distinct orthorhombic and high-symmetry (cubic-like) phases of this compound offer a clear example of structure-property relationships in solid-state materials. The low-temperature orthorhombic phase is a wide-bandgap, colorless solid, while the transition to a higher-symmetry structure results in a narrower bandgap and a yellow-orange appearance. For researchers in materials science, understanding this transition is key to developing novel optoelectronic devices. For professionals in drug development, where tin compounds can act as reducing agents or Lewis acids, knowledge of phase stability, solubility, and reactivity is paramount for formulation and process control.[12] The detailed protocols and comparative data herein provide a foundational framework for the precise synthesis and characterization required to harness the unique properties of each SnBr₂ polymorph.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [chemister.ru]
- 9. gelest.com [gelest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Optoelectronic Landscape of Tin(II) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core optical and electronic properties of Tin(II) Bromide (SnBr₂), a material of burgeoning interest in the fields of perovskite solar cells, photodetectors, and light-emitting diodes. This document provides a comprehensive overview of its fundamental characteristics, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data to facilitate comparative analysis and accelerate research and development efforts.
Core Properties of this compound
This compound is a crystalline solid that exists in at least two polymorphic forms at atmospheric pressure: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[1] The arrangement of atoms in its crystal lattice is a critical determinant of its physical and electronic properties.
Optical Properties
SnBr₂ exhibits intriguing optical properties, characterized by a direct band gap and strong photoluminescence, making it a promising candidate for various optoelectronic applications.
Table 1: Summary of Optical Properties of SnBr₂
| Property | Value | Conditions |
| First Exciton Band | 3.4 eV | Orthorhombic crystal, 12 K |
| Exciton-Binding Energy | 32 meV (estimated) | Orthorhombic crystal, 12 K |
| Photoluminescence (PL) Emission Peak | ~571 nm | Low temperature (~12 K) |
| Photoluminescence Quantum Yield (PLQY) | 85% | Single crystal |
| Stokes Shift | 265 nm | Single crystal |
Note: The optical properties of SnBr₂ can be influenced by factors such as crystal structure, temperature, and the presence of defects.
Electronic Properties
The electronic properties of SnBr₂, such as its electrical conductivity and carrier mobility, are crucial for its performance in electronic devices. While experimental data for pristine SnBr₂ is still emerging, theoretical studies and data from related tin-halide systems provide valuable insights.
Table 2: Summary of Electronic Properties of SnBr₂
| Property | Value | Method/Conditions |
| Band Gap | Direct | Orthorhombic crystal |
| Electrical Conductivity | Data not readily available for pristine SnBr₂ | |
| Carrier Mobility | Data not readily available for pristine SnBr₂ |
Note: Further experimental investigation is required to fully quantify the electronic properties of pure SnBr₂.
Experimental Protocols
Precise experimental control is paramount for the synthesis of high-quality SnBr₂ and the accurate characterization of its properties.
Synthesis of this compound
A common and effective method for synthesizing SnBr₂ is through the reaction of metallic tin with hydrobromic acid.
Protocol 1: Aqueous Reflux Synthesis of SnBr₂
-
Reactants: Metallic tin (Sn) powder or granules and concentrated hydrobromic acid (HBr).
-
Procedure: a. Combine a stoichiometric amount of metallic tin with an excess of concentrated hydrobromic acid in a round-bottom flask. b. Heat the mixture under reflux. The reaction is complete when the tin has fully dissolved. c. Cool the solution to room temperature to allow SnBr₂ crystals to precipitate. d. Filter the hot solution to remove any unreacted tin. e. Further cool the filtrate to induce crystallization. f. Collect the SnBr₂ crystals by vacuum filtration. g. Wash the crystals with a small amount of cold deionized water followed by diethyl ether. h. Dry the purified SnBr₂ crystals under vacuum.
Optical Characterization
Protocol 2: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a thin film of SnBr₂ on a transparent substrate (e.g., quartz) or a dilute solution of SnBr₂ in a suitable solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure: a. Obtain a baseline spectrum of the substrate or the pure solvent. b. Place the SnBr₂ sample in the spectrophotometer's sample holder. c. Record the absorbance or transmittance spectrum over the desired wavelength range (typically 200-800 nm). d. Correct the sample spectrum by subtracting the baseline spectrum.
Protocol 3: Photoluminescence Spectroscopy
-
Sample Preparation: Use a SnBr₂ single crystal or a thin film on a substrate.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or laser) and a detector (e.g., a photomultiplier tube).
-
Procedure: a. Mount the sample in the sample holder. b. Select an appropriate excitation wavelength based on the absorption spectrum. c. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. d. To obtain an excitation spectrum, set the detector to a specific emission wavelength and scan a range of excitation wavelengths.
Electronic Characterization
Protocol 4: Four-Point Probe for Electrical Conductivity
-
Sample Preparation: A thin film of SnBr₂ with a uniform thickness is required.
-
Instrumentation: A four-point probe setup connected to a current source and a voltmeter.
-
Procedure: a. Place the four probes in a linear, equidistant configuration on the surface of the SnBr₂ film. b. Apply a constant current through the two outer probes. c. Measure the voltage difference between the two inner probes. d. Calculate the sheet resistance and then the electrical conductivity using the measured current, voltage, and film thickness.
Protocol 5: Hall Effect Measurement for Carrier Mobility
-
Sample Preparation: A rectangular or van der Pauw geometry sample of SnBr₂ is needed.
-
Instrumentation: A Hall effect measurement system, including a magnet, a current source, and a voltmeter.
-
Procedure: a. Place the sample in a magnetic field perpendicular to the sample surface. b. Apply a current through two contacts on the sample. c. Measure the Hall voltage across the other two contacts, perpendicular to both the current and the magnetic field. d. Calculate the Hall coefficient, carrier concentration, and carrier mobility from the Hall voltage, current, magnetic field strength, and sample dimensions.
Signaling Pathways and Logical Relationships
The properties of SnBr₂ are interconnected, with synthesis conditions influencing the crystal structure, which in turn dictates the optical and electronic characteristics.
Experimental Workflow for Comprehensive Characterization
A systematic workflow is essential for a thorough investigation of SnBr₂'s properties.
Conclusion
This technical guide provides a foundational understanding of the optical and electronic properties of SnBr₂, along with detailed experimental protocols for its synthesis and characterization. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the field, enabling further exploration and application of this promising material in next-generation optoelectronic devices. Further experimental work is encouraged to populate the data gaps, particularly in the electronic properties of pristine SnBr₂, to fully unlock its potential.
References
A Deep Dive into the Solubility of Tin(II) Bromide in Organic Solvents: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the solubility of tin(II) bromide (SnBr₂) in various organic solvents, a critical parameter for its application in research, particularly in drug development and materials science. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and experimental workflows.
Core Topic: this compound Solubility in Organic Solvents
This compound is a versatile inorganic compound utilized as a Lewis acid catalyst and a reducing agent in a wide array of organic reactions.[1][2][3] Its effectiveness in these roles is often contingent on its solubility in the reaction medium. Understanding the solubility of this compound in different organic solvents is therefore paramount for reaction optimization, yield improvement, and the development of novel synthetic methodologies.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the reported qualitative solubility of this compound in various organic solvents. It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly between different solvents.
| Solvent Class | Solvent Name | Reported Solubility | Citations |
| Alcohols | Ethyl Alcohol (Ethanol) | Soluble | [4][5][6][9][11] |
| Ethers | Diethyl Ether | Soluble | [4][5][6][9][11] |
| Tetrahydrofuran (THF) | Soluble | [4] | |
| Ketones | Acetone | Soluble | [4][5][6][9][11] |
| Aprotic Polar | Pyridine | Soluble | [4][9][11][16] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [9][11][16] | |
| N,N-Dimethylformamide (DMF) | Soluble | [17] |
Note: In the context of perovskite precursor solutions, this compound has been used at concentrations around 0.64 M in dimethyl sulfoxide (DMSO), often in combination with N,N-dimethylformamide (DMF) as a co-solvent.[17] This provides a practical indication of its solubility in these solvent systems under specific conditions.
Experimental Protocols: Determining the Solubility of this compound
For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from established methods for determining the solubility of inorganic salts in organic solvents, is recommended.[18][19][20][21][22] this compound is moisture-sensitive, so all operations should be conducted under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][11]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
Anhydrous this compound (SnBr₂)
-
Anhydrous organic solvent of interest
-
Sealable glass vials or flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Analytical balance
-
Volumetric glassware
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Add an excess amount of anhydrous this compound to a pre-weighed, dry vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the this compound.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Extraction and Analysis:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Record the exact volume of the filtered saturated solution.
-
Determine the mass of the dissolved this compound in the volumetric flask by evaporating the solvent under reduced pressure and weighing the remaining solid. Alternatively, analytical techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) can be used to determine the tin concentration in the solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved SnBr₂ (g) / Volume of solvent (mL)) * 100
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.
Reaction Pathway: Reduction of an Aromatic Nitro Compound
Tin(II) halides are effective reagents for the reduction of aromatic nitro compounds to primary amines, a crucial transformation in the synthesis of many pharmaceutical intermediates.[1][23][24][25]
Caption: A simplified representation of the chemical transformation of a nitroarene to an aniline (B41778) using this compound.
Logical Workflow for Solvent Selection
The choice of solvent is critical when using this compound as a catalyst or reagent. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: A decision-making flowchart for choosing a suitable solvent for reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [chemister.ru]
- 5. TIN (II) BROMIDE CAS#: 10031-24-0 [m.chemicalbook.com]
- 6. you-iggy.com [you-iggy.com]
- 7. chemwhat.com [chemwhat.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. Tin ( II ) Bromide_Lianyungang Qinglang Environmental Technology Co., Ltd. [qlhbmn.com]
- 11. TIN (II) BROMIDE | 10031-24-0 [chemicalbook.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound, 99.2% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.ws [chem.ws]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. fountainheadpress.com [fountainheadpress.com]
- 23. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 24. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 25. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tin(II) Bromide
Issued: December 15, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tin(II) bromide (SnBr₂), or stannous bromide, is a critical precursor and additive in various fields, notably in the development of perovskite solar cells and as a Lewis acid catalyst in organic synthesis.[1][2] A thorough understanding of its thermal properties, stability, and decomposition behavior is paramount for its effective application, storage, and handling. This guide provides an in-depth analysis of the thermal characteristics of SnBr₂, summarizing key physical data, outlining decomposition pathways, and detailing standard experimental protocols for its analysis.
Physical and Thermal Properties
This compound is a pale yellow, crystalline solid that is sensitive to moisture, air, and light.[1][3][4] Its stability is significantly influenced by the inert pair effect, which favors the +2 oxidation state for tin.[5] The compound is known to exist in at least two polymorphic forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[5][6] Key physical and thermal properties are summarized below.
Table 1: Physical and Thermal Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | SnBr₂ | [7] |
| Molecular Weight | 278.52 g/mol | [1][7] |
| Appearance | Pale yellow rhombic crystals or powder | [1][8] |
| Melting Point | 215 - 232 °C | [1][3][7][8] |
| Boiling Point | 620 - 641 °C | [1][3][7][8] |
| Density | 5.12 - 5.18 g/cm³ at ambient temperature | [1][7][8] |
| Crystal Structure | Orthorhombic (room temp.), Hexagonal (high temp.) | [5][6] |
Thermal Stability and Phase Transitions
The thermal behavior of SnBr₂ is characterized by distinct phase transitions prior to melting. Differential scanning calorimetry (DSC) studies have identified endothermic processes occurring between 224 °C and 226 °C, which are attributed to the phase transition from the room-temperature orthorhombic polymorph to a high-temperature hexagonal modification.[9] This transition occurs just before the compound melts.[9]
Caption: Phase transitions of SnBr₂ as a function of temperature.
Thermal Decomposition Pathways
The decomposition of this compound is highly dependent on the surrounding atmosphere. In the absence of reactive species like oxygen, its decomposition is primarily governed by disproportionation at higher temperatures.
3.1. Decomposition in an Inert Atmosphere
Under an inert atmosphere (e.g., nitrogen or argon), SnBr₂ is stable until its boiling point. Above this temperature, the gaseous SnBr₂ can undergo disproportionation, a redox reaction where tin(II) is simultaneously oxidized to tin(IV) and reduced to elemental tin(0).
The likely reaction is: 2SnBr₂(g) ⇌ Sn(l) + SnBr₄(g)
This type of reaction is common for elements like tin that have multiple stable oxidation states.[10]
3.2. Decomposition in Air (Oxidative Decomposition)
This compound is sensitive to oxygen, and this reactivity increases with temperature. When heated in the presence of air, it undergoes oxidative decomposition. The tin(II) center is oxidized to the more stable tin(IV) state, forming tin(IV) oxide and elemental bromine.
The likely reaction is: SnBr₂(s/l) + O₂(g) → SnO₂(s) + Br₂(g)
This is analogous to the observation that the synthesis of SnBr₂ from tin and HBr can yield tin(IV) bromide if oxygen is present.[5]
Caption: Thermal decomposition pathways for SnBr₂.
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of SnBr₂, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[11][12]
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, identify decomposition temperatures, and quantify mass loss.
-
Objective: To determine the onset temperature of decomposition and quantify mass loss stages.
-
Instrumentation: A thermogravimetric analyzer (e.g., Netzsch 449, TA Instruments SDT 2960).[11][13]
-
Sample Preparation: A small quantity of high-purity SnBr₂ powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A mass loss step indicates decomposition or vaporization. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum decomposition rate.
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like phase transitions and melting.
-
Objective: To identify the temperatures of phase transitions and melting.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of SnBr₂ (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon.
-
Heating Program: A controlled heating rate, often 10 °C/min, across the temperature range of interest (e.g., ambient to 300 °C).[11]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic peaks correspond to heat-absorbing events like phase transitions and melting. The onset temperature of the peak is typically reported as the transition temperature.[9]
Caption: Generalized workflow for the thermal analysis of this compound.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. benchchem.com [benchchem.com]
- 3. WebElements Periodic Table » Tin » tin dibromide [webelements.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. TIN (II) BROMIDE CAS#: 10031-24-0 [m.chemicalbook.com]
- 8. This compound [chemister.ru]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) bromide (SnBr₂), a versatile Lewis acid, is a captivating subject in coordination chemistry. Its unique electronic structure, characterized by a stereochemically active lone pair of electrons on the tin atom, dictates a rich and varied coordination environment, leading to complexes with diverse geometries and reactivity.[1] This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of this compound coordination complexes, with a focus on applications relevant to research and development in materials science and pharmaceuticals.
Core Concepts in this compound Coordination
The coordination chemistry of this compound is largely governed by its behavior as a Lewis acid, readily accepting electron pairs from a wide array of donor ligands.[1] The coordination number and geometry around the tin(II) center are highly sensitive to the steric and electronic properties of the coordinating ligand.
The Inert Pair Effect: The presence of a non-bonding pair of electrons in the valence shell of the tin(II) ion, known as the inert pair effect, is the defining feature of its coordination chemistry.[1] This lone pair occupies a significant volume in the coordination sphere, leading to distorted geometries that deviate from idealized polyhedra. Common coordination geometries include pyramidal and pseudo-trigonal bipyramidal structures, where the lone pair occupies one of the coordination sites.[1]
Lewis Acidity: SnBr₂ acts as a moderately strong Lewis acid, forming adducts with a variety of Lewis bases, including nitrogen, oxygen, and phosphorus donor ligands. This Lewis acidity is central to its catalytic activity in various organic transformations.
Synthesis of this compound and its Coordination Complexes
Synthesis of Anhydrous this compound
Anhydrous this compound is the essential precursor for the synthesis of its coordination complexes. A common laboratory-scale preparation involves the reaction of metallic tin with anhydrous hydrogen bromide gas.
Experimental Protocol:
Materials:
-
Tin metal (granular or foil)
-
Anhydrous hydrogen bromide (HBr) gas
-
Inert gas (Nitrogen or Argon)
-
Tube furnace
-
Schlenk line apparatus
Procedure:
-
Place the tin metal in a quartz tube within a tube furnace.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the tin metal to its melting point (232 °C).
-
Pass a slow stream of anhydrous HBr gas over the molten tin. The reaction produces this compound and hydrogen gas: Sn(s) + 2HBr(g) → SnBr₂(s) + H₂(g)[2]
-
The crude SnBr₂ can be purified by sublimation under reduced pressure.
-
Handle and store the anhydrous SnBr₂ under an inert atmosphere to prevent oxidation to Sn(IV).
General Synthesis of this compound Coordination Complexes
The synthesis of this compound adducts is typically a straightforward reaction between anhydrous SnBr₂ and the desired ligand in an appropriate solvent under an inert atmosphere.
Figure 1: General workflow for the synthesis of SnBr₂ coordination complexes.
Structural and Spectroscopic Characterization
The elucidation of the structure and bonding in this compound coordination complexes relies on a combination of single-crystal X-ray diffraction and spectroscopic techniques, most notably ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous information about the solid-state structure of coordination complexes, including bond lengths, bond angles, and the overall coordination geometry around the tin center.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| SnBr₂ (orthorhombic) | Orthorhombic | Pnma | 10.525 | 8.394 | 4.237 | 90 | 4 | [3] |
| SnBr₂ (trigonal) | Trigonal | P-3m1 | 4.237 | 4.237 | 8.394 | 120 | 1 | [4] |
Table 1: Crystallographic Data for this compound Polymorphs.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for characterizing tin-containing compounds in solution. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number, the nature of the ligands, and the geometry of the tin center, spanning a very wide range of over 5000 ppm.[4][5]
Generally, an increase in the coordination number at the tin atom results in a significant upfield shift (more negative ppm values) of the ¹¹⁹Sn resonance.[1] This allows for the differentiation of various coordination complexes in solution. For instance, four-coordinate tin species typically resonate in a different region compared to five- or six-coordinate species.
| Compound/System | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Environment | Ref. |
| SnBr₂ (solid-state) | - | -640 | Polymeric | [6] |
| Sn(II) thiolates | Various | +20 to +300 | 4-coordinate | [7] |
| Sn(II) complexes | en | -263 | 6-coordinate | [7] |
| Sn(II) complexes | EDT-en | -346 | 6-coordinate | [7] |
| MASnBr₃ (solid-state) | - | -316 | Perovskite | [6] |
| MA₂SnBr₆ (solid-state) | - | -1990 | Perovskite-related | [6] |
Table 2: Representative ¹¹⁹Sn NMR Chemical Shifts for Tin(II) Compounds.
Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO, d₇-DMF) in an NMR tube under an inert atmosphere. The choice of solvent is critical as it can influence the coordination sphere of the tin center.
-
Use a reference standard, typically external tetramethyltin (B1198279) (SnMe₄), set to 0 ppm.[4]
Data Acquisition:
-
Acquire a one-dimensional ¹¹⁹Sn NMR spectrum. Due to the wide chemical shift range and potential for broad signals, a large spectral width should be used.
-
Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to obtain a high-quality spectrum.
Coordination Complexes with N-Donor Ligands
Nitrogen-containing ligands, such as pyridines and amines, readily form stable adducts with this compound.
Pyridine and Bipyridine Complexes
Pyridine and its derivatives form simple adducts with SnBr₂, typically with a pyramidal geometry. Bidentate ligands like 2,2'-bipyridine (B1663995) form chelate complexes.
TMEDA Complex
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that forms a well-defined complex with SnBr₂. The resulting complex exhibits a pseudo-trigonal bipyramidal geometry, with the two nitrogen atoms of TMEDA and two bromine atoms in the equatorial positions and the stereochemically active lone pair occupying the third equatorial site.[1]
Experimental Protocol: Synthesis of SnBr₂(TMEDA) (Adapted from a protocol for SnCl₂(TMEDA))[1]
Materials:
-
Anhydrous this compound (SnBr₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous toluene (B28343)
-
Schlenk line apparatus
Procedure:
-
Under an inert atmosphere, dissolve a known amount of anhydrous SnBr₂ in anhydrous toluene in a Schlenk flask.
-
Slowly add one equivalent of TMEDA to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.
-
Alternatively, the product can be crystallized by reducing the solvent volume and cooling the solution.
Coordination Complexes with O-Donor Ligands
Oxygen-donor ligands, such as dimethyl sulfoxide (B87167) (DMSO), ketones, and ethers, also form coordination complexes with this compound.
DMSO Complexes
In the solid state, SnBr₂ exists as a polymer. However, upon dissolution in a donor solvent like DMSO, this polymeric structure is broken down to form discrete molecular adducts.[1] The resulting complexes, such as SnBr₂(DMSO)₂, typically exhibit a pyramidal geometry.
Coordination Complexes with P-Donor Ligands
Phosphine (B1218219) ligands, being soft Lewis bases, are also known to coordinate to the soft Lewis acid Sn(II) center. The nature of the phosphine ligand (e.g., alkyl vs. aryl, monodentate vs. bidentate) influences the structure and stability of the resulting complexes.
Applications in Research and Development
The coordination chemistry of this compound has significant implications in various fields, from catalysis to materials science.
Catalysis in Organic Synthesis
The Lewis acidity of SnBr₂ and its coordination complexes makes them effective catalysts for a range of organic reactions, including:
-
Aldol and Michael Additions: SnBr₂ can activate carbonyl compounds towards nucleophilic attack.
-
Barbier-type Reactions: In situ generation of organotin nucleophiles for addition to carbonyls.
-
Multicomponent Reactions: Such as the Biginelli reaction for the synthesis of dihydropyrimidinones.
Figure 2: Simplified catalytic cycle for a this compound-catalyzed Mukaiyama-aldol reaction.
Precursors for Materials Science
This compound is a crucial precursor in the synthesis of tin-based perovskite materials for photovoltaic applications. The coordination of SnBr₂ with solvents and additives in the precursor solution plays a critical role in controlling the crystallization and morphology of the perovskite thin film, ultimately impacting the solar cell's efficiency and stability.
Conclusion
The coordination chemistry of this compound is a rich and expanding field of study. The stereochemically active lone pair on the tin(II) center imparts unique structural and reactive properties to its coordination complexes. A thorough understanding of the synthesis, characterization, and reactivity of these compounds is essential for their application in catalysis, materials science, and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile and important inorganic compound.
References
The Ascendant Role of Tin(II) Bromide as a Lewis Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis, the judicious selection of a Lewis acid catalyst is a critical parameter for achieving desired reactivity and selectivity. Among the diverse array of available catalysts, tin(II) bromide (SnBr₂), also known as stannous bromide, is a noteworthy contender. This technical guide provides a comprehensive examination of the Lewis acidic properties of this compound and its application in key organic transformations. This document collates available quantitative data, presents detailed experimental protocols, and offers mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging the unique catalytic potential of SnBr₂ for the synthesis of complex molecular architectures.
Introduction: The Lewis Acidity of Stannous Bromide
This compound is a salt of tin in the +2 oxidation state and exhibits significant Lewis acidic character. This acidity arises from the presence of vacant p-orbitals on the tin atom, which are capable of accepting electron pairs from Lewis bases.[1] This fundamental property allows SnBr₂ to activate a variety of functional groups, most notably carbonyls, thereby facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
The stability of tin compounds in the +2 oxidation state is attributed to the inert pair effect. In the gaseous phase, SnBr₂ adopts a non-linear, bent configuration with a Br-Sn-Br angle of approximately 95° and an Sn-Br bond length of 255 pm.[2] In solution, it can form adducts with donor solvents like acetone, pyridine, and dimethylsulfoxide.[2]
The Lewis acidity of SnBr₂ can be considered moderate, which often translates to higher chemoselectivity and tolerance of sensitive functional groups compared to stronger Lewis acids. Furthermore, the bromide ligands influence the steric and electronic environment of the tin center, allowing for the fine-tuning of its catalytic activity. This compound can act as a Lewis acid by forming adducts with donor molecules, such as trimethylamine, and can also function as both a donor and an acceptor in more complex systems.[2]
**Table 1: Physical and Chemical Properties of Stannous Bromide (SnBr₂) **
| Property | Value | Reference(s) |
| Chemical Formula | SnBr₂ | [2] |
| Molar Mass | 278.518 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Density | 5.12 g/cm³ | [2] |
| Melting Point | 215 °C | [2] |
| Boiling Point | 639 °C | [2] |
| CAS Number | 10031-24-0 | [3] |
Key Organic Transformations Catalyzed by Stannous Bromide
Stannous bromide has demonstrated its utility in a variety of cornerstone reactions in organic synthesis. Its ability to act as a catalyst is pivotal in streamlining industrial processes, reducing energy consumption, and minimizing waste.[1]
Barbier-Type Reactions
The Barbier reaction is an organometallic reaction that involves an alkyl halide, a carbonyl compound, and a metal to produce a primary, secondary, or tertiary alcohol.[4] A key feature of the Barbier reaction is the in situ generation of the organometallic species.[4] While metallic tin is often used in these reactions, the Lewis acidity of SnBr₂ can play a role in activating the carbonyl group towards nucleophilic attack.
The reaction generally proceeds through the formation of an organotin species, which then adds to the carbonyl. In the context of a SnBr₂-catalyzed reaction, the Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic addition.
Diagram 1: Proposed Mechanism for a Tin-Mediated Barbier-Type Allylation
Caption: Proposed mechanism for a tin-mediated Barbier-type allylation reaction.
While specific protocols for SnBr₂-catalyzed Barbier reactions are not extensively detailed in the literature, a general procedure using tin metal, which generates the active organotin species, is as follows. Researchers can adapt this for catalytic systems with SnBr₂.
-
To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, H₂O, or a mixture), add the allyl halide (1.5-3.0 equiv) and tin powder or granules (1.5-3.0 equiv).
-
The reaction mixture is stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Aldol (B89426) and Mukaiyama-Aldol Additions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl compound. The Mukaiyama-aldol reaction is a variation that utilizes a silyl (B83357) enol ether as the nucleophile. This compound can catalyze these reactions by activating the electrophilic carbonyl component.
In a SnBr₂-catalyzed Mukaiyama-aldol reaction, the catalytic cycle begins with the coordination of the Lewis acidic SnBr₂ to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, forming a new C-C bond and a tin(II) aldolate intermediate. Subsequent silyl transfer and hydrolysis yield the β-hydroxy carbonyl product and regenerate the this compound catalyst.
Diagram 2: Catalytic Cycle of a SnBr₂-Catalyzed Mukaiyama-Aldol Reaction
Caption: Catalytic cycle of a SnBr₂-catalyzed Mukaiyama-aldol reaction.
Michael Additions
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids like SnBr₂ can catalyze this reaction by activating the Michael acceptor.
The Lewis acid, SnBr₂, coordinates to the carbonyl oxygen of the Michael acceptor, which enhances the electrophilicity of the β-carbon. The nucleophile then attacks this activated position, leading to the 1,4-adduct after a workup step.
Diagram 3: Logical Workflow of a SnBr₂-Catalyzed Michael Addition
Caption: Logical workflow of a SnBr₂-catalyzed Michael addition.
Quantitative Data on Lewis Acidity and Catalytic Performance
A comprehensive, direct comparison of the catalytic efficiency of SnBr₂ with other Lewis acids across a range of reactions is not extensively documented in readily available literature. However, general trends and representative data for similar Lewis acid-catalyzed reactions can provide a benchmark for researchers. The tables below are representative examples of data that should be sought when evaluating SnBr₂ for a specific application.
Table 2: Representative Data for Lewis Acid-Catalyzed Aldol Additions
| Entry | Aldehyde | Ketone/Ester | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetone | SnCl₂ | 10 | CH₂Cl₂ | rt | 4 | 85 |
| 2 | Benzaldehyde | Acetone | ZnCl₂ | 10 | THF | rt | 6 | 78 |
| 3 | Cyclohexanecarboxaldehyde | Ethyl Acetate | TiCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 92 |
| 4 | Benzaldehyde | Acetone | SnBr₂ | 10 | CH₂Cl₂ | rt | [Screen] | [Screen] |
Note: Data for SnBr₂ in entry 4 is hypothetical and represents a typical screening experiment. Researchers are encouraged to screen SnBr₂ under similar conditions to other reported Lewis acids.
Applications in Drug Development and Synthesis of Pharmaceutical Intermediates
While direct applications of SnBr₂ in the synthesis of specific commercial drugs are not widely published, its role as a Lewis acid catalyst for fundamental bond-forming reactions makes it a valuable tool in medicinal chemistry and process development. The synthesis of complex organic molecules, which are often precursors to active pharmaceutical ingredients (APIs), frequently relies on reactions such as aldol, Michael, and Barbier-type additions.[1]
The moderate Lewis acidity of SnBr₂ could be advantageous in the synthesis of complex pharmaceutical intermediates where high chemoselectivity is required to avoid the degradation of sensitive functional groups present in the molecule. For instance, in the construction of chiral centers, which is crucial for the efficacy of many drugs, SnBr₂ could be employed as a catalyst in asymmetric synthesis, potentially in combination with chiral ligands.
Further research into the development of chiral SnBr₂ complexes could open new avenues for its application in the stereoselective synthesis of pharmaceutical intermediates.
Experimental Protocols
The efficacy of this compound as a Lewis acid is highly dependent on its purity and anhydrous nature. Commercially available SnBr₂ may require drying or purification before use.
Preparation of Anhydrous this compound
Anhydrous this compound can be prepared by the reaction of metallic tin with hydrogen bromide gas.[2]
-
Place metallic tin in a tube furnace.
-
Pass a stream of dry HBr gas over the molten tin.
-
The resulting anhydrous SnBr₂ will sublime and can be collected in a cooler part of the apparatus.
General Protocol for a SnBr₂-Catalyzed Reaction (e.g., Mukaiyama-Aldol)
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous SnBr₂ (5-20 mol%).
-
Add the desired anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene).
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the aldehyde (1.0 equiv) and stir for a few minutes.
-
Slowly add the silyl enol ether (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound presents itself as a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its moderate reactivity, coupled with its potential for chelation control, offers opportunities for developing highly selective synthetic methodologies. While the existing literature provides a solid foundation, further research is warranted to fully explore the scope of SnBr₂ in asymmetric catalysis through the development of chiral this compound complexes. The systematic evaluation of SnBr₂ in comparison to other Lewis acids in a variety of solvent systems and for a broader range of substrates will undoubtedly solidify its position in the synthetic organic chemist's toolbox, with potential applications in the efficient synthesis of pharmaceutical intermediates and other complex molecules.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
An In-depth Technical Guide to the Hydrolysis of Tin(II) Bromide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) bromide (SnBr₂), also known as stannous bromide, is a versatile inorganic compound with applications in various fields, including as a Lewis acid catalyst in organic synthesis and as a precursor for the formation of tin-containing materials.[1][2] In aqueous environments, the behavior of this compound is predominantly governed by the hydrolysis of the tin(II) ion (Sn²⁺), a process that significantly influences the speciation of tin and the physicochemical properties of the solution. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, detailing the reaction pathways, equilibrium constants, and the experimental protocols used for its characterization. This information is critical for researchers and professionals working with tin(II) compounds in areas such as catalysis, materials science, and drug development, where precise control over solution chemistry is paramount.
The Hydrolysis of Tin(II) Ions
Upon dissolution in water, this compound dissociates to form hydrated tin(II) ions, [Sn(H₂O)ₙ]²⁺, and bromide ions (Br⁻). The hydrated tin(II) ion, a Lewis acid, subsequently undergoes hydrolysis, reacting with water molecules to form a series of mononuclear and polynuclear hydroxo complexes.[3] This process results in the release of protons (H⁺), leading to a decrease in the pH of the solution.[4]
The primary hydrolysis reactions and the resulting tin(II) hydroxo species are:
-
Formation of Mononuclear Hydroxo Complexes:
-
Sn²⁺ + H₂O ⇌ [Sn(OH)]⁺ + H⁺
-
Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ (aq) + 2H⁺
-
Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺
-
-
Formation of Polynuclear Hydroxo Complexes:
-
2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺
-
3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺
-
The distribution of these species is highly dependent on factors such as pH, the total tin(II) concentration, and temperature. At lower pH values, the free hydrated Sn²⁺ ion is the predominant species. As the pH increases, the mononuclear hydroxo complexes begin to form, followed by the formation of polynuclear species at higher tin(II) concentrations. In hyper-alkaline solutions, the trihydroxidostannate(II) ion, [Sn(OH)₃]⁻, is the predominant species.[5]
Signaling Pathway of Tin(II) Hydrolysis
The following diagram illustrates the stepwise hydrolysis of the tin(II) ion in an aqueous solution, leading to the formation of various hydroxo complexes.
Figure 1: Hydrolysis pathway of the aqueous tin(II) ion.
Quantitative Data on Tin(II) Hydrolysis
The extent of hydrolysis is quantified by equilibrium constants (log K) for each reaction step. These constants are crucial for predicting the speciation of tin(II) in solution under various conditions.
Equilibrium Constants for Tin(II) Hydrolysis
The following table summarizes the critically evaluated logarithmic equilibrium constants (log K) for the hydrolysis of the Sn²⁺ ion at 298 K and infinite dilution.[6]
| Reaction | log K |
| Sn²⁺ + H₂O ⇌ [Sn(OH)]⁺ + H⁺ | -3.40 |
| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺ | -7.06 |
| Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺ | -16.61 |
| 2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺ | -4.77 |
| 3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺ | -6.88 |
Solubility Product of Tin(II) Hydroxide (B78521)
The hydrolysis of tin(II) can lead to the precipitation of tin(II) hydroxide, Sn(OH)₂, when the ion product exceeds the solubility product constant (Ksp).
| Compound | Formula | Ksp |
| Tin(II) Hydroxide | Sn(OH)₂ | 5.45 x 10⁻²⁷ |
Thermodynamic Data
The following table presents standard thermodynamic data for species involved in the hydrolysis of this compound.
| Species | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |
| SnBr₂(s) | solid | -243.5[7] | - | - |
| Sn²⁺(aq) | aqueous | - | - | - |
| Br⁻(aq) | aqueous | -121.55[7] | -103.96[7] | 82.4[7] |
| H₂O(l) | liquid | -285.83 | -237.13 | 69.91 |
| H⁺(aq) | aqueous | 0 | 0 | 0 |
| OH⁻(aq) | aqueous | -229.99[6] | -157.24[6] | -10.75[6] |
| Sn(OH)₂(s) | solid | -561.1[6] | -491.6[6] | 155[6] |
Experimental Protocols for Studying Hydrolysis
The determination of hydrolysis constants and the characterization of hydroxo complexes are typically achieved through a combination of potentiometric and spectroscopic techniques.
Potentiometric Titration
Potentiometric titration is a primary method for determining the stability constants of metal-ligand complexes, including hydroxo complexes formed during hydrolysis.[8]
Objective: To determine the formation constants of tin(II) hydroxo complexes by monitoring the pH change of a this compound solution upon titration with a strong base.
Materials and Equipment:
-
This compound (SnBr₂)
-
Standardized sodium hydroxide (NaOH) solution (CO₂-free)
-
Inert salt solution (e.g., NaCl or NaBr) to maintain constant ionic strength
-
Deionized, deoxygenated water
-
pH meter with a combination glass electrode
-
Autotitrator or manual titration setup
-
Thermostatted reaction vessel
-
Inert gas supply (e.g., Argon or Nitrogen)
Experimental Workflow:
Figure 2: Experimental workflow for potentiometric titration.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deoxygenated, deionized water under an inert atmosphere to prevent oxidation of Sn(II) to Sn(IV). Prepare a standardized solution of sodium hydroxide, ensuring it is free from carbonate.
-
Titration Setup: In a thermostatted reaction vessel, place a known volume of the this compound solution and add an inert salt to maintain a constant ionic strength. Bubble an inert gas through the solution to maintain an oxygen-free environment.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate the this compound solution with the standardized NaOH solution. After each addition of titrant, allow the pH to stabilize before recording the reading and the volume of titrant added.
-
Data Analysis: Plot the measured pH against the volume of NaOH added to obtain a titration curve. The data is then analyzed using specialized computer programs (e.g., Hyperquad, SUPERQUAD) that employ non-linear least-squares algorithms to refine the hydrolysis model and calculate the stability constants of the various hydroxo species present.
Spectroscopic Methods
Spectroscopic techniques provide valuable information on the structure and concentration of the different tin(II) species in solution.
-
Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can be used to identify the different Sn-O bonds in the hydroxo complexes.[5] Aqueous solutions can be directly analyzed, providing an advantage over infrared spectroscopy.[9] The Raman spectra of aqueous this compound solutions would show characteristic peaks for the different [Snₓ(OH)ᵧ] species, allowing for their identification and, with appropriate calibration, quantification.
-
UV-Vis Spectroscopy: Changes in the coordination environment of the Sn²⁺ ion upon hydrolysis can lead to shifts in its ultraviolet-visible absorption spectrum. By monitoring these changes as a function of pH, it is possible to obtain information about the formation of different hydroxo complexes.
Factors Influencing the Hydrolysis of this compound
Effect of pH
As illustrated by the hydrolysis reactions, pH is the most critical factor controlling the speciation of tin(II) in aqueous solutions. Increasing the pH shifts the equilibria towards the formation of hydroxo complexes and, eventually, the precipitation of tin(II) hydroxide.
Effect of Concentration
The total concentration of tin(II) influences the formation of polynuclear species. At higher concentrations, the formation of [Sn₂(OH)₂]²⁺ and [Sn₃(OH)₄]²⁺ becomes more significant. The species distribution diagrams at different concentrations (1 mM and 1 µM) clearly show that at lower concentrations, mononuclear species are more dominant over a wider pH range.[6]
Effect of Temperature
The hydrolysis reactions are generally endothermic, meaning that an increase in temperature will favor the formation of hydroxo complexes. However, detailed quantitative data on the temperature dependence of the hydrolysis constants for tin(II) are scarce in the literature. Thermodynamic principles suggest that the equilibrium constants will vary with temperature according to the van 't Hoff equation.
Effect of Ionic Strength
The ionic strength of the solution, determined by the concentration of all ions present, affects the activity coefficients of the reacting species.[10] Therefore, hydrolysis constants are typically determined at a constant ionic strength, or the results are extrapolated to infinite dilution.
Conclusion
The hydrolysis of this compound in aqueous solutions is a complex process involving the formation of various mononuclear and polynuclear hydroxo species. The distribution of these species is intricately linked to the pH, concentration, and temperature of the solution. A thorough understanding of these equilibria, quantified by their respective stability constants, is essential for controlling the reactivity and properties of this compound solutions in diverse applications. The experimental protocols outlined in this guide, particularly potentiometric titration and spectroscopic methods, provide the necessary tools for researchers and professionals to characterize and manage the hydrolysis of this compound in their specific systems.
References
- 1. Hydrolysis constant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tin [webbook.nist.gov]
- 5. Speciation and structure of tin(II) in hyper-alkaline aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. you-iggy.com [you-iggy.com]
- 8. scribd.com [scribd.com]
- 9. titration procedure based: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Tin(II) Bromide as a Precursor for Perovskite Solar Cells
Introduction
Tin(II) bromide (SnBr₂), CAS No. 10031-24-0, is a critical precursor and additive in the fabrication of lead-free and low-lead perovskite solar cells (PSCs).[1][2][3] As environmental and health concerns regarding lead toxicity hinder the large-scale commercialization of high-performing lead-based PSCs, tin-based perovskites have emerged as the most promising alternative.[2][4] Tin's electronic configuration is similar to lead, and tin-halide perovskites exhibit favorable optoelectronic properties, such as high charge carrier mobility and tunable bandgaps.[2][4][5]
A primary challenge in tin-based PSCs is the chemical instability of the tin(II) cation (Sn²⁺), which readily oxidizes to tin(IV) (Sn⁴⁺).[2][6][7] This oxidation creates defects within the perovskite crystal lattice, which act as charge carrier recombination centers, leading to poor device performance and rapid degradation.[2][4] SnBr₂ plays a multifaceted role in addressing these issues by passivating defects, stabilizing the perovskite phase, suppressing oxidation, and modulating crystal growth for improved film quality.[6][8][9]
Key Applications of this compound:
-
Lead-Free Perovskite Absorbers: SnBr₂ serves as a primary tin source for synthesizing lead-free perovskite absorbers, such as CsSnBr₃ and FASnBr₃ (Formamidinium Tin Bromide).[1][10]
-
Mixed-Halide Perovskites: It is used to create mixed-halide (Br/I) tin-based perovskites (e.g., FASnI₃-xBrₓ), allowing for the tuning of the material's bandgap and improving film quality.[7][11]
-
Additive for Stability: In both tin-based and lead-tin hybrid perovskites, SnBr₂ is used as an additive to enhance device efficiency and operational stability.[6][9][12][13] It passivates surface defects and stabilizes the perovskite phase, leading to prolonged device lifetime.[9][13]
Data Presentation
Table 1: Performance Enhancement with SnBr₂ as an Additive in CsSnI₃ Perovskite Solar Cells
This table summarizes the impact of using SnBr₂ as an additive on the key photovoltaic parameters of an all-inorganic CsSnI₃ solar cell.
| Perovskite Material | Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_oc) | Short-Circuit Current Density (J_sc) | Fill Factor (FF) | Stability | Reference |
| CsSnI₃ | None | < 1% | Low | Moderate | Low | Degrades Rapidly | [6] |
| CsSnI₃ | SnBr₂ | 4.3% | Improved | Improved | Improved | ~100 hours of prolonged stability | [6][9][12][13] |
Table 2: Performance Comparison of this compound-Based vs. Lead-Based Perovskite Solar Cells
This table provides a comparative overview of the typical and champion performance metrics for SnBr₂-based and conventional lead-based PSCs.
| Performance Metric | SnBr₂-based PSCs | Lead-based PSCs | Reference |
| PCE (Typical) | 8-12% | 20-24% | |
| PCE (Champion) | ~14.31% | >25% | |
| V_oc | 0.6 - 0.8 V | 1.1 - 1.2 V | |
| J_sc | 20 - 25 mA/cm² | 23 - 25 mA/cm² | |
| Fill Factor | 60 - 70% | 75 - 85% | [14] |
Table 3: Photovoltaic Performance of a High-Efficiency Mixed-Halide Tin-Based PSC
This table details the performance of an inverted (p-i-n) device using a specific mixed-halide tin perovskite composition where SnBr₂ is a key precursor.
| Perovskite Composition | PCE | V_oc (V) | J_sc (mA/cm²) | FF (%) | Reference |
| FA₀.₇₅MA₀.₂₅SnI₂.₂₅Br₀.₇₅ | 7.74% | 0.58 | 19.3 | 69 | [11] |
Visualizations and Logical Workflows
The following diagrams illustrate the fabrication workflow and the functional role of this compound in perovskite solar cells.
Caption: Workflow for solution-processed SnBr₂-based perovskite solar cell fabrication.
Caption: Role of SnBr₂ in mitigating challenges in tin-based perovskites.
Experimental Protocols
Protocol 1: Solution-Processing of a Mixed-Halide Tin Perovskite Film (FASnI₁.₅Br₁.₅)
This protocol describes the fabrication of a tin-based perovskite film using a one-step spin-coating method inside a nitrogen-filled glovebox to prevent oxidation.[2][8]
Materials:
-
Formamidinium Iodide (FAI)
-
Tin(II) Iodide (SnI₂)
-
This compound (SnBr₂), high purity
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Detergent, Deionized (DI) water, Acetone, Isopropanol
Equipment:
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Syringe filters (0.2 µm, PTFE)
Procedure:
-
Substrate Preparation: a. Clean FTO-coated glass substrates by sequential ultrasonication in detergent, DI water, acetone, and isopropanol for 15 minutes each.[2][8] b. Dry the substrates with a stream of nitrogen gas. c. Treat the cleaned substrates with UV-Ozone for 15 minutes immediately before transferring them into the glovebox.[6][8]
-
Precursor Solution Preparation (inside a nitrogen-filled glovebox): a. Prepare a 0.3 M precursor solution by dissolving FAI, SnI₂, and SnBr₂ in a 1:0.5:0.5 molar ratio in anhydrous DMSO.[8] b. Stir the solution at room temperature for a minimum of 2 hours to ensure all components are fully dissolved.[8] c. Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any particulates.[8][10]
-
Film Deposition: a. Transfer the cleaned substrates into the glovebox. b. Dispense an adequate amount of the filtered precursor solution onto the FTO substrate to cover the surface. c. Spin-coat the solution at 1500 rpm for 30 seconds.[8] Some protocols may use a two-step spin program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).[2] d. Optional Anti-Solvent Quenching: For improved film morphology, an anti-solvent (e.g., chlorobenzene) can be dripped onto the spinning substrate about 15 seconds before the end of the spin-coating program.[2][6]
-
Annealing: a. Immediately transfer the spin-coated film to a hotplate pre-heated to 100°C.[8] b. Anneal the film for 10 minutes to promote crystallization.[8] The optimal annealing temperature and time can vary depending on the specific perovskite composition and substrate.[15][16] c. Allow the film to cool to room temperature inside the glovebox.
Protocol 2: Vapor Deposition of a Cesium Tin Bromide (CsSnBr₃) Perovskite Film
This protocol details a solvent-free method for depositing high-purity, uniform tin-based perovskite films, which is advantageous for scalability.[1]
Materials:
-
This compound (SnBr₂), high purity (99.99%)
-
Cesium Bromide (CsBr), high purity (99.999%)
-
Substrates (e.g., FTO-coated glass with an electron transport layer)
Equipment:
-
High-vacuum thermal evaporation system (co-evaporation setup)
-
Alumina (B75360) crucibles
-
Quartz crystal microbalances (QCMs)
-
Annealing stage (can be inside the vacuum chamber or a separate furnace/hotplate in a glovebox)
Procedure:
-
Substrate Preparation: a. Clean substrates using the same procedure as in Protocol 1 (ultrasonication and UV-Ozone treatment). b. Immediately transfer the cleaned substrates into the vacuum deposition chamber.
-
Precursor Preparation and Loading: a. Use high-purity SnBr₂ and CsBr powders.[1] b. Load the SnBr₂ and CsBr powders into two separate alumina crucibles. c. Place the crucibles into their respective thermal evaporation sources within the vacuum chamber.
-
Co-evaporation Process: a. Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr). b. Gradually heat the SnBr₂ and CsBr sources to their respective evaporation temperatures. The evaporation temperature for SnBr₂ is typically in the range of 250-400°C.[1] c. Co-evaporate SnBr₂ and CsBr onto the substrate. d. Monitor and control the deposition rates of each source independently using QCMs to achieve a 1:1 stoichiometric ratio for CsSnBr₃.[1] A typical total deposition rate is 0.5-2 Å/s.[1] e. Deposit the film to the desired thickness.
-
Post-Deposition Annealing: a. After deposition, anneal the film to improve its crystallinity and morphology.[1] b. The annealing can be performed in-situ (inside the vacuum chamber) or ex-situ (on a hotplate inside a glovebox). c. A typical annealing condition is 150-200°C for 10-30 minutes. The optimal parameters should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Tin-based halide perovskite materials: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Roles of SnX2 (X = F, Cl, Br) Additives in Tin-Based Halide Perovskites toward Highly Efficient and Stable Lead-Free Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Tin-Based Perovskites Using Tin(II) Bromide (SnBr₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin-based perovskites are emerging as a promising, more environmentally friendly alternative to their lead-based counterparts in the field of optoelectronics, particularly for solar cells and light-emitting diodes (LEDs).[1][2] The primary challenges in working with tin-based perovskites are the rapid and uncontrolled crystallization and the propensity for the tin(II) ion (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), which can compromise device efficiency and stability.[2][3][4] Tin(II) bromide (SnBr₂) has been identified as a critical precursor and additive to mitigate these issues.[3][5] Its incorporation can help control crystal growth, passivate defects, and enhance the overall quality and longevity of the perovskite film.[1][3][4][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing SnBr₂ in the synthesis of various tin-based perovskite systems.
Application Notes
The strategic introduction of SnBr₂ into the perovskite precursor solution or as a vapor-phase reactant can influence the material's properties through several mechanisms:
-
Defect Passivation: Bromide ions from SnBr₂ can fill iodide vacancies, a common defect in iodide-based perovskites, thereby reducing non-radiative recombination.[1] The addition of SnBr₂ can also passivate surface defects, leading to improved device performance and stability.[6][7]
-
Crystallization Control: SnBr₂ can interact with other precursors to form intermediate complexes. These complexes can slow the rapid crystallization of the primary perovskite phase, allowing for the formation of larger, more uniform grains with fewer pinholes.[1][4]
-
Enhanced Stability: The inclusion of SnBr₂ has been shown to significantly improve the stability of tin-based perovskites. For instance, in CsSnI₃ perovskites, the addition of SnBr₂ resulted in prolonged stability of approximately 100 hours, outperforming SnF₂ and SnCl₂ additives.[3][6][7][8] This is attributed to the stabilization of the perovskite phase and suppression of Sn²⁺ oxidation.[3][6][7]
-
Tuning Optoelectronic Properties: As a dopant in lead-based perovskites, SnBr₂ can be used to tune the material's bandgap and improve charge transport.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of tin-based perovskites using SnBr₂.
| Perovskite Composition | Precursor(s) & Concentration | Solvent System | Deposition Method | Annealing Parameters | Power Conversion Efficiency (PCE) | Reference(s) |
| FASnI₁.₅Br₁.₅ | FAI, SnI₂, SnBr₂ (1:0.5:0.5 molar ratio) in a 0.3 M solution | DMSO | Spin-coating | 100°C for 10 minutes | Not Specified | [1] |
| CsSnI₃ with SnBr₂ | CsI, SnI₂, SnBr₂ (specific molar percentage of SnBr₂ added) | DMF:DMSO (e.g., 4:1 v/v) | Spin-coating | Not Specified | 4.3% | [3][6] |
| MASnIBr₁.₈Cl₀.₂ | MAI, SnBr₂, SnCl₂ (SnCl₂/SnBr₂ ratio of 10/90) | Not Specified | Not Specified | Not Specified | 3.1% | [9] |
| FA₀.₇₅MA₀.₂₅SnI₂.₂₅Br₀.₇₅ | FAI, MAI, SnI₂, SnBr₂(dmf) complex, SnF₂ (10 mol%) | DMSO | Spin-coating | Not Specified | 7.74% | [10] |
| CsSnBr₃ | SnBr₂ and CsBr (co-evaporated) | N/A (Vapor Deposition) | Thermal Evaporation | Post-deposition annealing (optional) | Not Specified | [11] |
Experimental Protocols
Protocol 1: Solution-Based Synthesis of FASnI₃-based Perovskite Films with SnBr₂
This protocol describes a general procedure for preparing tin-based perovskite films using SnBr₂ as a component in the precursor solution. All steps should be performed in a nitrogen-filled glovebox with O₂ and H₂O levels below 0.1 ppm.[8]
Materials:
-
Formamidinium iodide (FAI)
-
Tin(II) iodide (SnI₂)
-
This compound (SnBr₂)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Chlorobenzene (anti-solvent)
Equipment:
-
Spin coater
-
Hotplate
-
Pipettes
-
Syringe filters (0.2 µm, PTFE)
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Clean substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[1][8]
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to create a hydrophilic surface.[1][8]
-
-
Precursor Solution Preparation:
-
Prepare a 1.0 M stock solution of FAI and SnI₂ in a mixed solvent of dimethylformamide (DMF) and DMSO (e.g., 4:1 v/v).[8]
-
Prepare a separate stock solution of SnBr₂ in the same DMF/DMSO solvent system.[8]
-
To the FAI/SnI₂ precursor solution, add the desired volume of the SnBr₂ stock solution to achieve the target molar percentage (e.g., 5 mol%).[8]
-
For a mixed halide perovskite like FASnI₁.₅Br₁.₅, dissolve stoichiometric amounts of FAI, SnI₂, and SnBr₂ (1:0.5:0.5 molar ratio) in anhydrous DMSO to a concentration of 0.3 M.[1]
-
Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution.[1][8]
-
Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.[1][8]
-
-
Film Deposition:
-
Preheat the substrates on a hotplate at 75°C.[1]
-
Dispense an adequate amount of the hot precursor solution onto the substrate to cover the entire surface.[1]
-
Spin-coat the precursor solution at a specific speed and duration (e.g., 4000 rpm for 30 seconds).[8]
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate at a specified time (e.g., after 10 seconds).[8]
-
-
Annealing:
-
Cooling and Storage:
Protocol 2: Vapor Deposition Synthesis of CsSnBr₃ Perovskite Thin Films
This protocol details the fabrication of a CsSnBr₃ perovskite thin film via a dual-source thermal evaporation process.[11]
Materials:
-
High-purity this compound (SnBr₂, 99.99%)
-
High-purity cesium bromide (CsBr, 99.999%)
-
Pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates
Equipment:
-
Vacuum deposition system with thermal evaporation sources
-
Alumina (B75360) crucibles
-
Quartz crystal microbalances (QCMs)
-
Ultrasonic bath
-
UV-Ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[11]
-
Dry the substrates with a stream of nitrogen gas.[11]
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve surface wettability.[11]
-
Immediately transfer the cleaned substrates into the vacuum chamber.[11]
-
-
Precursor Preparation and Loading:
-
Deposition:
-
Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.
-
Gradually heat the SnBr₂ and CsBr sources until they reach their respective evaporation temperatures. The evaporation temperature for SnBr₂ is typically in the range of 250-400°C.[11]
-
Co-evaporate SnBr₂ and CsBr onto the substrate.
-
Control the deposition rates of each source independently using QCMs to achieve a 1:1 stoichiometric ratio. A typical total deposition rate for the perovskite film is in the range of 0.5-2 Å/s.[11]
-
-
Post-Deposition Annealing (Optional):
-
After deposition, the film can be annealed to improve its crystallinity and morphology. The annealing temperature and duration should be optimized for the specific system.
-
Visualizations
Caption: Solution-based synthesis workflow for tin-based perovskites.
Caption: Vapor deposition workflow for tin-based perovskites.
References
- 1. benchchem.com [benchchem.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Tin(II) Bromide in Lead-Free Perovskite Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rapid evolution of perovskite solar cells (PSCs) has marked them as a leading next-generation photovoltaic technology. However, the reliance on toxic lead in high-performance perovskite materials poses significant environmental and health risks, impeding large-scale commercialization.[1][2] Tin-based perovskites have emerged as the most viable lead-free alternatives, largely due to tin's electronic configuration being similar to lead's and the excellent optoelectronic properties of tin-halide perovskites.[1][3]
Tin(II) bromide (SnBr₂) is a fundamental precursor for synthesizing various tin-based perovskite absorbers, including pure bromide and mixed-halide (iodide/bromide) compositions, which allow for tunable bandgaps and enhanced stability.[1] A primary challenge in fabricating tin-based PSCs is the high propensity of the Sn²⁺ cation to oxidize to Sn⁴⁺.[1][4][5] This oxidation introduces defects into the perovskite lattice, which act as charge carrier recombination centers, thereby diminishing device performance and stability.[1] Consequently, fabrication protocols for SnBr₂-based perovskites must employ strategies to mitigate this oxidation, such as using additives or ensuring an inert processing environment.[1][5]
These application notes provide a detailed overview and protocols for the fabrication and characterization of lead-free perovskite solar cells using this compound.
Application Notes: Key Considerations
1. Precursor Purity and Properties:
-
Purity: The use of high-purity this compound is critical for achieving high-quality perovskite films.[1][6] Impurities can serve as defect nucleation sites, negatively impacting crystallization and overall device performance.[1] Manufacturers typically offer SnBr₂ with a minimum purity of 97%.[6]
-
Physical Properties: SnBr₂ is a yellow to grey powder or crystalline solid with a melting point of approximately 232°C.[6] It is sensitive to moisture and air, making proper storage in tightly-sealed containers essential to prevent degradation.[6]
-
Solubility: It is soluble in various organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), alcohol, and ether, which facilitates its use in the solution-based deposition techniques common in PSC manufacturing.[6][7]
2. Fabrication Environment:
-
Atmosphere Control: The fabrication of tin-based perovskites must be conducted in an inert atmosphere, typically a nitrogen-filled glovebox with oxygen and moisture levels below 0.1 ppm, to minimize the oxidation of Sn²⁺ to Sn⁴⁺.[1][8]
3. Device Architecture:
-
Inverted (p-i-n) Structure: This architecture is frequently used for tin-based PSCs as it has demonstrated higher efficiencies and improved stability compared to the conventional (n-i-p) structure.[1][2][9]
4. Role of SnBr₂ as an Additive:
-
Beyond being a primary precursor, SnBr₂ is also used as an additive in tin-based and lead-tin hybrid perovskites.[10] Its functions include passivating surface defects, stabilizing the perovskite phase, and helping to suppress the oxidation of tin, which are critical for enhancing both performance and device longevity.[10] In some systems, SnBr₂ has shown superior performance in enhancing stability compared to other tin halides like SnCl₂ and SnF₂.[11][12]
Quantitative Data
Table 1: Performance Comparison of Sn-Based vs. Lead-Based Perovskite Solar Cells
This table summarizes typical and champion performance metrics for solar cells fabricated with tin-based perovskites (often incorporating SnBr₂) versus traditional lead-based perovskites.
| Performance Metric | Tin-Based PSCs | Lead-Based PSCs |
| Power Conversion Efficiency (PCE) | Typical: 8-12% Champion: ~14.6%[5][13] | Typical: 20-24% Champion: >25%[13] |
| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V[13] | 1.1 - 1.2 V[13] |
| Short-Circuit Current Density (Jsc) | 20 - 25 mA/cm²[13] | 23 - 25 mA/cm²[13] |
| Fill Factor (FF) | 60 - 70%[13] | 75 - 85%[13] |
Table 2: Effect of Tin Halide Additives on CsSnI₃ Perovskite Solar Cell Performance
This table illustrates the impact of different tin(II) halide additives on the performance and stability of an all-inorganic CsSnI₃ perovskite solar cell.
| Additive | Power Conversion Efficiency (PCE) | Stability (Time to 80% of initial PCE) |
| SnBr₂ | 4.3%[11] | ~100 hours[11][12] |
| SnCl₂ | - | < 50 hours[11] |
| SnF₂ | - | < 20 hours[11] |
Experimental Protocols
Protocol 1: Solution-Based Fabrication of Tin-Based Perovskite Film via Spin Coating
This protocol details a common one-step solution processing method for depositing a mixed-halide tin perovskite film.[10][11]
Materials and Equipment:
-
Formamidinium iodide (FAI), Tin(II) iodide (SnI₂), this compound (SnBr₂)
-
Anhydrous Dimethyl sulfoxide (DMSO) and/or N,N-dimethylformamide (DMF)[7]
-
FTO-coated glass substrates
-
Nitrogen-filled glovebox
-
Spin coater, Hotplate, Syringe filters (0.2 µm, PTFE)
-
Ultrasonic bath, Detergent, Deionized water, Acetone, Isopropanol (B130326)
-
Anti-solvent (e.g., Chlorobenzene)[10]
Methodology:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[11]
-
Dry the substrates with a nitrogen stream.[11]
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to create a hydrophilic surface.[11]
-
-
Precursor Solution Preparation (inside a glovebox):
-
To prepare a representative FASnI₁․₅Br₁․₅ solution (0.3 M), dissolve stoichiometric amounts of FAI, SnI₂, and SnBr₂ in a 1:0.5:0.5 molar ratio in anhydrous DMSO.[11]
-
Stir the solution at room temperature for a minimum of 2 hours to ensure complete dissolution.[11]
-
Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any impurities.[7][11]
-
-
Film Deposition (inside a glovebox):
-
Preheat the cleaned substrates on a hotplate at 75°C.[11]
-
Dispense an adequate amount of the precursor solution to fully cover the substrate surface.
-
Spin-coat the solution at 1500 rpm for 30 seconds.[11]
-
During the spin-coating process, drip an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce uniform crystallization.[10]
-
-
Annealing and Storage:
Protocol 2: Vapor Deposition of All-Inorganic Tin Bromide Perovskite
This protocol describes a solvent-free method for fabricating CsSnBr₃ thin films via co-evaporation, which can produce highly uniform films.[14]
Materials and Equipment:
-
High-purity this compound (SnBr₂, ≥99.99%) and Cesium bromide (CsBr, ≥99.999%) powders[14]
-
Substrates (e.g., glass or FTO-coated glass)
-
Dual-source thermal evaporation system inside a high-vacuum chamber (base pressure ~1.0 × 10⁻⁴ Pa)[15]
-
Quartz crystal microbalances (QCMs) for rate control
-
Substrate heater and rotation stage
-
Post-deposition annealing equipment (e.g., hotplate in a glovebox)
Methodology:
-
Substrate Preparation:
-
Clean substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[14]
-
Dry the substrates using a nitrogen gas stream.[14]
-
Treat with UV-Ozone for 15 minutes to remove organic residues.[14]
-
Immediately transfer the substrates into the vacuum chamber.
-
-
Precursor Loading and System Pump-Down:
-
Load the high-purity SnBr₂ and CsBr powders into separate evaporation crucibles within the thermal evaporation system.
-
Pump the chamber down to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
-
Deposition Process:
-
Heat the substrates to the desired temperature.
-
Heat the SnBr₂ and CsBr sources to their respective evaporation temperatures. A typical evaporation temperature range for SnBr₂ is 250-400°C.[14]
-
Co-evaporate SnBr₂ and CsBr onto the rotating substrate.
-
Independently control the deposition rates of each precursor using QCMs to achieve the desired 1:1 stoichiometric ratio. A typical total film deposition rate is 0.5-2 Å/s.[14]
-
Deposit the film to the desired thickness.
-
-
Post-Deposition Annealing:
-
After deposition, transfer the film to an inert atmosphere (glovebox).
-
Anneal the film on a hotplate to improve its crystallinity and morphology. The specific temperature and duration will depend on the substrate and desired film properties.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Improving the Stability of Tin‐Based Perovskite (ASnX3) Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Vapor Deposition of Tin(II) Bromide Thin Films
Introduction
Tin(II) bromide (SnBr₂) is a crucial precursor material in the development of lead-free and low-lead perovskite optoelectronic devices, particularly solar cells.[1][2] Vapor deposition techniques offer a solvent-free, highly controlled method for producing high-quality, uniform SnBr₂ and tin-based perovskite thin films. This approach is advantageous for both research and industrial-scale production as it can mitigate issues common in solution-based processing, such as the rapid oxidation of Sn²⁺ to Sn⁴⁺, which degrades device performance.[1][3] These notes provide an overview of common vapor deposition techniques, their governing parameters, and their impact on the final film properties.
Key Advantages of Vapor Deposition for SnBr₂ Films:
-
High Purity: By avoiding solvents, vapor deposition can produce films with a high-purity Sn²⁺ oxidation state, which is essential for superior optoelectronic quality and stability.[1]
-
Uniformity and Scalability: Vapor-based methods are capable of creating highly uniform, pinhole-free films over large substrate areas, a critical requirement for commercial viability.[1]
-
Precise Stoichiometric Control: Techniques like co-evaporation allow for precise control over the film's stoichiometry by independently managing the deposition rates of multiple precursors, such as SnBr₂ and cesium bromide (CsBr).[1]
-
Environmental Benefits: As a key component in lead-free perovskite formulations, SnBr₂ contributes to the creation of more environmentally benign photovoltaic technologies.[1]
Principal Vapor Deposition Techniques
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material (e.g., SnBr₂ powder) in a high-vacuum environment until it vaporizes.[4][5] The vapor then travels and condenses on a cooler substrate, forming a thin film.[5] For multi-component films like cesium tin bromide (CsSnBr₃), co-evaporation is used, where SnBr₂ and CsBr are heated in separate sources simultaneously.[1][6]
Sputtering
RF-Magnetron Sputtering is another PVD method where a target made of the desired material (or its components) is bombarded with high-energy ions (usually Argon).[7] This bombardment dislodges, or "sputters," atoms from the target, which then deposit onto the substrate.[7] This technique is versatile and can be used to deposit various Cs-Sn-Br compounds by adjusting deposition parameters.[8][9]
Atomic Layer Deposition (ALD)
ALD is a sophisticated variant of chemical vapor deposition (CVD) that builds films one atomic layer at a time.[10][11] It uses sequential, self-limiting surface reactions of precursor gases to deposit highly conformal and uniform films with angstrom-level thickness control.[11][12] While less common for SnBr₂ itself, ALD is a powerful technique for depositing other metal halides and oxides used in perovskite device architectures.[13]
Data Presentation: Deposition Parameters and Film Properties
The following tables summarize key quantitative data for different vapor deposition techniques used in the fabrication of tin-bromide-based thin films.
Table 1: Comparison of Key Vapor Deposition Techniques
| Parameter | Thermal Evaporation | RF-Magnetron Sputtering | Atomic Layer Deposition (ALD) |
|---|---|---|---|
| Principle | PVD: Material is heated to vaporization and condensed on a substrate.[4] | PVD: Target is bombarded with ions, ejecting atoms that coat the substrate.[7] | CVD Variant: Sequential, self-limiting surface reactions build the film layer-by-layer.[11] |
| Precursors | High-purity powders/pellets (e.g., SnBr₂, CsBr).[1] | Sputtering target (e.g., pressed SnBr₂/CsBr powders).[9] | Volatile chemical precursors (e.g., metalorganics).[11] |
| Pressure | High Vacuum (10⁻⁶ - 10⁻⁹ Torr).[10] | Low Pressure (e.g., 2 x 10⁻² mbar Ar).[9] | High Vacuum.[12] |
| Temperature | Source: 250-400°C for SnBr₂; Substrate: RT - 200°C.[1][9] | Substrate: 0 - 200°C.[9] | Deposition Window: e.g., 140-200°C. |
| Deposition Rate | 0.5 - 10 Å/s.[1][14] | Varies with RF power and pressure. | Typically 0.1 - 3 Å/cycle. |
| Advantages | High purity films, relatively simple setup.[4] | Good adhesion, dense films, can deposit alloys.[7] | Unmatched conformality, uniformity, and thickness control.[11] |
| Challenges | Can be difficult to control stoichiometry for complex materials. | Target preparation can be complex; potential for substrate damage. | Slow deposition rates, precursor chemistry can be complex. |
Table 2: Typical Parameters for Thermal Co-evaporation of CsSnBr₃
| Parameter | Typical Value / Range | Influence on Film Properties |
|---|---|---|
| Precursors | SnBr₂ (99.99%), CsBr (99.999%).[1] | Purity is critical for high optoelectronic quality. |
| Substrate | FTO-coated glass.[1] | Provides transparent conductive contact. |
| Evaporation Temp. | SnBr₂: 250 - 400 °C.[1] | Determines the deposition rate of the individual source. |
| Deposition Rate | Total: 0.5 - 2 Å/s.[1] | Affects film morphology and crystallinity. |
| Stoichiometry | 1:1 ratio controlled by QCMs.[1] | Crucial for achieving the correct perovskite phase. |
| Substrate Temp. | Room Temperature - 200°C.[6][9] | Influences nucleation, grain growth, and morphology. |
| Annealing Temp. | 100 - 230 °C.[1] | Improves crystallinity and grain size. |
| Annealing Time | 10 - 60 min.[1] | Balances crystal growth against potential film degradation. |
Experimental Protocols
Protocol 1: Substrate Preparation (General)
A thorough cleaning of the substrate is critical for achieving high-quality, adherent thin films.
-
Place pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[1]
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to eliminate organic residues and enhance surface wettability.[1]
-
Immediately transfer the cleaned substrates into the high-vacuum deposition chamber to prevent recontamination.
Protocol 2: Thermal Evaporation of SnBr₂-based Perovskite Film
This protocol describes the co-evaporation of SnBr₂ and CsBr to form a CsSnBr₃ perovskite thin film.
-
Precursor Loading: Use high-purity SnBr₂ and CsBr powders. Load each powder into separate alumina (B75360) crucibles within the thermal evaporation system.[1]
-
Chamber Evacuation: Seal the vacuum chamber and pump down to a base pressure of 10⁻⁶ Torr or lower.
-
Deposition:
-
Gradually heat the SnBr₂ and CsBr sources to their respective evaporation temperatures (e.g., 250-400°C for SnBr₂).[1]
-
Monitor the deposition rate of each material independently using quartz crystal microbalances (QCMs).
-
Once the desired rates are stable, open the shutters to begin co-deposition onto the prepared substrate.
-
Maintain a stoichiometric rate ratio (e.g., 1:1) to achieve the target film composition. A typical total deposition rate is 0.5-2 Å/s.[1]
-
Continue deposition until the desired film thickness is achieved.
-
-
Post-Deposition Annealing:
-
After deposition, the film can be annealed to improve its crystalline quality.[1]
-
Transfer the substrate to a hotplate within an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a specified temperature (e.g., 150°C) for a set duration (e.g., 20 minutes).[1]
-
Allow the film to cool to room temperature before removal for characterization or further device fabrication steps.
-
Visualizations: Workflows and Relationships
Caption: High-level workflow for thin film fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatile vapor phase deposition approach to cesium tin bromide materials CsSnBr3, CsSn2Br5 and Cs2SnBr6 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. alicat.com [alicat.com]
- 11. researching.cn [researching.cn]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Atomic layer deposition of PbCl2, PbBr2 and mixed lead halide (Cl, Br, I) PbXnY2−n thin films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
Application Notes & Protocols: Solution-Processing of Tin(II) Bromide (SnBr₂) Layers
Audience: Researchers, Materials Scientists, and Professionals in Optoelectronics Development.
Introduction
Tin(II) bromide (SnBr₂) is a key precursor material for the fabrication of lead-free and low-lead perovskite optoelectronic devices, such as solar cells and light-emitting diodes (LEDs).[1][2] Its solution-processability makes it an attractive candidate for low-cost, scalable manufacturing of thin films.[3] However, the performance of these devices is highly dependent on the quality of the SnBr₂-containing layer, which is influenced by factors such as precursor solution stability, deposition technique, and post-deposition treatments.[1][3]
A primary challenge in working with SnBr₂ is the propensity for the tin(II) ion (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), which can create defects, increase background carrier density, and negatively impact device performance and stability.[2][4] Therefore, careful control over the processing environment and the use of stabilizing additives are crucial.[2]
These application notes provide an overview of common solution-based methods for depositing SnBr₂-containing layers, including detailed protocols for precursor preparation, film deposition by spin coating and doctor blading, and post-deposition annealing.
Core Concepts & Workflow
The solution-based deposition of SnBr₂ layers follows a general experimental workflow. The quality of the final film is critically dependent on the purity of the precursors and the precise control of each step.
Caption: General workflow for solution-based deposition of SnBr₂ films.
The choice of deposition parameters significantly influences the final properties of the film. The following diagram illustrates the relationships between key processing variables and the resulting film characteristics.
Caption: Influence of processing parameters on film properties.
Experimental Protocols
Safety Precautions: Always handle SnBr₂ and anhydrous solvents inside an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation and moisture exposure.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Substrate Cleaning
A thorough cleaning procedure is essential to ensure good film adhesion and uniformity. This protocol is suitable for substrates like FTO-coated glass.
Materials:
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (ACS grade or higher)
-
Isopropanol (B130326) (IPA, ACS grade or higher)
-
Substrates (e.g., FTO-coated glass)
Equipment:
-
Ultrasonic bath
-
Substrate holders
-
Nitrogen or clean air gun
-
UV-Ozone cleaner (recommended)
Procedure:
-
Place substrates in a holder and sonicate in a detergent/DI water solution for 15 minutes.[1]
-
Rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.[1]
-
Sonicate in acetone for 15 minutes.[1]
-
Sonicate in isopropanol for 15 minutes.[1]
-
Dry the substrates completely using a stream of nitrogen or clean air.[2]
-
For improved surface wettability, treat the substrates with UV-Ozone for 15-30 minutes immediately before moving them into the glovebox for film deposition.[2][5]
Protocol 2: Precursor Solution Preparation (Tin-Halide Perovskite Example)
This protocol describes the preparation of a generic tin-halide perovskite precursor solution where SnBr₂ is a key component.[1]
Materials:
-
This compound (SnBr₂), high purity
-
Formamidinium iodide (FAI) or Cesium iodide (CsI)
-
Tin(II) iodide (SnI₂), high purity
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1]
-
Optional: Tin(II) fluoride (B91410) (SnF₂) as an additive to reduce Sn²⁺ oxidation.[2]
Equipment:
-
Nitrogen-filled glovebox
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vials
-
Micropipettes
-
Syringe filters (0.2 µm or 0.45 µm, PTFE)[5]
Procedure (performed inside a glovebox):
-
Calculate the required masses of FAI (or CsI), SnI₂, and SnBr₂ to achieve the desired stoichiometry and final molar concentration (e.g., 0.3 M total).[1] For a mixed halide perovskite like FASnI₁.₅Br₁.₅, the molar ratio of FAI:SnI₂:SnBr₂ would be 1:0.5:0.5.[1]
-
Weigh and add the precursors to a clean, dry vial. If using SnF₂, it is typically added at 5-10 mol% relative to the total tin content.[2]
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Stir the mixture at room temperature for at least 2 hours, or with gentle heating (40-60 °C), until all components are fully dissolved and the solution is clear.[5]
-
Before use, filter the precursor solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulates.[1][5]
Protocol 3: Thin Film Deposition by Spin Coating
Spin coating is a widely used laboratory technique for producing uniform thin films.[6]
Equipment:
-
Spin coater (inside a glovebox)
-
Hotplate (inside a glovebox)
-
Micropipettes
Procedure (performed inside a glovebox):
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense an adequate amount of the filtered precursor solution onto the center of the substrate to cover the surface (e.g., 40-100 µL).[5]
-
Start the spin coating program. A typical two-step program may be used:
-
(Optional) During the second step, an anti-solvent (e.g., chlorobenzene) can be dripped onto the spinning substrate to induce rapid, uniform crystallization.[7]
-
Immediately transfer the substrate to a preheated hotplate for annealing.
Protocol 4: Thin Film Deposition by Doctor Blading
Doctor blading is a scalable technique suitable for producing larger-area films.[8]
Equipment:
-
Doctor blade applicator
-
Flat, stable surface (e.g., vacuum hotplate)
-
Spacers (e.g., polyimide tape) to control thickness
Procedure (performed inside a glovebox):
-
Fix a cleaned substrate onto a flat surface.
-
Place spacers (e.g., layers of tape) on opposite sides of the substrate. The thickness of the spacers will define the wet film thickness.[5]
-
Dispense a line of the precursor solution at one end of the substrate. The solution may need to be more viscous than for spin coating, which can be achieved by increasing the precursor concentration.[5]
-
Place the doctor blade behind the line of solution.
-
With a smooth, constant motion, pull the blade across the substrate to spread the solution into a uniform film.
-
Immediately transfer the coated substrate to a hotplate for annealing.
Protocol 5: Post-Deposition Annealing
Annealing is a critical step to remove residual solvent and promote crystallization of the SnBr₂-containing film.
Equipment:
-
Calibrated hotplate (inside a glovebox)
Procedure (performed inside a glovebox):
-
After deposition, immediately transfer the wet film onto a hotplate preheated to the desired temperature.
-
Anneal the film for a specified duration. Optimal temperature and time are highly dependent on the solvent system and perovskite composition.[5]
-
Common annealing temperatures range from 70 °C to 150 °C for 5 to 30 minutes.[1][5]
-
After annealing, allow the film to cool to room temperature before further characterization or device fabrication.[1]
Data Presentation: Processing Parameters
The tables below summarize typical quantitative parameters for the solution-processing of SnBr₂-containing thin films, adapted from literature.[1][2][5]
Table 1: Precursor Solution Parameters
| Parameter | Typical Range | Purpose / Notes |
|---|---|---|
| SnBr₂ Concentration | 0.1 M - 1.5 M | Affects solution viscosity and final film thickness. |
| Solvents | DMSO, DMF, or mixtures | Choice of solvent impacts precursor solubility and crystallization kinetics.[5] |
| Additives (e.g., SnF₂) | 5 - 10 mol% (vs. total Sn) | Suppresses Sn²⁺ oxidation, passivates defects.[2] |
| Stirring Time | 2 - 12 hours | Ensures complete dissolution of all precursor components.[1] |
| Stirring Temperature | 25 °C - 70 °C | Gentle heating can aid dissolution but may accelerate degradation.[5] |
Table 2: Spin Coating Deposition Parameters
| Parameter | Step 1 (Spread) | Step 2 (Thinning) | Purpose / Notes |
|---|---|---|---|
| Spin Speed (rpm) | 1000 - 1500 | 3000 - 6000 | Higher speeds in Step 2 lead to thinner films.[2][5] |
| Duration (s) | 5 - 10 | 30 - 60 | Longer duration enhances solvent evaporation.[5] |
| Acceleration (rpm/s) | 1000 - 2000 | 3000 - 6000 | Rapid acceleration promotes uniformity. |
| Anti-Solvent Drip | N/A | ~10-20s into step | Induces rapid and uniform crystallization.[7] |
Table 3: Doctor Blading Deposition Parameters
| Parameter | Typical Range | Purpose / Notes |
|---|---|---|
| Blade Gap / Spacer | 20 - 200 µm | Directly controls the wet film thickness.[8] |
| Blading Speed | 5 - 50 mm/s | Affects film uniformity and drying dynamics.[9] |
| Substrate Temperature | 25 °C - 80 °C | Can be used to control solvent evaporation rate during deposition. |
| Solution Viscosity | Higher than spin coating | Increased concentration or additives may be needed for uniform spreading.[5] |
Table 4: Annealing Parameters
| Parameter | Typical Range | Purpose / Notes |
|---|---|---|
| Temperature (°C) | 70 - 150 °C | Must be high enough for solvent removal but low enough to prevent film decomposition.[1][10] |
| Duration (min) | 5 - 30 min | Sufficient time is needed for complete crystallization.[5] |
| Atmosphere | Inert (N₂) | Prevents oxidation of Sn²⁺ at elevated temperatures.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solution-processed perovskite thin-films: the journey from lab- to large-scale solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. holmarc.com [holmarc.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Tin(II) Bromide as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) bromide (SnBr₂), a versatile Lewis acid, is an effective catalyst for a variety of organic transformations.[1][2] Its utility stems from the presence of vacant p-orbitals on the tin atom, enabling it to accept electron pairs from Lewis bases.[1] This activation of substrates, particularly those containing carbonyl groups, facilitates crucial carbon-carbon and carbon-heteroatom bond formations.[2] Compared to stronger Lewis acids, the moderate acidity of SnBr₂ often results in higher chemoselectivity and tolerance of sensitive functional groups.[1] The bromide ligands also play a role in modulating the steric and electronic environment of the tin center, thereby fine-tuning its catalytic activity.[1] For optimal performance, it is crucial to use anhydrous this compound, as commercially available forms may contain water of hydration which can impede catalytic activity.[1]
Key Applications in Organic Synthesis
This compound has demonstrated its utility in several cornerstone organic reactions, including Mukaiyama-Aldol reactions, Michael additions, Barbier-type allylations, and has potential applications in various multicomponent reactions.
Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction is a powerful C-C bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone.[1] this compound catalyzes this transformation by activating the electrophilic carbonyl component.[1]
Quantitative Data Summary
While specific data for this compound-catalyzed Mukaiyama-Aldol reactions are not extensively reported, the principles of Lewis acid catalysis are transferable from other tin(II) halides like tin(II) chloride. The following table provides representative data for tin(II) chloride-catalyzed reactions to illustrate the general scope and efficiency.
| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 85 | 78:22 |
| 2 | Isobutyraldehyde | 1-Cyclohexenyloxy(trimethyl)silane | 2-(Hydroxy(isobutyl)methyl)cyclohexanone | 92 | 85:15 |
| 3 | 3-Phenylpropanal | 1-Methoxy-1-(trimethylsiloxy)ethene | Methyl 3-hydroxy-5-phenylpentanoate | 78 | - |
| Data presented is for SnCl₂-catalyzed reactions and serves as a general guide for reactions with SnBr₂.[1] |
Experimental Protocol: General Procedure for a this compound-Catalyzed Mukaiyama-Aldol Addition
-
To a solution of this compound (0.1 mmol) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add the aldehyde (1.0 mmol) at a low temperature (e.g., -78 °C).[1]
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.[1]
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.[1]
-
Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[1]
-
Purify the crude product by column chromatography.[1]
Catalytic Cycle
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can catalyze this reaction by activating the enone or enal, rendering it more susceptible to nucleophilic attack.[1]
Quantitative Data Summary
Specific examples of SnBr₂-catalyzed Michael additions are not widely documented. The table below presents representative data for Michael additions catalyzed by other Lewis acids to illustrate the general scope of this reaction.
| Entry | Michael Acceptor | Michael Donor | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohex-2-en-1-one | Diethyl malonate | Yb(OTf)₃ | 10 | CH₂Cl₂ | RT | 12 | 95 |
| 2 | Chalcone | Acetylacetone | Sc(OTf)₃ | 5 | CH₃CN | RT | 2 | 98 |
| 3 | Methyl vinyl ketone | Indole | InCl₃ | 20 | CH₂Cl₂ | RT | 6 | 85 |
| This data is representative of Lewis acid-catalyzed Michael additions and can guide the use of SnBr₂. |
Experimental Protocol: General Procedure for a this compound-Catalyzed Michael Addition
-
Under an inert atmosphere, dissolve this compound (0.1 mmol) in a dry solvent (e.g., acetonitrile).[1]
-
Add the α,β-unsaturated carbonyl compound (1.0 mmol), followed by the nucleophile (1.2 mmol).[1]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.[1]
-
Once the starting material is consumed, quench the reaction with water.[1]
-
Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated.[1]
-
Purify the resulting product by column chromatography.[1]
Logical Workflow
Barbier-Type Allylation
The Barbier reaction is a one-pot synthesis of primary, secondary, or tertiary alcohols from an alkyl halide, a carbonyl compound, and a metal.[3] Tin(II) halides can mediate this reaction, where an organotin nucleophile is generated in situ.[1] While many protocols utilize metallic tin, the underlying principle of forming an organotin reagent is relevant.
Quantitative Data Summary: Tin-Mediated Allylation of Aldehydes with Allyl Bromide
The following data is for aqueous tin-mediated Barbier reactions, which provide good to excellent yields.[4][5]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 2-Methoxybenzaldehyde | 5 | 97 |
| 2 | Benzaldehyde | 5 | 93 |
| 3 | 3-Methoxybenzaldehyde | 5 | 98 |
| 4 | 4-Chlorobenzaldehyde | 15 | 96 |
| 5 | 4-Hydroxybenzaldehyde | 15 | 0 |
| 6 | Hexanal | 30 | 85 |
| Reactions were carried out with the aldehyde, allyl bromide, and tin in acidic solution at room temperature.[5][6] |
Experimental Protocol: General Procedure for a Tin-Mediated Barbier-Type Allylation
-
To a stirred suspension of tin powder (1.5 mmol) in a suitable solvent (e.g., THF, H₂O, or a mixture), add the carbonyl compound (1.0 mmol).[1]
-
Add allyl bromide (1.2 mmol) dropwise to the mixture at room temperature.[1]
-
Stir the reaction until completion (monitored by TLC, typically 1-12 hours).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Proposed Mechanism
References
Application Notes and Protocols: Exploring the Role of Tin(II) Bromide (SnBr₂) in Transparent Conductive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Current Landscape of SnBr₂ in Transparent Conductive Films
While the field of transparent conductive films (TCFs) is dominated by metal oxides like indium tin oxide (ITO) and fluorine-doped tin oxide (FTO), the exploration of alternative materials is a burgeoning area of research.[1][2][3][4] Tin(II) bromide (SnBr₂), a metal halide, is not conventionally used as a primary material for transparent conductive films. Current research literature does not provide evidence of widespread application or established protocols for SnBr₂ as a standalone TCF.
However, SnBr₂ plays a crucial role as a precursor and dopant in the fabrication of optoelectronic devices, particularly in the realm of perovskite solar cells, where transparent conductive layers are essential components.[5] Its properties suggest potential, albeit largely unexplored, avenues for its use in novel transparent conductive materials. These application notes will, therefore, summarize the current, indirect applications of SnBr₂ relevant to transparent conductive technologies and provide foundational protocols that could be adapted for future research into SnBr₂-based TCFs.
Key Properties of SnBr₂
This compound is a yellow powder with a melting point of 215 °C and a boiling point of 639 °C.[6] The stability of the tin(II) oxidation state is attributed to the inert pair effect.[6] In the solid state, it adopts a polymeric structure.[6][7] From an electronic standpoint, its properties as a semiconductor are of primary interest for optoelectronic applications.
Current Applications of SnBr₂ in Optoelectronics
The most significant application of SnBr₂ in a context related to transparent conductive films is as a precursor for the formation of tin-based perovskite active layers in solar cells.[5] Perovskite solar cells require a transparent conductive electrode (typically FTO or ITO) to allow sunlight to reach the perovskite layer and to extract the generated charge.
SnBr₂ is also utilized as a dopant. For instance, it has been used to dope (B7801613) Cs₃Bi₂Br₉, leading to the formation of a mixed-valence Sn(II)/Sn(IV) system which enhances visible light absorption.[8][9] This demonstrates its ability to alter the optoelectronic properties of other materials.
Quantitative Data Summary
The following table summarizes key properties of SnBr₂ and related materials. Direct data for SnBr₂ as a transparent conductive film is not available in the reviewed literature.
| Property | Value | Material | Notes |
| Chemical Formula | SnBr₂ | This compound | - |
| Molar Mass | 278.518 g/mol | This compound | [6] |
| Appearance | Yellow powder | This compound | [6] |
| Melting Point | 215 °C (419 °F; 488 K) | This compound | [6] |
| Boiling Point | 639 °C (1,182 °F; 912 K) | This compound | [6] |
| Crystal Structure | Orthorhombic (room temp.) | This compound | Related to PbCl₂ structure[6] |
Experimental Protocols
Given the lack of established protocols for SnBr₂ as a primary transparent conductive film, the following sections provide a foundational methodology for the fabrication of tin-halide thin films via solution processing, a common technique for perovskite and other novel material depositions. This can be considered a starting point for exploratory research.
Protocol for Solution-Based Deposition of Tin Halide Thin Films
This protocol outlines a general procedure for depositing a thin film of a tin halide precursor, which could be adapted for SnBr₂.
Materials:
-
SnBr₂ powder
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Substrate (e.g., glass, FTO-coated glass)
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
Procedure:
-
Precursor Solution Preparation:
-
Inside a nitrogen-filled glovebox, dissolve SnBr₂ in the chosen anhydrous solvent to the desired concentration (e.g., 0.1 M to 1 M).
-
Stir the solution at room temperature for several hours until the SnBr₂ is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Cleaning:
-
Sequentially clean the substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to remove organic residues and improve surface wettability.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrate and the precursor solution into a nitrogen-filled glovebox.
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the precursor solution onto the substrate to cover the entire surface.
-
Spin coat the substrate at a specific speed (e.g., 1000-6000 rpm) for a set duration (e.g., 30-60 seconds). The exact parameters will influence film thickness and uniformity.
-
During the spin coating, an anti-solvent (e.g., chlorobenzene) can be dripped onto the spinning substrate to induce rapid crystallization and improve film quality.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a specific temperature (e.g., 70-150 °C) for a defined time (e.g., 1-10 minutes) to remove residual solvent and promote crystallization.
-
-
Characterization:
-
The resulting film can be characterized for its structural, optical, and electrical properties using techniques such as X-ray diffraction (XRD), UV-Vis spectroscopy, and four-point probe measurements, respectively.
-
Visualizations
Caption: Workflow for fabricating and characterizing a novel transparent conductive film.
Caption: Role of SnBr₂ as a precursor in perovskite solar cell fabrication.
Conclusion and Future Outlook
References
- 1. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 2. ossila.com [ossila.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 10031-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Tin - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Enhanced visible light absorption in layered Cs3Bi2Br9 through mixed-valence Sn(ii)/Sn(iv) doping - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tin(II) Bromide in Semiconductor Doping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tin(II) bromide (SnBr₂) as a doping agent in semiconductor materials, with a primary focus on perovskite solar cells (PSCs). The inclusion of SnBr₂ has been demonstrated to significantly enhance device performance and stability.
Introduction
This compound is a versatile inorganic compound increasingly used in the fabrication of high-efficiency semiconductor devices. In the context of perovskite solar cells, SnBr₂ serves multiple crucial functions, including acting as a dopant to modify electronic properties, a defect passivator, and a crystallization modulator. Its primary application lies in both lead-based and tin-based perovskite absorbers to improve power conversion efficiency (PCE) and operational stability. The facile oxidation of Sn²⁺ to Sn⁴⁺ in tin-based perovskites, a major source of instability and performance degradation, can be mitigated by the introduction of SnBr₂. In lead-based systems, it can be used to tune the bandgap and improve charge transport.
Key Applications and Mechanisms of Action
The primary application of SnBr₂ doping is in the absorber layer of perovskite solar cells. The key mechanisms through which SnBr₂ enhances device performance are:
-
Improved Film Morphology: The addition of SnBr₂ to the precursor solution can lead to the formation of more continuous and pinhole-free perovskite films. This improved morphology reduces charge carrier recombination at grain boundaries and enhances charge transport.[1]
-
Band Structure Modification: SnBr₂ doping can alter the energy levels of the perovskite material. For instance, in CsPbBr₃, it has been shown to shift the valence band energy level, leading to better energy level alignment with the hole transport layer and facilitating more efficient hole extraction.[2]
-
Defect Passivation: SnBr₂ can passivate various defects within the perovskite crystal lattice, such as halide vacancies. This reduces non-radiative recombination pathways, thereby increasing the open-circuit voltage (Voc) and short-circuit current density (Jsc).
-
Suppression of Tin Oxidation: In tin-based perovskites, the presence of excess SnBr₂ can help to suppress the oxidation of Sn²⁺ to Sn⁴⁺, which is a primary degradation pathway.[3]
-
Reduced Energetic Disorder: Doping with tin halides like SnBr₂ can decrease the electronic disorder at the band edges of the perovskite material, leading to improved charge carrier dynamics.[3]
Quantitative Data on Performance Enhancement
The following tables summarize the quantitative effects of SnBr₂ doping on the performance of various perovskite solar cell architectures.
Table 1: Effect of SnBr₂ Doping on CsPbBr₃ Perovskite Solar Cell Performance
| Sn Doping Concentration (%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| 0 | 6.87 | 1.33 | 7.08 | 0.73 |
| 0.1 | 8.26 | 1.39 | 8.25 | 0.72 |
| 0.2 | 8.95 | 1.41 | 8.85 | 0.72 |
| 0.3 | 7.43 | 1.35 | 7.65 | 0.72 |
Data extracted from a study on direct deposition of Sn-doped CsPbBr₃.[1]
Table 2: Comparison of Tin(II) Halide Additives in FASnI₃ Perovskite Solar Cells
| Additive | Urbach Energy (EU) (meV) | Intrinsic Carrier Density (Ni) (cm⁻³) | Power Conversion Efficiency (PCE) (%) |
| None | 37 | - | - |
| SnF₂ | 19 | 9.05 x 10¹⁵ | Highest |
| SnCl₂ | 30 | 1.38 x 10¹⁶ | Medium |
| SnBr₂ | 33 | 1.11 x 10¹⁶ | Lowest |
Data extracted from a study on defect modulation in FASnI₃ perovskite solar cells.[3]
Table 3: Effect of Sn Content on the Performance of CH₃NH₃Pb₁₋ₓSnₓI₃ Solar Cells
| Sn Content (x) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| 0 | 22.49 | 0.85 | 35.45 | 74.78 |
| 0.25 | 22.72 | 0.83 | 36.78 | 74.78 |
| 0.50 | 23.00 | 0.80 | 38.23 | 74.78 |
| 0.75 | 22.61 | 0.78 | 38.54 | 74.78 |
| 1.00 | 22.38 | 0.77 | 38.67 | 74.78 |
Data extracted from a study on the optimization of tin-doped hybrid perovskite solar cells.[4]
Experimental Protocols
Protocol 1: Synthesis of Sn-Doped CsPbBr₃ Perovskite Powder and Film Deposition by Thermal Evaporation
This protocol is adapted from a study on the direct deposition of Sn-doped CsPbBr₃.[5]
Materials:
-
Cesium bromide (CsBr)
-
Lead(II) bromide (PbBr₂)
-
This compound (SnBr₂)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrobromic acid (HBr)
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium isopropoxide
-
TiCl₄
Equipment:
-
Flask and magnetic stirrer
-
Centrifuge
-
Vacuum drying oven
-
Ultrasonic bath
-
Spin-coater
-
Tube furnace or hotplate
-
Thermal evaporation system
Procedure:
Part A: Synthesis of Sn-Doped CsPbBr₃ Powder
-
In a flask, combine CsBr (1.9 mmol), PbBr₂ (1.9 mmol, adjusted for desired doping level), and the desired molar percentage of SnBr₂.
-
Add 3 mL of DMSO to the flask.
-
Stir the mixture vigorously for 30 minutes until the solution becomes transparent.
-
While stirring continuously, add 3 mL of HBr dropwise to the solution.
-
Continue stirring for 1 hour to induce crystallization of the Sn-doped CsPbBr₃.
-
Wash the resulting precipitate three times with ethanol to remove unreacted precursors. Use centrifugation to separate the precipitate from the supernatant.
-
Dry the precipitate overnight in a vacuum drying oven at a moderate temperature.
Part B: Solar Cell Fabrication
-
Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.
-
Deposit a compact TiO₂ layer by spin-coating a titanium isopropoxide precursor solution at 2000 rpm for 40 seconds, followed by annealing at 500°C for 30 minutes.
-
Treat the substrates with a 40 mM TiCl₄ solution and anneal again at 500°C for 30 minutes.
-
Place the synthesized Sn-doped CsPbBr₃ powder in a heating boat within a thermal evaporation system and fix the FTO/TiO₂ substrates on the holder.
-
Evacuate the chamber to a pressure of 8 x 10⁻⁴ Pa.
-
Heat the source to deposit a perovskite film at a rate of ~0.5 Å/s.
-
Anneal the deposited film at 250°C in air for 10 minutes.
-
Deposit a carbon electrode layer via screen printing or another suitable method.
Protocol 2: Spin-Coating of a Tin-Based Perovskite (FASnI₁.₅Br₁.₅) Film
This protocol is a general procedure for the solution-based deposition of a mixed halide tin perovskite.
Materials:
-
Formamidinium iodide (FAI)
-
Tin(II) iodide (SnI₂)
-
This compound (SnBr₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Substrates (e.g., FTO or ITO coated glass)
-
0.2 µm PTFE syringe filters
Equipment:
-
Glovebox with an inert atmosphere (e.g., nitrogen)
-
Magnetic stirrer and hotplate
-
Spin-coater
-
Ultrasonic bath
Procedure:
-
Substrate Preparation: Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen. Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
Precursor Solution Preparation (inside a glovebox):
-
Prepare a 0.3 M precursor solution by dissolving stoichiometric amounts of FAI, SnI₂, and SnBr₂ in anhydrous DMSO. For a FASnI₁.₅Br₁.₅ solution, dissolve FAI, SnI₂, and SnBr₂ in a 1:0.5:0.5 molar ratio.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the precursor solution through a 0.2 µm PTFE syringe filter before use.
-
-
Film Deposition (inside a glovebox):
-
Preheat the substrates on a hotplate at 75°C.
-
Dispense an adequate amount of the hot precursor solution onto the substrate to cover the entire surface.
-
Spin-coat the precursor solution at 1500 rpm for 30 seconds with a ramp rate of 1500 rpm/s.
-
-
Annealing:
-
Immediately transfer the spin-coated films to a hotplate preheated to 100°C.
-
Anneal the films for 10 minutes.
-
-
Cooling and Storage:
-
Allow the films to cool down to room temperature inside the glovebox.
-
Store the films in a dry, inert atmosphere.
-
Visualizations
Experimental Workflow for SnBr₂-Doped Perovskite Solar Cell Fabrication
Caption: Workflow for the synthesis and fabrication of SnBr₂-doped perovskite solar cells.
Mechanism of Performance Enhancement by SnBr₂ Doping
Caption: Logical flow of how SnBr₂ doping enhances perovskite solar cell performance.
References
- 1. Direct deposition of Sn-doped CsPbBr 3 perovskite for efficient solar cell application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09202A [pubs.rsc.org]
- 2. Doping with SnBr2 in CsPbBr3 to enhance the efficiency of all-inorganic perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Optimization of Tin-Doped Hybrid Perovskite Solar Cells [scirp.org]
- 5. Direct deposition of Sn-doped CsPbBr3 perovskite for efficient solar cell application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Preparation of a Stable Tin(II) Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) bromide (SnBr₂) is a crucial precursor in various fields, including the development of lead-free perovskite solar cells and other optoelectronic devices.[1][2] However, the tin(II) ion (Sn²⁺) is highly susceptible to oxidation to the tin(IV) state (Sn⁴⁺) in the presence of oxygen.[3][4] This oxidation is detrimental to the performance of devices, as it introduces defects and alters the material's properties.[3] Furthermore, SnBr₂ is sensitive to moisture, which can lead to hydrolysis.[5][6] Therefore, the preparation and storage of a stable Sn(II) bromide solution are critical for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for preparing a stable Sn(II) bromide solution by employing an inert atmosphere and utilizing ascorbic acid as an antioxidant. This method effectively minimizes oxidation and hydrolysis, ensuring the integrity of the Sn²⁺ precursor for a longer duration.
Quantitative Data Summary
While extensive quantitative data on the long-term stability of SnBr₂ solutions is not widely consolidated, the following table summarizes practical concentrations used in various research applications, primarily for perovskite precursor solutions. The stability of these solutions is highly dependent on the experimental conditions.
Table 1: Representative Concentrations of this compound in Perovskite Precursor Solutions
| Precursor System Components | SnBr₂ Concentration | Co-solvent(s) | Notes |
| SnBr₂, Methylammonium Bromide (MABr) | Not specified | DMF | General protocols for lead-free perovskites often use DMF as the primary solvent.[1] |
| SnBr₂, Formamidinium Bromide (FABr), SnF₂ | ~0.64 M | DMSO | DMF is often used as a co-solvent in related systems.[1] |
| SnBr₂, Cesium Bromide (CsBr), SnF₂ | ~0.64 M | DMSO | Highlights typical concentration ranges in similar systems.[1] |
| SnBr₂, other metal halides | 0.1 M - 1.5 M | DMF, DMSO | The working concentration can vary significantly in multi-component systems.[1] |
Table 2: Estimated Stability of this compound Solutions under Various Conditions
| Solvent | Atmosphere | Antioxidant | Estimated Stability | Potential Observations |
| Anhydrous DMF/DMSO | Ambient | None | Very Poor (minutes to hours) | Solution rapidly turns cloudy or a yellow precipitate forms.[3] |
| Anhydrous DMF/DMSO | Inert (Glovebox) | None | Moderate (hours to a day) | Slow formation of a yellow precipitate over time.[3] |
| Anhydrous DMF/DMSO | Inert (Glovebox) | Ascorbic Acid | Good (days to weeks) | Solution remains clear for an extended period.[3] |
Experimental Protocol
This protocol describes the preparation of a stock solution of this compound in anhydrous N,N-dimethylformamide (DMF) with ascorbic acid as an antioxidant. The procedure must be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent oxidation.
Materials and Equipment:
-
This compound (SnBr₂), high purity (≥99.9%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ascorbic acid
-
Inert atmosphere glovebox (N₂ or Ar)
-
Schlenk flask or vials with septa
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Syringes and syringe filters (0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Experimental workflow for preparing a stable this compound solution.
Procedure:
-
Environment Preparation: All procedures must be carried out inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Sn(II).[1]
-
Solvent Degassing:
-
Place the required volume of anhydrous DMF in a Schlenk flask.
-
Degas the solvent by bubbling a gentle stream of the inert gas (the same as in the glovebox) through it for at least 30 minutes while stirring.[3] This step is crucial to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
In the inert atmosphere, accurately weigh the desired amount of ascorbic acid. A typical starting concentration is 0.05 M, but this can be optimized for specific applications.[3]
-
Add the weighed ascorbic acid to the degassed DMF.
-
Stir the solution until the ascorbic acid is fully dissolved.
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of high-purity SnBr₂.
-
Slowly add the SnBr₂ powder to the DMF/ascorbic acid solution under a positive pressure of inert gas.[3]
-
Continue stirring the solution until the SnBr₂ is completely dissolved. Gentle heating (e.g., 40-60 °C) can be applied to facilitate dissolution if necessary.[1] Avoid vigorous stirring that could introduce atmospheric gases.
-
-
Filtration and Storage:
-
Once the solution is clear and all solids have dissolved, it can be filtered using a syringe equipped with a 0.22 µm PTFE filter to remove any particulate impurities.[1]
-
Store the final solution in a tightly sealed container (e.g., a vial with a septum cap), wrapped in aluminum foil to protect it from light.[3]
-
Store the container inside the glovebox or a desiccator with an inert atmosphere.[3] It is recommended to use the solution as freshly as possible for the most consistent results.
-
Stabilization Mechanism
The primary cause of instability in this compound solutions is the oxidation of Sn²⁺ to Sn⁴⁺ by atmospheric oxygen.[3] Ascorbic acid (Vitamin C) is an effective antioxidant that can retard this process.[1][3] It acts as a reducing agent, readily donating electrons to scavenge free radicals and other oxidizing species that would otherwise react with Sn²⁺.[4][7]
Diagram of Sn(II) Oxidation and Ascorbic Acid Protection
Caption: Mechanism of Sn(II) oxidation and its prevention by ascorbic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. you-iggy.com [you-iggy.com]
- 3. benchchem.com [benchchem.com]
- 4. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Sn(II) to Sn(IV) in SnBr₂ Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidation of Sn(II) to Sn(IV) in tin(II) bromide (SnBr₂) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my tin bromide solution turning cloudy or yellow?
A1: A cloudy or yellowish appearance in your tin bromide solution is a common indicator of the oxidation of Sn(II) to Sn(IV).[1] This is primarily caused by exposure to atmospheric oxygen. The resulting Sn(IV) species can then undergo hydrolysis to form insoluble tin(IV) oxide or hydroxide (B78521) precipitates, leading to the observed turbidity.[1]
Q2: What are the main factors that accelerate the oxidation of Sn(II) in my experiments?
A2: The primary accelerator for Sn(II) oxidation is the presence of oxygen.[1] The rate of this oxidation can also be influenced by the solvent used. For instance, dimethyl sulfoxide (B87167) (DMSO) can contribute to the oxidation of Sn(II), particularly at elevated temperatures.[2][3] The overall chemical environment, including pH and the presence of certain additives, can also play a significant role.[2]
Q3: How can I prevent or minimize the oxidation of Sn(II) in my tin bromide solutions?
A3: Several methods can be employed to prevent or minimize Sn(II) oxidation:
-
Use of an Inert Atmosphere: Preparing and handling solutions in an inert atmosphere, such as a glovebox filled with nitrogen or argon, is a highly effective measure to significantly reduce exposure to oxygen.[1]
-
Use of Antioxidants: Adding antioxidants to the precursor solution is a common and effective strategy. Ascorbic acid (Vitamin C) has been shown to be an effective additive that can slow down the oxidation of Sn-containing precursor solutions.[1] Other reducing agents, such as 4-fluorophenylhydrazine hydrochloride, can also be utilized.[4]
-
Solvent Degassing: Before dissolving the SnBr₂, it is crucial to degas the solvent by bubbling it with a gentle stream of an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[1]
-
Use of Chelating Agents and Additives: In aqueous solutions, chelating ligands like pyrophosphate (PP), ethylenediaminetetraacetic acid (EDTA), or citrate (B86180) can slow Sn(II) oxidation by forming a soluble Sn(II) complex.[5] The addition of nitrate (B79036) (NO₃⁻) to these chelated Sn(II) solutions has been shown to profoundly suppress oxidation across a broad pH range.[2][5][6]
Q4: Are there any specific solvents I should be cautious about when preparing SnBr₂ solutions?
A4: Yes, some solvents can promote the oxidation of Sn(II). Dimethyl sulfoxide (DMSO), a common solvent for tin-based perovskites, has been found to oxidize Sn(II) under acidic conditions, especially at the temperatures used for film annealing.[3] It is crucial to consider the solvent's potential for redox reactions with Sn(II) and to explore alternative solvents or employ rigorous preventative measures when using solvents like DMSO.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow or cloudy immediately after preparation. | Rapid oxidation of Sn(II) to Sn(IV) due to significant oxygen exposure. | Prepare the solution inside a nitrogen or argon-filled glovebox. Ensure all glassware is dry and the solvent is thoroughly degassed before use.[1] |
| A yellow precipitate forms in the solution over time. | Slow oxidation of Sn(II) to Sn(IV) and subsequent hydrolysis. | Store the solution in a dark, sealed container under an inert atmosphere. Consider preparing the solution with an antioxidant like ascorbic acid.[1] |
| Inconsistent experimental results between different batches of the solution. | Varying degrees of Sn(IV) contamination in the precursor solution. | Standardize the solution preparation protocol. Always use freshly prepared solutions. It is also advisable to quantify the Sn(II) concentration before use to ensure consistency.[1] |
| Poor performance of fabricated perovskite solar cells. | High concentration of Sn(IV) defects in the perovskite film. | Implement stringent measures to prevent Sn(II) oxidation during both solution preparation and film deposition. This includes using antioxidants and processing in a glovebox.[1] |
Quantitative Data on Sn(II) Stabilization
The following table summarizes the oxidative stability of Sn(II) under various conditions, demonstrating the effectiveness of different stabilization strategies.
| Solution No. | Sn(II) Salt | Ligand | Additive | % Sn(II) Remaining* |
| 1 | SnF₂ | - | - | 7.49 ± 1.5 |
| 2 | SnF₂ | Pyrophosphate | - | 36.9 ± 0.1 |
| 3 | SnF₂ | Pyrophosphate | KNO₃ | 87.2 ± 0.1 |
| 4 | SnF₂ | - | KNO₃ | 8.9 ± 0.5 |
| 5 | SnF₂ | Pyrophosphate | NaNO₃ | 87.2 ± 0.1 |
| 7 | SnCl₂ | Pyrophosphate | KNO₃ | 87.2 ± 0.1 |
| 8 | SnPP | Pyrophosphate | KNO₃ | 87.2 ± 0.1 |
| 9 | SnF₂ | EDTA | - | 36.9 ± 0.1 |
| 10 | SnF₂ | EDTA | KNO₃ | 77.9 ± 0.1 |
| 11 | SnF₂ | Citrate | - | 36.9 ± 0.1 |
| 12 | SnF₂ | Citrate | KNO₃ | 85.9 ± 0.1 |
*Solutions were prepared at pH 7 and stored at 60°C for 2 weeks. The percentage of Sn(II) remaining was quantified by iodometric titration.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution Using Ascorbic Acid
This protocol describes the preparation of a tin bromide solution with ascorbic acid as an antioxidant to minimize the oxidation of Sn(II).[1]
Materials:
-
This compound (SnBr₂)
-
Anhydrous Dimethylformamide (DMF)
-
Ascorbic acid
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and syringes
Procedure:
-
Solvent Degassing: Place the required volume of anhydrous DMF in a Schlenk flask. Degas the solvent by bubbling a gentle stream of inert gas through it for at least 30 minutes while stirring.
-
Antioxidant Addition: In an inert atmosphere, weigh the desired amount of ascorbic acid and add it to the degassed DMF. A typical starting concentration is 0.05 M, but this may be optimized for your specific application. Stir until the ascorbic acid is fully dissolved.
-
Dissolution of SnBr₂: Slowly add the pre-weighed SnBr₂ powder to the DMF/ascorbic acid solution under a positive pressure of inert gas.
-
Stirring: Continue stirring the solution in the sealed, inert atmosphere until the SnBr₂ is completely dissolved. Avoid vigorous stirring that could introduce atmospheric gases.
-
Storage: Store the final solution in a tightly sealed container, wrapped in aluminum foil to protect it from light, and inside a glovebox or a desiccator with an inert atmosphere. It is highly recommended to use the solution as freshly as possible.
Protocol 2: Quantification of Sn(II) Concentration by Iodometric Titration
This protocol allows for the determination of the Sn(II) concentration in your prepared solution to verify its quality.
Materials:
-
Prepared SnBr₂ solution
-
Standardized iodine (I₂) solution
-
Starch indicator solution
-
Deionized water
-
Burette, flasks, and pipettes
Procedure:
-
Sample Preparation: Accurately pipette a known volume of your SnBr₂ solution into a flask and dilute it with deionized water.
-
Titration: Slowly titrate the SnBr₂ solution with the standardized iodine solution while stirring. The reaction is: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻.
-
Endpoint Detection: As the endpoint is approached, the solution will turn a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Final Titration: Continue the titration dropwise until the blue-black color disappears, indicating that all the Sn(II) has been consumed.
-
Calculation: Calculate the concentration of Sn(II) in your original solution based on the volume and concentration of the iodine solution used.
Visualizations
Caption: Oxidation pathway of Sn(II) to Sn(IV) in SnBr₂ solutions.
Caption: Experimental workflow for preventing Sn(II) oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Origin of Sn(ii) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of chelated Sn(II)(aq) at neutral pH: The critical role of NO3− ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stability of chelated Sn(II)(aq) at neutral pH: The critical role of NO3- ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tin(II) Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin(II) bromide (SnBr₂). The following information is designed to address common issues encountered during the synthesis and purification of this compound, ensuring high-purity material for sensitive applications.
Troubleshooting Guide: Common Issues in this compound Purification
| Problem | Potential Cause | Recommended Solution |
| Yellowish or brownish tint in the final product | Oxidation of tin(II) to tin(IV) species (e.g., SnBr₄).[1][2] | All synthesis and purification steps must be performed under a strict inert atmosphere (e.g., nitrogen or argon) using degassed solvents. The use of a glovebox or Schlenk line is highly recommended.[1] |
| Product is a wet, sticky, or oily solid after recrystallization | Incomplete drying or hydrolysis due to exposure to moisture.[1] this compound is highly sensitive to water.[1] | Dry the purified crystals under high vacuum for several hours. Ensure all solvents are anhydrous and that the material is not exposed to atmospheric moisture during handling and storage.[1] |
| Low yield after recrystallization | The chosen solvent is too effective at room temperature, or an excessive volume of solvent was used, keeping the product in solution.[1] | Select a solvent in which SnBr₂ has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1] |
| No crystal formation upon cooling the recrystallization solution | The solution is not sufficiently supersaturated, or nucleation is inhibited.[1] | Try scratching the inside of the flask with a clean glass rod to induce crystallization. If this fails, add a small seed crystal of pure SnBr₂. Alternatively, the solution can be concentrated by slowly evaporating some of the solvent under reduced pressure.[1] |
| Purified material still shows signs of impurities in analytical data (e.g., NMR, XRD) | The selected purification method is not effective for the specific impurities present. | Consider a different purification technique. If recrystallization is insufficient, vacuum sublimation may be necessary to remove non-volatile impurities.[1] For ultra-high purity, zone refining may be required. A combination of methods can also be effective.[1] |
| Presence of metallic tin in the crude product | Incomplete reaction during the synthesis of SnBr₂ from metallic tin and hydrobromic acid.[3] | Filter the hot reaction solution to remove any unreacted tin before proceeding with crystallization or other purification steps.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercial SnBr₂ can contain several impurities, with the most prevalent being:
-
Tin(IV) species (e.g., SnBr₄, SnO₂): These arise from the oxidation of the desired tin(II) state. The presence of Sn(IV) is particularly detrimental in applications like perovskite solar cells, where it can act as a recombination center and degrade device performance.[1]
-
Hydrated tin species: SnBr₂ is hygroscopic and readily absorbs atmospheric moisture to form various hydrates.[2]
-
Other metal halides: Depending on the manufacturing process, trace amounts of other metal halides may be present.
-
Insoluble particulates: These can be introduced during manufacturing or handling.[1]
Q2: How can I prevent the oxidation of Sn(II) to Sn(IV) during synthesis and purification?
A2: Preventing oxidation is critical for obtaining high-purity SnBr₂. All manipulations should be carried out under a strict inert atmosphere (e.g., nitrogen or argon).[1] This includes using degassed solvents for recrystallization and performing filtrations and transfers in a glovebox or on a Schlenk line.[1] During synthesis from metallic tin and HBr, maintaining an inert atmosphere over the reaction mixture is advisable.[3]
Q3: What is the best solvent for the recrystallization of SnBr₂?
A3: Finding an ideal solvent can be challenging due to the reactivity of SnBr₂. However, rigorously dried and degassed polar aprotic solvents are generally suitable. Anhydrous ethanol (B145695) is a commonly used solvent.[1] The ideal solvent will dissolve the SnBr₂ when hot but allow for good crystal recovery upon cooling.[1] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent system for your specific batch of SnBr₂.
Q4: Is sublimation a suitable purification method for SnBr₂?
A4: Yes, sublimation is a very effective method for obtaining high-purity SnBr₂, especially for removing non-volatile impurities.[1] Given that SnBr₂ has a boiling point of 639 °C, it can be sublimed under high vacuum at temperatures below its melting point (215 °C).[1][2]
Q5: How can I chemically remove Sn(IV) impurities?
A5: While physical purification methods like sublimation are effective, a chemical approach has been demonstrated for surface purification of perovskite films containing tin. This involves a sequential treatment with a Sn(II) halide solution to displace buried Sn(IV) ions, followed by a water treatment to hydrolyze the displaced Sn(IV) species, which can then be removed.[4]
Data Presentation: Comparison of Purification Techniques
| Purification Method | Achievable Purity | Typical Yield | Key Considerations & Applications |
| Recrystallization | >99%[1] | 70-90% (highly dependent on solvent and technique) | Good for removing soluble and some insoluble impurities.[1] Requires careful selection of an anhydrous, deoxygenated solvent. |
| Vacuum Sublimation | >99.9%[1] | 50-80% (dependent on apparatus and conditions) | Excellent for removing non-volatile impurities.[1] Requires high vacuum (<0.1 Torr) and careful temperature control.[1] |
| Zone Refining | >99.999%[1] | Variable, generally lower than other methods | Very effective for removing trace impurities from a solid matrix. Requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude SnBr₂ by removing soluble and some insoluble impurities. All steps must be performed under an inert atmosphere.
Materials:
-
Crude this compound
-
Anhydrous ethanol (degassed)
-
Schlenk flask or glovebox equivalent
-
Cannula or filter stick
-
Heating mantle
-
Cold bath (e.g., ice-water)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, place the impure SnBr₂ in a clean, dry flask.[1]
-
Dissolution: Slowly add a minimal amount of pre-heated, anhydrous, and degassed ethanol to the flask while stirring until the SnBr₂ is fully dissolved.[1] Avoid using a large excess of solvent to ensure a good yield on crystallization.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Further cooling in a refrigerator or freezer can increase the yield.[1]
-
Isolation: Isolate the crystals by filtration, for example, using a cannula filter or a filter stick.[1]
-
Washing: Wash the crystals with a small amount of cold, fresh, anhydrous ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of the solvent.[1]
Protocol 2: Vacuum Sublimation of this compound
Objective: To obtain high-purity SnBr₂ by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle
-
Cold finger coolant (e.g., cold water)
Procedure:
-
Apparatus Setup: Place the impure SnBr₂ in the bottom of a clean, dry sublimation apparatus.[1]
-
Vacuum Application: Assemble the apparatus and carefully apply a high vacuum (typically <0.1 Torr).[1]
-
Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger of the sublimator.[1]
-
Heating: Gently heat the bottom of the apparatus containing the SnBr₂. The temperature should be high enough to cause sublimation but below the melting point of 215 °C. A suitable temperature range is typically 180-200 °C.
-
Deposition: The gaseous SnBr₂ will travel to the cold finger and deposit as pure crystals.[1]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully bring the system back to atmospheric pressure with an inert gas before collecting the purified crystals from the cold finger.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for SnBr₂ purification.
References
Technical Support Center: Troubleshooting Poor Film Morphology in SnBr₂ Perovskites
This technical support center provides researchers and scientists with a comprehensive guide to diagnosing and resolving common issues related to poor film morphology in tin(II) bromide (SnBr₂) and other tin-based perovskite systems. The following information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation and instability in tin-based perovskite films? A1: The predominant degradation mechanism in tin-based perovskite solar cells is the oxidation of tin from its active Sn(II) state to the Sn(IV) state (Sn²⁺ → Sn⁴⁺).[1][2] This oxidation creates deep-level defects and tin vacancies within the crystal lattice, which act as non-radiative recombination centers, trapping charge carriers and reducing the overall power conversion efficiency (PCE) and stability of the device.[1][3]
Q2: What is the role of SnBr₂ in a perovskite precursor solution? A2: SnBr₂ is primarily used as an additive to improve film quality and device stability.[1] Its functions include passivating defects on the surface and at grain boundaries, influencing crystallization kinetics to achieve larger grain sizes and improved morphology, and helping to suppress the oxidation of Sn²⁺.[1][4] In mixed-halide perovskites, varying the SnBr₂ concentration also allows for the tuning of the material's bandgap.[5]
Q3: My precursor solution turns cloudy or precipitates over time. What is causing this? A3: Precursor solution instability is a significant concern.[5] This can be caused by the aging of the solution, low solubility of precursor components, or reaction with residual moisture or oxygen.[5] Certain common solvents, like dimethyl sulfoxide (B87167) (DMSO), can also contribute to the oxidation of Sn²⁺ to Sn⁴⁺ even before film deposition begins.[1][6] Using freshly prepared solutions and ensuring an inert glovebox environment are crucial.[5]
Q4: My perovskite film has changed color from dark brown to yellowish. What does this indicate? A4: This color change is a classic visual sign of perovskite film degradation.[1] The desired dark brown or black color is characteristic of the phase-pure perovskite material. The yellowish color indicates the decomposition of the perovskite structure into wider bandgap materials, often due to Sn²⁺ oxidation or exposure to moisture and oxygen.[1]
Troubleshooting Guide: Common Morphology Problems
Problem 1: The perovskite film has pinholes and is not uniform.
-
Possible Cause 1: Incomplete Dissolution of Precursors.
-
Suggested Solution: Ensure all precursor materials, including SnBr₂, are fully dissolved. This can be aided by gentle heating and stirring of the solution. Always use a freshly prepared solution for best results.[7]
-
-
Possible Cause 2: Rapid Crystallization.
-
Suggested Solution: The crystallization rate of tin-based perovskites is notoriously fast, which can lead to poor film morphology.[5] Optimize the anti-solvent dripping process during spin-coating. Key parameters to adjust include the timing of the drip, the volume of anti-solvent used, and the spin speed.[7] Anti-solvents like chlorobenzene (B131634) or a toluene:chloroform mixture can be effective.[8][9]
-
-
Possible Cause 3: Incompatible Solvent System.
-
Suggested Solution: The choice of solvent is critical for controlling crystallization and film quality.[10] Consider using a co-solvent system, such as a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v), to improve precursor solubility and promote more uniform film formation.[7]
-
-
Possible Cause 4: Poor Substrate Wettability.
-
Suggested Solution: Ensure substrates are meticulously cleaned and treated to have a hydrophilic surface. A common procedure involves sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol (B130326), followed by UV-Ozone treatment immediately before use.[5][9]
-
Problem 2: The film has very small grain sizes.
-
Possible Cause 1: Sub-optimal Annealing Process.
-
Suggested Solution: The annealing temperature and duration directly impact crystal growth and grain size.[11] For many tin-based perovskites, annealing temperatures between 100°C and 150°C are common.[4][11] Systematically vary the annealing temperature and time to find the optimal conditions for your specific perovskite composition that promote grain growth without causing decomposition.[11][12]
-
-
Possible Cause 2: Ineffective Additives.
-
Suggested Solution: The use of additives can significantly influence grain size.[4][13] While SnBr₂ can help, other additives like SnF₂ are widely reported to increase grain size effectively.[4] Co-doping with both SnBr₂ and SnF₂ has been shown to significantly decrease morphological defects and increase crystallinity.[8]
-
-
Possible Cause 3: Fast Crystallization Dynamics.
-
Suggested Solution: As mentioned for pinholes, rapid crystallization limits the time for large grains to form. Retarding the crystallization rate through solvent engineering or the use of Lewis base additives can lead to larger grains and a more uniform film.[13]
-
Data and Parameters for Film Optimization
The following tables summarize key experimental parameters that can be adjusted to improve film morphology.
Table 1: Precursor and Additive Concentration
| Parameter | Typical Range | Effect on Morphology | Reference(s) |
| Perovskite Precursor Conc. | 0.5 M - 1.5 M | Affects solution viscosity and final film thickness. | [7] |
| SnBr₂ Additive Conc. | 1 - 10 mol% | Optimizing can reduce defects and improve grain size. Excess can cause phase separation. | [7] |
| SnF₂ Additive Conc. | 1 - 20 mol% | Often more effective than SnBr₂ for increasing grain size and suppressing Sn²⁺ oxidation. | [8][14] |
| Co-doping (SnBr₂/SnF₂) | e.g., 0.2M/0.2M | Can significantly reduce defects and improve crystallinity for void-free films. | [8] |
Table 2: Spin-Coating and Annealing Parameters
| Parameter | Typical Range | Effect on Morphology | Reference(s) |
| Spin Speed (Step 1) | 500 - 1500 rpm | Spreads the precursor solution evenly. | [5][15] |
| Spin Speed (Step 2) | 3000 - 6000 rpm | Thins the film to the desired thickness. | [7][15] |
| Anti-solvent Drip Time | 5 - 20 seconds into Step 2 | Critical for inducing rapid, uniform crystallization. Timing affects nucleation density. | [7][9] |
| Annealing Temperature | 70°C - 150°C | Promotes crystallization and grain growth. Too high can cause decomposition. | [11][12][16] |
| Annealing Time | 5 - 30 minutes | Affects the degree of crystallinity and final grain size. | [4][11] |
Experimental Protocols
Protocol 1: Standard SnBr₂-Perovskite Precursor Preparation
-
Environment: Perform all steps inside a nitrogen-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Solvent Preparation: Prepare a mixed solvent of anhydrous DMF and anhydrous DMSO, typically in a 4:1 volume ratio.
-
Precursor Dissolution: For a 1.0 M solution of FASnI₃ with a 5 mol% SnBr₂ additive, dissolve Formamidinium Iodide (FAI) and Tin(II) Iodide (SnI₂) in the mixed solvent.
-
Additive Incorporation: Separately prepare a stock solution of SnBr₂ in the same mixed solvent. Add the required volume of the SnBr₂ stock solution to the main precursor solution to achieve the target molar percentage.
-
Mixing: Stir the final solution at room temperature for a minimum of 2 hours, or until all components are fully dissolved and the solution is homogeneous.[7]
-
Filtering: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
Protocol 2: Perovskite Film Deposition via Spin-Coating
-
Substrate Preparation: Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen stream and treat them with UV-Ozone for 15 minutes immediately before transferring them into the glovebox.[5][9]
-
Dispensing: Place the cleaned substrate on the spin-coater chuck. Dispense an adequate amount of the filtered perovskite precursor solution (from Protocol 1) to fully cover the substrate surface.
-
Spin-Coating Program: Use a two-step spin-coating program. For example:
-
Step 1: 1000 rpm for 10 seconds (with a 5-second ramp).
-
Step 2: 4000 rpm for 30 seconds (with a 5-second ramp).
-
-
Anti-Solvent Quenching: During the second step (e.g., at the 15-second mark), dispense a controlled volume (e.g., 100 µL) of an anti-solvent such as chlorobenzene onto the center of the spinning substrate.[7][9] This will induce rapid crystallization, visible as a color change.
-
Annealing: Immediately transfer the substrate to a pre-heated hotplate inside the glovebox. Anneal the film at a predetermined temperature (e.g., 100°C) for 10 minutes to complete the crystallization process.[7][15]
Visual Troubleshooting Workflows
A logical workflow for troubleshooting common SnBr₂ perovskite film morphology issues.
An experimental workflow illustrating key stages for controlling perovskite crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving the Stability of Tin‐Based Perovskite (ASnX3) Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.ciomp.ac.cn [ir.ciomp.ac.cn]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Annealing Temperature for Tin(II) Bromide Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tin(II) bromide (SnBr₂) films. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound (SnBr₂) films?
Annealing is a critical post-deposition step for several reasons:
-
Solvent Removal: It facilitates the complete evaporation of residual solvents from the precursor solution used during film deposition (e.g., spin coating or doctor-blading).[1]
-
Crystallization and Grain Growth: The thermal energy promotes the crystallization of the SnBr₂ film and can lead to the growth of larger, more uniform crystal grains.[1][2]
-
Improved Film Quality: A well-controlled annealing process can result in denser, more homogeneous films with fewer defects, which is crucial for optimal performance in electronic and optoelectronic devices.[1]
Q2: What is the typical annealing temperature range for SnBr₂-based films?
The optimal annealing temperature can vary depending on the specific perovskite composition, the solvents used, and the substrate. However, a general range for tin-halide containing films is between 100°C and 230°C.[3] For films where SnBr₂ is a component in a perovskite structure, annealing is often performed at a moderate temperature immediately after deposition.[4]
Q3: How does annealing temperature affect the properties of the tin-halide film?
The annealing temperature has a significant impact on the structural, optical, and electrical properties of the film. Generally, as the annealing temperature increases:
-
Crystallinity: The crystallinity of the film tends to improve, as indicated by sharper and more intense peaks in X-ray diffraction (XRD) analysis.[5][6]
-
Grain Size: The average grain size often increases with higher annealing temperatures.[2][6] This can lead to reduced grain boundary scattering and improved charge transport.
-
Optical Properties: Changes in crystallinity and grain size can alter the film's optical properties, such as its absorbance and photoluminescence.[6] For some materials, photoluminescence intensity can be significantly enhanced with increased annealing temperature.[6][7][8]
-
Electrical Properties: The electrical resistivity of the film may decrease due to improved crystallinity and reduced defect density.[2]
Q4: My SnBr₂ films are showing signs of degradation (e.g., color change). What could be the cause?
A common issue with tin(II)-based materials is the oxidation of Sn²⁺ to Sn⁴⁺.[1][4] This degradation pathway can be promoted by exposure to air and moisture, especially at elevated temperatures. It is crucial to conduct the annealing process in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize oxidation.[9] The formation of Sn⁴⁺ species can create defects in the film and negatively impact device performance.[1]
Q5: I'm observing a high density of pinholes in my films. How can I address this?
Pinholes can be a significant issue in solution-processed thin films. While optimizing the annealing process can help, the precursor solution and deposition technique also play a crucial role.
-
Precursor Solution: Ensure the precursor solution is well-dissolved and filtered (e.g., with a 0.22 µm or 0.45 µm PTFE syringe filter) to remove any particulate impurities that could lead to pinholes.[9]
-
Additives: The use of additives in the precursor solution can sometimes influence film formation. Interestingly, while some additives can reduce pinholes, some studies have reported that the addition of SnBr₂ can lead to an increased density of pinholes in certain perovskite films.[1]
-
Deposition Parameters: Optimize spin coating parameters (e.g., spin speed and duration) or doctor-blading parameters (e.g., blading speed and solution viscosity) to promote uniform film formation.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Film Crystallinity | - Insufficient annealing temperature or duration.- Rapid cooling after annealing. | - Systematically increase the annealing temperature in increments (e.g., 10-20°C).- Increase the annealing duration (e.g., in 5-10 minute increments).[9]- Allow the film to cool down to room temperature gradually.[9] |
| Film Delamination or Cracking | - Excessive annealing temperature causing thermal stress.- Poor substrate cleaning and adhesion. | - Reduce the annealing temperature.- Ensure a thorough substrate cleaning procedure is followed (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).[9]- Consider a UV-ozone treatment to improve surface wettability.[9] |
| Inconsistent Film Properties | - Non-uniform heating across the hotplate.- Variations in the time between film deposition and annealing. | - Calibrate and verify the temperature uniformity of your hotplate.- Transfer the film to the hotplate for annealing immediately after deposition to ensure reproducibility.[9] |
| High Defect Density | - Oxidation of Sn²⁺ to Sn⁴⁺.- Incomplete removal of precursor solvents. | - Perform all processing and annealing steps in an inert atmosphere (e.g., nitrogen-filled glovebox).[9]- Consider using additives like SnF₂ in the precursor solution to inhibit oxidation.[9]- Ensure the annealing time and temperature are sufficient for complete solvent evaporation.[9] |
Data Presentation
The optimal annealing temperature for pure SnBr₂ films is highly dependent on the specific experimental setup and desired film characteristics. The following table illustrates the expected trends based on studies of related tin-based materials like SnO₂ and tin-halide perovskites. Researchers should perform a systematic study to determine the optimal conditions for their specific application.
Table 1: Expected Influence of Annealing Temperature on Tin-Halide Film Properties
| Annealing Temperature | Crystallinity (from XRD) | Average Grain Size | Film Morphology | Expected Optoelectronic Performance |
| Low (e.g., < 100°C) | Low / Amorphous | Small | Potentially porous, residual solvent may be present | Poor charge transport, high defect density |
| Medium (e.g., 100-180°C) | Polycrystalline | Moderate | Denser film, more uniform grain structure | Improved charge transport and photoluminescence |
| High (e.g., > 180°C) | Highly Crystalline | Large | Potential for grain coarsening or surface roughening | Potentially optimal charge transport, but risk of thermal degradation or defect formation |
Note: This table provides a qualitative guide. The exact quantitative relationship will vary.
Experimental Protocols
Protocol 1: Standard Tin-Halide Precursor Solution Preparation
This protocol is adapted for a generic tin-halide perovskite precursor and should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).[9]
-
Solvent Preparation: Prepare a solvent mixture of anhydrous dimethylformamide (DMF) and anhydrous dimethyl sulfoxide (B87167) (DMSO), often in a 4:1 to 9:1 volume ratio.[9]
-
Halide Salt Dissolution: Prepare a stock solution of the desired organic or inorganic halide salt (e.g., CsBr, FABr) in the prepared solvent mixture.
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SnBr₂ Addition: Add high-purity SnBr₂ to the halide salt solution to achieve the desired molar ratio (typically 1:1 for a simple perovskite).[9]
-
(Optional) Additive Inclusion: If using additives to inhibit oxidation (e.g., SnF₂), add a small molar percentage (e.g., 1-10 mol% relative to SnBr₂) to the solution.[9]
-
Dissolution: Stir the solution at room temperature or with gentle heating (e.g., 40-60°C) until all components are fully dissolved, resulting in a clear solution.[1]
-
Filtration: Before use, filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate impurities.[9]
Protocol 2: Spin Coating and Annealing of Tin-Halide Films
-
Substrate Preparation:
-
Film Deposition (in an inert atmosphere):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered precursor solution onto the center of the substrate to cover the entire surface.[9]
-
Initiate the spin coating program. A typical two-step program might be:
-
Step 1: Low speed (e.g., 1000 rpm) for 5-10 seconds to spread the solution.
-
Step 2: High speed (e.g., 4000-6000 rpm) for 30-60 seconds to form the thin film.[9]
-
-
-
Annealing:
-
Immediately after spin coating, transfer the substrate to a pre-heated hotplate inside the inert atmosphere.[1]
-
Anneal the film at the desired temperature for a set duration (typically 5-30 minutes).[9]
-
After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.[9]
-
Visualizations
Caption: Experimental workflow for solution-based deposition of tin bromide thin films.
Caption: Influence of annealing temperature on film properties.
References
Technical Support Center: Strategies to Enhance the Stability of Tin-Based Perovskites
Welcome to the technical support center for tin-based perovskite research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of tin-based perovskite materials and devices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of tin-based perovskites.
Q1: What is the primary reason for the instability of tin-based perovskites compared to their lead-based counterparts?
The primary cause of instability in tin-based perovskites is the facile oxidation of the tin(II) cation (Sn²⁺) to the more stable tin(IV) state (Sn⁴⁺).[1][2][3] This oxidation process is a major challenge that leads to material degradation and a significant loss in device performance.[1] Unlike Pb²⁺, Sn²⁺ has a lower oxidation potential, making it highly susceptible to oxidation, especially when exposed to oxygen and moisture.[4][5] This intrinsic chemical instability creates defects within the perovskite crystal lattice, which act as non-radiative recombination centers for charge carriers, ultimately reducing the power conversion efficiency (PCE) of solar cells.[1][6]
Q2: What are the common visual indicators of degradation in a tin-based perovskite film?
Degradation in tin-based perovskite films is often visually apparent. The most common sign is a color change. For instance, the desirable black phase of CsSnI₃, which is optically active for solar applications, can transform into a yellowish phase upon degradation.[5] This yellow phase is an inactive polymorph and indicates the oxidation of Sn²⁺. Other visual cues include the appearance of pinholes, reduced surface coverage, and a general loss of the film's initial uniform and dark appearance. These morphological changes are often accompanied by a rapid decline in the material's photoluminescence and the device's photovoltaic performance.
Q3: How does poor film morphology contribute to the instability of the device?
Poor film morphology is a significant contributor to device instability. Issues such as pinholes, incomplete substrate coverage, and small grain sizes arise from the rapid and often uncontrolled crystallization of tin-based perovskites.[1][7] These morphological defects create direct pathways for moisture and oxygen from the ambient environment to penetrate the perovskite layer, accelerating the oxidation of Sn²⁺.[8] Furthermore, a high density of grain boundaries acts as preferential sites for defect formation and non-radiative recombination, which not only lowers the initial efficiency but also serves as initiation points for degradation.[6][9]
Q4: What is "self-p-doping" and how does it affect tin-based perovskite solar cells?
"Self-p-doping" refers to the process where the oxidation of Sn²⁺ to Sn⁴⁺ generates a high density of tin vacancies within the perovskite lattice.[1][6] These vacancies act as p-type dopants, significantly increasing the background hole concentration.[1] This high level of p-doping leads to increased charge carrier recombination, which is detrimental to the solar cell's performance, particularly by reducing the open-circuit voltage (Voc) and fill factor (FF).[1][10] Effectively suppressing this self-doping is a key challenge in achieving high-efficiency tin-based perovskite solar cells.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the fabrication and testing of tin-based perovskite devices.
Problem 1: Poor Film Quality (e.g., pinholes, low coverage, non-uniformity)
-
Possible Cause: The rapid crystallization kinetics of tin-based perovskite materials often leads to poor control over film formation.[1][7]
-
Troubleshooting Steps:
-
Employ Advanced Deposition Techniques: Methods like vapor-assisted processing or using a hot anti-solvent during spin-coating can help control the crystallization rate and improve film morphology.[1]
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Use Additives: Incorporating certain additives into the precursor solution can modulate crystal growth. For example, methylammonium (B1206745) chloride has been shown to improve the morphology of tin perovskite films.[1] SnF₂, a common additive, not only reduces oxidation but also acts as a heterogeneous nucleation site, promoting more uniform crystal growth.[1]
-
Optimize Annealing Parameters: Carefully control the annealing temperature and duration. Sub-optimal annealing can lead to incomplete solvent removal or the formation of undesirable phases.
-
Problem 2: Low Initial Power Conversion Efficiency (PCE)
-
Possible Cause 1: Precursor Solution Degradation: The Sn²⁺ in precursor solutions, particularly those using solvents like DMSO, can oxidize to Sn⁴⁺ even before film deposition.[4][11]
-
Possible Cause 2: Energy Level Misalignment: The charge transport layers (ETL and HTL) used may not have optimal energy level alignment with the tin-based perovskite, leading to inefficient charge extraction.[7]
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Solution: Select ETL and HTL materials specifically suited for tin-based perovskites. For example, replacing the commonly used PEDOT:PSS with materials like copper thiocyanate (B1210189) (CuSCN) or using dopant-free HTLs can improve performance.[7]
-
-
Possible Cause 3: High Defect Density: A high concentration of defects, stemming from Sn⁴⁺, vacancies, or grain boundaries, acts as recombination centers.[6]
Problem 3: Rapid Device Degradation in Ambient Air
-
Possible Cause: Ingress of environmental oxygen and moisture, leading to rapid oxidation of the perovskite layer.[4][12]
-
Solution 1: Additive & Compositional Engineering: Incorporate stabilizing additives like SnF₂ or antioxidants like pyrazine (B50134) into the precursor.[1] Using mixed-cation (e.g., FA/Cs) or mixed-halide (I/Br) compositions can enhance the structural and thermodynamic stability of the perovskite lattice.[1][13]
-
Solution 2: Dimensionality Engineering: Fabricate 2D/3D mixed-dimensional perovskite structures. The bulky organic cations in the 2D layers can act as a protective barrier against moisture.[1][14]
-
Solution 3: Encapsulation: This is a critical final step. Use high-quality, low-permeability materials to seal the device and prevent exposure to the ambient environment.[1][15]
-
Problem 4: Instability Under Continuous Illumination (Light Soaking)
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Possible Cause: Photochemical degradation, where light acts as a catalyst for oxidation, and potential ion migration within the device stack, which can be exacerbated by heat generated during operation.[4]
-
Solution 1: Interface Passivation: Passivate the interfaces between the perovskite and the charge transport layers. Self-assembled monolayers (SAMs) or other specialized interfacial layers can reduce defect sites at these critical locations, improving both efficiency and operational stability.[1]
-
Solution 2: Thermal Management: Ensure the device architecture and encapsulation allow for efficient heat dissipation. Replacing unstable components, such as the dopants in spiro-OMeTAD, with more thermally stable alternatives can also improve longevity under illumination.[16]
-
Logical Flowchart: Troubleshooting Tin-Based Perovskite Device Performance
Caption: A step-by-step guide to diagnosing and resolving common performance issues.
Part 3: Data Presentation
Table 1: Effect of Common Tin(II) Halide Additives on CsSnI₃ Solar Cell Performance
The choice of additive significantly impacts both the initial performance and long-term stability of tin-based perovskite solar cells. The data below, synthesized from comparative studies, highlights the distinct roles of SnBr₂, SnCl₂, and SnF₂.[17]
| Additive (10 mol%) | Initial PCE (%) | PCE after 100h (%) | Change in PCE (%) | Primary Role |
| None (Control) | ~2.5% | < 0.5% | ~ -80% | - |
| SnCl₂ | ~3.6% | ~1.1% | ~ -70% | Reduces bulk defects, improves initial PCE.[8] |
| SnF₂ | ~3.2% | ~1.3% | ~ -60% | Suppresses Sn²⁺ oxidation, improves morphology.[1][8] |
| SnBr₂ | ~3.0% | ~3.0% | ~ 0% | Enhances stability via surface passivation.[17] |
Data is synthesized for illustrative purposes based on trends reported in the literature.[17]
Table 2: Comparison of Encapsulation Strategies and Their Impact on Device Lifetime
Encapsulation is a crucial step to protect sensitive perovskite devices from environmental stressors.
| Encapsulation Method | Encapsulant Material(s) | Typical WVTR* (g/m²/day) | Key Advantage | Reported Stability |
| Single Polymer Layer | PMMA, Polystyrene | > 10⁻¹ | Simple, low-cost deposition.[16] | Hours to days in ambient air.[16] |
| Glass-to-Glass | Glass, UV-curable epoxy resin | < 10⁻⁴ | Excellent barrier properties.[18] | Can achieve thousands of hours, but rigid. |
| Thin-Film Encapsulation (TFE) | Al₂O₃, SiNₓ (via ALD/CVD) | < 10⁻⁵ | Conformal, thin, flexible.[15][18] | Can significantly extend lifetime to >1000 hours.[1] |
| Hybrid (Polymer + TFE) | PMMA + Al₂O₃ | < 10⁻⁵ | Combines flexibility with excellent barrier.[15] | Record stability of 15 days for nanocrystal films.[15] |
*Water Vapor Transmission Rate (WVTR) is a measure of the passage of water vapor through a substance.
Part 4: Experimental Protocols & Workflows
Protocol 1: Preparation of FASnI₃ Precursor Solution with SnF₂ Additive
This protocol describes the preparation of a standard formamidinium tin iodide (FASnI₃) precursor solution, incorporating SnF₂ as a stabilizing additive.
-
Materials: Formamidinium Iodide (FAI), Tin(II) Iodide (SnI₂), Tin(II) Fluoride (SnF₂), anhydrous Dimethylformamide (DMF), anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Environment: All steps must be performed inside a nitrogen-filled glovebox to prevent oxidation.
-
Procedure: a. Prepare a 1.0 M stock solution of FASnI₃. In a vial, dissolve 172 mg of FAI and 372.6 mg of SnI₂ in a mixed solvent of 900 µL DMF and 100 µL DMSO. b. Prepare a stock solution of SnF₂ in the same DMF/DMSO solvent system (e.g., 0.1 M). c. Add the required volume of the SnF₂ stock solution to the FASnI₃ precursor to achieve the desired final molar concentration (typically 5-10 mol% with respect to SnI₂). d. Stir the final solution at room temperature for at least 2 hours before use. The solution should be clear and yellow. Always use the solution fresh.
Workflow: Tin-Perovskite Film Fabrication via Anti-Solvent Method
Caption: A typical workflow for fabricating a tin-perovskite solar cell.
Diagram: Core Degradation Pathway of Tin-Based Perovskites
This diagram illustrates the central role of Sn²⁺ oxidation in the degradation cascade.
Caption: The cycle of oxidation leading to device failure.
References
- 1. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving the efficiency and stability of tin-based perovskite solar cells using anilinium hypophosphite additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in tin perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02596A [pubs.rsc.org]
- 8. Strategies for Improving the Stability of Tin‐Based Perovskite (ASnX3) Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tin-based halide perovskite materials: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers gain insights into degradation mechanisms of hybrid tin-based perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Encapsulation of Perovskite Solar Cells with Thin Barrier Films [ouci.dntb.gov.ua]
Technical Support Center: Degradation of Tin(II) Bromide in Ambient Air
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tin(II) bromide (SnBr₂) when exposed to ambient air.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder turning yellow or brownish?
A1: A color change from the typical pale yellow of pure this compound to a more intense yellow or brownish color is a common indicator of degradation. This is primarily due to the oxidation of Sn(II) to Sn(IV) species.[1] In the presence of atmospheric oxygen, this compound can decompose into tin(IV) oxide (SnO₂) and bromine (Br₂), the latter of which can contribute to the color change.
Q2: What are the main degradation products of this compound in ambient air?
A2: The degradation of this compound in ambient air is a complex process involving both oxygen and moisture. The primary degradation products include:
-
Tin(IV) oxide (SnO₂): Formed through the oxidation of Sn(II).[2]
-
Tin(IV) bromide (SnBr₄): Another potential oxidation product.
-
Hydrates of this compound (e.g., 2SnBr₂·H₂O, 3SnBr₂·H₂O, 6SnBr₂·5H₂O): Formed by the reaction with atmospheric moisture.[3]
-
Tin oxybromide: A potential intermediate or final product of hydrolysis.
Q3: How does humidity affect the degradation of this compound?
A3: this compound is highly sensitive to moisture.[4] Water molecules can react with SnBr₂ to form various hydrates.[3] This process of hydrolysis can also facilitate further oxidation, as the presence of water can lower the energy barrier for the reaction with oxygen. Increased humidity will accelerate the degradation process.
Q4: Can I still use my this compound if it has slightly changed color?
A4: The usability of partially degraded this compound depends on the specific application. For applications requiring high purity, such as in perovskite solar cells where Sn(IV) impurities can act as performance-degrading recombination centers, it is crucial to use fresh, pure SnBr₂.[1] For other applications, the presence of minor impurities may be tolerable. However, it is always recommended to use the purest possible material for reproducible and reliable experimental results.
Q5: How can I prevent the degradation of this compound?
A5: To prevent degradation, this compound should be handled and stored under a strict inert atmosphere, such as in a nitrogen or argon-filled glovebox.[1] If a glovebox is not available, Schlenk line techniques should be employed. It is essential to use anhydrous solvents and to minimize exposure to ambient air and moisture at all times. Store the compound in a tightly sealed container in a desiccator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Precipitate in Solution | Hydrolysis of SnBr₂ due to residual moisture in the solvent or on the glassware. | Ensure all solvents are rigorously dried and degassed. Flame-dry glassware under vacuum before use. The precipitate is likely a tin hydroxide (B78521) or oxybromide species. |
| Poor Performance in Perovskite Solar Cells | Presence of Sn(IV) impurities acting as recombination centers. | Use freshly purified or purchased high-purity SnBr₂. Handle the material exclusively in an inert atmosphere. |
| Inconsistent Experimental Results | Variable levels of degradation of the SnBr₂ starting material. | Standardize the handling and storage procedures for SnBr₂. Purify the material before use if its purity is uncertain. |
| Yellowish or Brownish Tint to Purified SnBr₂ | Oxidation of Sn(II) to Sn(IV) during the purification process. | All purification steps, including recrystallization, must be performed under a strict inert atmosphere using degassed, anhydrous solvents. |
| Product is a Wet or Sticky Solid After Recrystallization | Incomplete drying or hydrolysis due to exposure to moisture. | Dry the purified crystals under high vacuum for an extended period. Ensure all solvents and handling equipment are anhydrous. |
Degradation Pathway
The degradation of this compound in ambient air is a multifaceted process involving both oxidation and hydrolysis. The following diagram illustrates the proposed signaling pathway for this degradation.
References
Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with SnBr₂ Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tin(II) bromide (SnBr₂) as an additive to improve the efficiency and stability of perovskite solar cells. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the fabrication and testing of perovskite solar cells containing SnBr₂ additives.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid post-fabrication efficiency drop, even in an inert atmosphere. | 1. Precursor solution instability: The Sn(II) in the precursor solution may oxidize to Sn(IV) before film deposition, particularly in solvents like DMSO.[1] 2. Ineffective suppression of Sn²⁺ oxidation: The amount or quality of SnBr₂ may be insufficient to prevent oxidation.[2] | 1. Always use freshly prepared precursor solutions.[1] 2. Consider using alternative, less oxidizing solvents or solvent mixtures.[1] 3. Confirm the purity of the SnBr₂ source, as impurities can be detrimental.[2] |
| Poor stability under continuous illumination (light soaking). | 1. Photochemical degradation: Light can accelerate the oxidation of Sn²⁺.[1] | 1. Improve the encapsulation of the device to prevent the ingress of oxygen and moisture, which are often exacerbated by light.[1] 2. Experiment with different hole transport layer (HTL) and electron transport layer (ETL) materials that are known for better stability at the interface.[1] |
| Non-uniform film morphology (e.g., pinholes, incomplete coverage). | 1. Incomplete dissolution of SnBr₂: The additive may not be fully dissolved in the precursor solution.[2] 2. Rapid crystallization: The perovskite film may crystallize too quickly, leading to defects.[2] 3. Incompatible solvent system: The chosen solvent may not be optimal for the perovskite and additive combination. | 1. Ensure the SnBr₂ is completely dissolved; gentle heating or extended stirring may be necessary. Use a freshly prepared solution.[2] 2. Optimize the anti-solvent dripping process (e.g., timing, volume) to better control crystal growth.[2] 3. Consider using a co-solvent system, such as a mixture of DMF and DMSO, to improve precursor solubility and film formation.[2] |
| Low Power Conversion Efficiency (PCE). | 1. Sub-optimal SnBr₂ concentration: The amount of SnBr₂ is critical; too little may not provide sufficient defect passivation, while too much can lead to phase separation.[2] 2. Incomplete defect passivation: Even with the additive, a significant number of defects may still be present.[2] | 1. Screen a range of SnBr₂ concentrations (e.g., 1-10 mol%) to determine the optimal loading for your specific perovskite composition.[2] 2. Ensure fabrication is carried out in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation-related defects.[2] |
| Inconsistent results between experimental batches. | 1. Variability in precursor quality: The purity of SnBr₂ and other precursors can fluctuate.[2] 2. Inconsistent processing parameters: Minor variations in spin-coating speeds, annealing temperatures, or timing can lead to different outcomes.[2] 3. Fluctuations in the glovebox environment: Changes in humidity or oxygen levels can impact film quality and device performance.[2] | 1. Use high-purity, anhydrous precursors for all experiments.[2] 2. Strictly control all processing parameters and maintain detailed records. 3. Regularly monitor and maintain the inert atmosphere of the glovebox. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of adding SnBr₂ to tin-based perovskite solar cells?
A1: The primary roles of SnBr₂ in tin-based perovskite solar cells are to improve film quality and device stability. It achieves this through several mechanisms, including passivating defects at the grain boundaries and surface of the perovskite film, which reduces charge carrier recombination.[1] It also helps to control the crystallization kinetics, often leading to larger grain sizes and improved morphology.[1] Furthermore, it aids in suppressing the oxidation of Sn²⁺ to Sn⁴⁺, a major degradation pathway in these types of solar cells.[3]
Q2: What is the main degradation pathway in tin-based perovskite solar cells?
A2: The predominant degradation mechanism is the oxidation of tin from its active Sn(II) state to the Sn(IV) state (Sn²⁺ → Sn⁴⁺).[1] This oxidation creates deep-level defects within the perovskite crystal lattice, which act as non-radiative recombination centers, trapping charge carriers and reducing the overall power conversion efficiency (PCE).[1]
Q3: My perovskite film's color changed from dark brown to yellowish. What does this indicate?
A3: A color change from dark brown to yellowish is a common indicator of perovskite degradation, specifically the oxidation of Sn²⁺ to Sn⁴⁺.[1] This change in the material's optical properties signifies a chemical transformation that is detrimental to the solar cell's performance.
Q4: What is a typical concentration range for SnBr₂ as an additive?
A4: While the optimal concentration can vary depending on the specific perovskite composition and fabrication process, a common starting point for optimization is in the range of 1-10 mol% with respect to the primary tin precursor (e.g., SnI₂).[2]
Q5: Can the use of SnBr₂ negatively impact device performance?
A5: Yes, while beneficial, the use of SnBr₂ must be optimized. Excessively high concentrations can lead to phase separation and the formation of precipitates.[2] This can be detrimental to the film's morphology and the overall performance of the device.[2]
Quantitative Data Summary
The addition of SnBr₂ as an additive significantly impacts the photovoltaic parameters of perovskite solar cells. The following tables provide a summary of its effects.
Table 1: Effect of SnBr₂ on All-Inorganic CsSnI₃ Perovskite Solar Cells
| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability |
| None | < 1% | Low | Moderate | Low | Degrades rapidly |
| SnBr₂ | 4.3%[3] | Improved | Improved | Improved | ~100 hours of prolonged stability[3] |
Table 2: Illustrative Example of the Effect of Varying SnBr₂ Concentration
| SnBr₂ Concentration (mol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 0 | 8.5 | 0.52 | 23.5 | 62 |
| 1 | 9.8 | 0.55 | 24.1 | 64 |
| 2 | 10.2 | 0.62 | 24.8 | 66 |
| 5 (Optimal) | 11.8 | 0.68 | 25.5 | 68 |
| 10 | 10.5 | 0.65 | 25.1 | 65 |
| Note: This data is illustrative and serves as an example for comparison. Actual results will vary based on the specific perovskite composition and fabrication conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the fabrication of perovskite solar cells with SnBr₂ additives.
Protocol 1: Fabrication of a Conventional (n-i-p) Perovskite Solar Cell with SnBr₂
-
Substrate Preparation:
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution, followed by annealing at a high temperature.[3]
-
-
Perovskite Layer Deposition (with SnBr₂):
-
Prepare a precursor solution containing the primary perovskite components (e.g., formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr), lead iodide (PbI₂), and lead bromide (PbBr₂)) in a suitable solvent.
-
Add the desired molar percentage of SnBr₂ to the precursor solution.
-
Spin-coat the precursor solution onto the ETL inside a nitrogen-filled glovebox.
-
During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.[3]
-
Anneal the film at a moderate temperature to form the perovskite crystal structure.[3]
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, in chlorobenzene. This solution often contains additives like Li-TFSI and tBP.[3]
-
-
Electrode Deposition:
-
Deposit a top electrode of gold (Au) or silver (Ag) by thermal evaporation through a shadow mask.[3]
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Tin Oxidation State Analysis
-
Objective: To quantify the relative amounts of Sn(II) and Sn(IV) on the surface of the perovskite film.[1]
-
Methodology:
-
Sample Preparation: Fabricate perovskite films on conductive substrates (e.g., ITO glass). Handle samples in an inert environment and use a vacuum transfer module to move them to the XPS chamber to prevent ambient exposure.[1]
-
Instrumentation: Use a monochromatic Al Kα X-ray source. Calibrate the binding energy scale using the adventitious Carbon 1s peak at 284.8 eV.[1]
-
Data Acquisition: Acquire high-resolution spectra for the Sn 3d region.
-
Data Analysis: Deconvolute the Sn 3d peaks to determine the relative concentrations of Sn²⁺ and Sn⁴⁺.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SnBr₂ in improving perovskite solar cell performance.
Caption: Experimental workflow for perovskite solar cell fabrication with SnBr₂.
References
Technical Support Center: Overcoming Solubility Challenges of Tin(II) Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with tin(II) bromide (SnBr₂) in various solvents.
Troubleshooting Guides
Issue 1: this compound Not Dissolving in a Chosen Solvent
If you are experiencing difficulty dissolving this compound, consult the following guide for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent Choice | This compound, a Lewis acid, dissolves most effectively in polar, electron-donating (donor) solvents. It forms adducts with these solvents, which facilitates dissolution.[1][2] Consider switching to or using a co-solvent system with known effective solvents such as Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), acetone, or pyridine.[2][3][4][5][6] For less polar applications, ethanol (B145695) or diethyl ether can also be effective.[7] |
| Low Temperature | The solubility of this compound, like most salts, is generally temperature-dependent. Gently heating the solvent while stirring can significantly increase the dissolution rate and solubility. For instance, the solubility of SnBr₂ in water dramatically increases from 85 g/100 g at 0°C to 222.6 g/100 g at 100°C.[1] A similar trend is expected in organic solvents. |
| Insufficient Mixing | Ensure vigorous and continuous stirring to maximize the interaction between the solvent and the surface of the this compound particles. Sonication can also be employed to break up agglomerates and enhance dissolution. |
| Solvent Purity | The presence of impurities, particularly water in anhydrous organic solvents, can affect the solubility and stability of this compound solutions. Ensure you are using high-purity, anhydrous solvents when required for your application. |
| Oxidation of Tin(II) | Tin(II) is susceptible to oxidation to tin(IV), especially in the presence of air. Tin(IV) bromide has different solubility characteristics and can hinder the dissolution of the tin(II) salt. It is recommended to handle this compound and prepare its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] |
Issue 2: Solution is Hazy or Contains Precipitate After Dissolution
A hazy appearance or the formation of a precipitate after initial dissolution can be indicative of several issues.
| Potential Cause | Recommended Solutions |
| Hydrolysis | This compound is sensitive to moisture and can hydrolyze in the presence of water to form insoluble tin compounds.[9] If working with organic solvents, ensure they are anhydrous. When using water as a solvent, the addition of a small amount of hydrobromic acid (HBr) can suppress hydrolysis by shifting the equilibrium.[2] |
| Oxidation | As mentioned previously, oxidation to less soluble tin(IV) species can lead to the formation of a precipitate. Working under an inert atmosphere is crucial to prevent this.[8] |
| Supersaturation and Recrystallization | If the solution was heated to dissolve a high concentration of this compound, it might become supersaturated upon cooling, leading to recrystallization. Maintain the solution at an elevated temperature or prepare a more dilute solution if room temperature stability is required. |
| Insoluble Impurities | The starting this compound may contain insoluble impurities. If the precipitate does not dissolve with heating or the addition of a co-solvent, filtration of the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) can remove these particulates.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: The best solvents are typically polar aprotic "donor" solvents that can form coordination complexes with the tin(II) ion. Highly effective solvents include:
-
N,N-Dimethylformamide (DMF) [7]
This compound is also soluble in polar protic solvents like ethanol and in diethyl ether .[7] It is very soluble in water , though it can be prone to hydrolysis.[1]
Q2: Is there any quantitative data on the solubility of this compound in common organic solvents?
| Solvent | Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | H₂O | 85 | 0 |
| Water | H₂O | 222.6 | 100 |
| Acetone | C₃H₆O | Soluble[1][3][6] | Not Specified |
| Diethyl Ether | C₄H₁₀O | Soluble[1][7] | Not Specified |
| Ethanol | C₂H₅OH | Soluble[1][7] | Not Specified |
| Pyridine | C₅H₅N | Soluble[1][3][6] | Not Specified |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3][6][7] | Not Specified |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble[7] | Not Specified |
Q3: How can I increase the solubility of this compound in a particular solvent?
A3: To enhance the solubility of this compound, you can employ several techniques:
-
Increase the Temperature: Gently heating the solvent can significantly improve solubility.
-
Use a Co-solvent: Adding a small amount of a highly effective solvent (like DMSO or DMF) to a less effective one can create a co-solvent system with enhanced solvating power. This is a common practice in the preparation of perovskite precursors.[12]
-
Complexation: The addition of bromide salts (e.g., from hydrobromic acid or other bromide sources) can lead to the formation of more soluble complex anions like [SnBr₃]⁻.[2]
Q4: My this compound solution is turning yellow/brown. What is happening and how can I prevent it?
A4: A yellow or brown discoloration is often a sign of oxidation of Sn(II) to Sn(IV). This is a common issue as tin(II) compounds can be sensitive to air. To prevent this, it is crucial to handle the solid this compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8] Using degassed solvents can also help to minimize the presence of dissolved oxygen.
Q5: Can I use water to dissolve this compound for my organic reaction?
A5: While this compound is highly soluble in water, its use in aqueous solutions for organic reactions should be approached with caution. SnBr₂ is susceptible to hydrolysis, which can affect its reactivity and lead to the formation of tin oxides/hydroxides.[9] If water is necessary, the solution should be freshly prepared and potentially acidified with a small amount of hydrobromic acid (HBr) to suppress hydrolysis. For most organic synthesis applications, using an anhydrous polar organic solvent is preferable.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in DMF/DMSO Co-solvent for Perovskite Precursors
This protocol is adapted from methodologies used in the fabrication of tin-based perovskite solar cells.
Materials:
-
This compound (SnBr₂), high purity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Magnetic stirrer and stir bar
-
Vials
-
Inert atmosphere glovebox
Procedure:
-
Perform all steps inside a nitrogen or argon-filled glovebox.
-
Prepare a co-solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.
-
In a clean vial, add the desired amount of SnBr₂.
-
Add the DMF/DMSO co-solvent mixture to the vial to achieve the target concentration (e.g., 1.0 M).
-
Stir the mixture on a magnetic stirrer at room temperature. Gentle heating (e.g., 40-60°C) can be applied to facilitate dissolution.[10]
-
Continue stirring until all the SnBr₂ has completely dissolved, resulting in a clear solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates before use.[10]
Visualizations
Caption: Experimental workflow for preparing a this compound solution.
Caption: Troubleshooting flowchart for SnBr₂ dissolution.
References
- 1. This compound [chemister.ru]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Cas 10031-24-0,TIN (II) BROMIDE | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. labsolu.ca [labsolu.ca]
- 7. you-iggy.com [you-iggy.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Anhydrous Tin(II) Bromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of anhydrous tin(II) bromide (SnBr₂). Adherence to these best practices is crucial for ensuring experimental success, maintaining reagent purity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with anhydrous this compound?
A1: Anhydrous this compound is a corrosive solid that can cause severe skin burns and eye damage. It is harmful if swallowed and can cause irritation to the respiratory tract. Due to its hygroscopic nature, it can react with moisture to release hydrogen bromide gas, which is also corrosive and toxic.
Q2: What are the ideal storage conditions for anhydrous this compound?
A2: To maintain its integrity, anhydrous this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from prolonged exposure to air and moisture.[1] It should be stored away from strong bases and oxidizing agents.[1]
Q3: What are the most common impurities found in commercial this compound?
A3: Common impurities include:
-
Tin(IV) bromide (SnBr₄): Formed due to the oxidation of Sn(II). This is a significant issue in applications like perovskite solar cells.
-
Hydrated tin species: SnBr₂ is hygroscopic and readily absorbs atmospheric water.[1]
-
Other metal halides: Depending on the manufacturing process, trace amounts of other metal halides may be present.
-
Insoluble particulates: These can be introduced during manufacturing or handling.
Q4: How can I qualitatively assess the quality of my anhydrous this compound upon receiving it?
A4: Visually inspect the material. Anhydrous this compound should be a yellow or gray powder.[2] A significant deviation from this appearance, such as a distinct brownish tint, may indicate oxidation to tin(IV) species. The presence of clumps could suggest moisture absorption. For more rigorous assessment, analytical techniques are necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Yellowish or brownish tint to the powder. | Oxidation of Sn(II) to Sn(IV). | All handling and purification steps must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) using degassed solvents. The use of a glovebox or Schlenk line is highly recommended.[1] |
| Product is a wet or sticky solid. | Incomplete drying or hydrolysis due to exposure to moisture. | Dry the material under high vacuum for several hours. Ensure all solvents are anhydrous and that the compound is not exposed to atmospheric moisture. |
| Low yield after recrystallization. | The chosen solvent has high solubility at room temperature, or an excessive amount of solvent was used. | Select a solvent in which SnBr₂ has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent required for complete dissolution. |
| No crystal formation upon cooling after recrystallization. | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider adding a seed crystal or slowly evaporating some of the solvent to increase the concentration. |
| Purified material still shows signs of impurities in analysis (e.g., NMR, XRD). | The chosen purification method is not effective for the specific impurities present. | Consider a different purification technique. If recrystallization is insufficient, sublimation can be effective for removing non-volatile impurities. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | SnBr₂ |
| Molar Mass | 278.52 g/mol |
| Appearance | Yellow or gray powder |
| Melting Point | 215 °C (419 °F; 488 K) |
| Boiling Point | 639 °C (1,182 °F; 912 K) |
| Density | 5.12 g/cm³ |
| Solubility | Soluble in acetone, pyridine, dimethyl sulfoxide, and other donor solvents. Soluble in small amounts of water but decomposes in larger volumes. |
Experimental Protocols
General Protocol for Handling Anhydrous this compound under an Inert Atmosphere
This protocol outlines the basic steps for safely handling anhydrous this compound outside of a glovebox using a Schlenk line.
Materials:
-
Anhydrous this compound
-
Schlenk flask
-
Schlenk line with a vacuum pump and inert gas (nitrogen or argon) supply
-
Spatula
-
Septa
-
Cannula or powder funnel
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.
-
Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask by opening it to the vacuum line.
-
Backfilling: Close the vacuum valve and slowly open the inert gas valve to fill the flask with nitrogen or argon.
-
Repeat: Repeat the evacuate-backfill cycle at least three times to ensure a completely inert atmosphere.
-
Adding the Solid:
-
For air-stable additions (quick exposure): Under a positive flow of inert gas, briefly remove the septum and add the pre-weighed this compound using a powder funnel. Quickly replace the septum.
-
For highly sensitive applications: Weigh the this compound inside a glovebox and transfer it to the Schlenk flask. Seal the flask before removing it from the glovebox and attaching it to the Schlenk line.
-
-
Solvent Addition: If a solvent is required, use an anhydrous, degassed solvent and transfer it to the Schlenk flask via a cannula or a syringe under a positive pressure of inert gas.
General Protocol for Purification by Recrystallization
This is a general guideline; the specific solvent and temperatures should be optimized for your particular batch of this compound. All steps must be performed under an inert atmosphere.
Materials:
-
Impure anhydrous this compound
-
Anhydrous, degassed solvent (e.g., anhydrous ethanol, acetone)
-
Two Schlenk flasks
-
Heating mantle with a stirrer
-
Filter cannula or a filter stick
-
Cold bath (e.g., ice-water)
Procedure:
-
Preparation: In a Schlenk flask, add the impure this compound.
-
Dissolution: Slowly add a minimal amount of pre-heated, anhydrous, and degassed solvent to the flask while stirring until the this compound is fully dissolved. Avoid a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter cannula into a second, clean Schlenk flask. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in a cold bath can increase the yield.
-
Isolation: Isolate the crystals by filtration using a filter cannula or a filter stick.
-
Washing: Wash the crystals with a small amount of cold, fresh, anhydrous solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of the solvent.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting decision tree for anhydrous SnBr₂.
References
Validation & Comparative
A Comparative Guide to Tin(II) Bromide vs. Tin(II) Iodide in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of perovskite solar cells (PSCs) offers a promising avenue for next-generation photovoltaics. While lead-based perovskites have demonstrated high power conversion efficiencies (PCEs), their inherent toxicity and environmental concerns have catalyzed the search for viable, lead-free alternatives. Among these, tin-based perovskites have emerged as a compelling substitute. This guide provides an objective comparison of two prominent tin-halide perovskites: tin(II) bromide (SnBr₂) and tin(II) iodide (SnI₂), focusing on their performance in methylammonium (B1206745) (MA)-based perovskite solar cells (MASnBr₃ vs. MASnI₃). This analysis is supported by experimental data, detailed fabrication protocols, and visualizations to aid researchers in their material selection and device optimization efforts.
Performance Comparison
The choice of halide in tin-based perovskites significantly influences the optoelectronic properties and overall performance of the solar cell. The following table summarizes the key performance metrics for simulated PSCs with MASnI₃ and MASnBr₃ absorber layers at their optimal thicknesses.
| Perovskite Material | Optimal Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| MASnI₃ | 800 | 28.86 | ~1.06 | ~31.67 | ~77.24 |
| MASnBr₃ | 750 | 36.05 | ~1.02 | ~32.41 | ~75.68 |
Note: The data presented is based on simulated results from comparative studies and may vary based on experimental conditions and device architecture.[1][2]
Simulations suggest that MASnBr₃-based solar cells can achieve a higher power conversion efficiency compared to their MASnI₃ counterparts, primarily attributed to a better energy band alignment with the electron and hole transport layers.[2] While the open-circuit voltage of MASnI₃ is slightly higher, the short-circuit current density and overall efficiency are superior in MASnBr₃-based devices under these simulated conditions.
Stability and Degradation
A critical challenge for tin-based perovskites is their environmental stability, particularly their susceptibility to moisture and oxygen. The oxidation of Sn²⁺ to Sn⁴⁺ is a primary degradation pathway that deteriorates device performance.
Tin(II) Iodide (SnI₂)-based Perovskites (e.g., MASnI₃): These materials are highly sensitive to ambient conditions. The degradation process is often initiated by the interaction with moisture and oxygen, leading to the formation of tin iodide (SnI₄). This, in turn, can generate iodine, which further accelerates the degradation of the perovskite in a cyclic process.[3][4] Ab initio molecular dynamics simulations have shown that surface tin-iodine bonds in MASnI₃ are readily solvated in the presence of water, contributing to the material's instability.[5][6]
This compound (SnBr₂)-based Perovskites (e.g., MASnBr₃): While still susceptible to degradation, tin bromide-based perovskites have shown potential for improved stability. The partial or full replacement of iodide with bromide can enhance the perovskite's resistance to water and oxygen.[6] Simulations of dimethylammonium tin bromide (DMASnBr₃) suggest the formation of a protective amorphous surface layer of hydrated zero-dimensional SnBr₃ complexes that can shield the bulk material from degradation.[5][6]
Experimental Protocols
The following are generalized experimental protocols for the fabrication of MASnI₃ and MASnBr₃ perovskite solar cells. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired film characteristics.
Fabrication of MASnI₃ Perovskite Solar Cells
-
Substrate Preparation:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-Ozone for 15-20 minutes to remove any organic residues.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited on the FTO substrate, for example, by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution in ethanol, followed by annealing at 500°C.[7]
-
-
MASnI₃ Perovskite Layer Deposition:
-
A precursor solution of MASnI₃ is prepared by dissolving methylammonium iodide (MAI) and tin(II) iodide (SnI₂) in a solvent like N,N-dimethylformamide (DMF).
-
The MASnI₃ solution is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox to prevent oxidation. A typical spin-coating process might be 2000 rpm for 20 seconds.[7]
-
The film is then annealed at a temperature around 100-130°C.[7][8]
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
-
Metal Contact Deposition:
-
Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device.
-
Fabrication of MASnBr₃ Perovskite Solar Cells
The fabrication process for MASnBr₃ solar cells is similar to that of MASnI₃, with key differences in the precursor solution and potentially the annealing parameters.
-
Substrate and ETL Preparation: Follow the same procedure as for MASnI₃.
-
MASnBr₃ Perovskite Layer Deposition:
-
Prepare a precursor solution by dissolving methylammonium bromide (MABr) and this compound (SnBr₂) in a suitable solvent like DMF.
-
Spin-coat the MASnBr₃ precursor solution onto the ETL in a glovebox.
-
Anneal the film. The optimal annealing temperature and time may differ from MASnI₃ and should be determined experimentally.
-
-
HTL and Metal Contact Deposition: Follow the same procedure as for MASnI₃.
Visualizations
To better understand the processes and relationships discussed, the following diagrams have been generated.
Caption: Perovskite Synthesis Workflow.
Caption: Property Comparison.
Caption: Solar Cell Fabrication Workflow.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Researchers gain insights into degradation mechanisms of hybrid tin-based perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibas.it [iris.unibas.it]
- 6. Stability of Tin- versus Lead-Halide Perovskites: Ab Initio Molecular Dynamics Simulations of Perovskite/Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacture of High-Efficiency and Stable Lead-Free Solar Cells through Antisolvent Quenching Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-asct.org [e-asct.org]
A Comparative Guide to SnBr₂ and PbI₂ as Perovskite Precursors for Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a formidable next-generation photovoltaic technology. At the heart of these devices lies the perovskite light-absorbing layer, commonly synthesized from metal halide precursors. Among these, lead(II) iodide (PbI₂) has been the cornerstone for achieving record power conversion efficiencies. However, the inherent toxicity of lead has catalyzed a search for viable, less hazardous alternatives. Tin(II) bromide (SnBr₂) has emerged as a promising candidate, not only as a primary precursor for lead-free perovskites but also as an additive to enhance the performance and stability of tin-based devices. This guide provides an objective comparison of SnBr₂ and PbI₂ as perovskite precursors, supported by experimental data and detailed fabrication protocols.
Performance Metrics: A Head-to-Head Comparison
The performance of perovskite solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Lead-based perovskites currently exhibit superior performance in terms of efficiency and voltage, while tin-based perovskites offer a comparable current density. The primary challenges for tin-based PSCs are the lower open-circuit voltage and fill factor, which are often attributed to a higher density of defects and the facile oxidation of Sn²⁺ to Sn⁴⁺.
| Performance Metric | SnBr₂-based Perovskite Solar Cells | PbI₂-based Perovskite Solar Cells |
| Power Conversion Efficiency (PCE) | Typical: 8-13% Champion: >14% | Typical: 20-24% Champion: >25% |
| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V | 1.1 - 1.2 V |
| Short-Circuit Current Density (Jsc) | 20 - 25 mA/cm² | 23 - 25 mA/cm² |
| Fill Factor (FF) | 60 - 75% | 75 - 85% |
Stability Under Environmental Stress
A critical factor for the commercial viability of PSCs is their long-term stability under operational conditions, including exposure to humidity, oxygen, and heat. Both tin-based and lead-based perovskites face stability challenges, albeit through different degradation pathways.
| Stability Aspect | SnBr₂-based Perovskite Solar Cells | PbI₂-based Perovskite Solar Cells |
| Inherent Chemical Stability | Prone to rapid oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen, which acts as a p-dopant and increases charge carrier recombination.[1] | More stable against oxidation but can degrade in the presence of moisture and oxygen, leading to the formation of PbI₂.[1] |
| Performance under Humidity & Heat | Unencapsulated devices show significant degradation in ambient air. Encapsulation is crucial for long-term stability. | Encapsulated devices have demonstrated good stability, passing industry-standard damp-heat and humidity-freeze tests.[2] |
| Photostability | Can exhibit photo-instability, though some compositions show good operational stability under continuous illumination in an inert atmosphere. | Generally more photostable than tin-based counterparts, but can still undergo some light-induced degradation. |
Experimental Protocols
Reproducibility is a key challenge in perovskite research. The following are representative experimental protocols for the fabrication of perovskite solar cells using SnBr₂- and PbI₂-based precursors via a one-step solution-processing method.
Protocol 1: Fabrication of a SnBr₂-based Perovskite Solar Cell (FASnI₃ with SnBr₂ additive)
Environment: All steps are performed in a nitrogen-filled glovebox with O₂ and H₂O levels below 0.1 ppm.
-
Substrate Cleaning:
-
Sequentially clean patterned fluorine-doped tin oxide (FTO) or indium tin oxide (ITO)-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air before transferring them into the glovebox.
-
-
Perovskite Precursor Solution Preparation (e.g., for FASnI₃):
-
Prepare a 1.0 M stock solution of formamidinium iodide (FAI) and tin(II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).
-
Separately, prepare a stock solution of SnBr₂ in the same DMF/DMSO solvent system.
-
Add the desired volume of the SnBr₂ stock solution to the FAI/SnI₂ precursor solution to achieve the target molar percentage (e.g., 5 mol%).
-
Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.
-
-
Perovskite Layer Deposition:
-
Spin-coat the SnBr₂-containing perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds.
-
During the spin-coating, at a specific time (e.g., after 10 seconds), dispense an anti-solvent (e.g., chlorobenzene) onto the substrate.
-
Anneal the perovskite film at a predetermined temperature (e.g., 100°C) for 10 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a layer of an electron-transporting material, such as C₆₀ or PCBM, followed by a buffer layer like BCP.
-
Finally, thermally evaporate a metal electrode (e.g., Ag or Au) to complete the device.
-
Protocol 2: Fabrication of a PbI₂-based Perovskite Solar Cell (MAPbI₃)
Environment: The perovskite deposition and annealing steps are typically performed in a nitrogen-filled glovebox.
-
Substrate Cleaning:
-
Follow the same procedure as in Protocol 1.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate, followed by a mesoporous layer of the same material.
-
-
Perovskite Precursor Solution Preparation (e.g., for MAPbI₃):
-
Dissolve 461 mg of PbI₂ and 159 mg of methylammonium (B1206745) iodide (MAI) in a mixed solvent of 633 µL of DMF and 70.8 µL of DMSO.
-
Stir the mixture for at least 2 hours to obtain a clear, light yellow solution.
-
-
Perovskite Layer Deposition:
-
Spin-coat the precursor solution onto the ETL at a two-step program (e.g., 1000 rpm for 10 seconds, then 6000 rpm for 30 seconds).
-
During the second step (at around 15 seconds), drop-cast an anti-solvent like chlorobenzene (B131634) onto the spinning substrate.
-
Anneal the film at 100°C for 1 hour.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit a layer of an HTL, such as Spiro-OMeTAD.
-
Finally, thermally evaporate a gold (Au) electrode.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for fabricating perovskite solar cells and the logical relationship between the choice of precursor and the resulting device characteristics.
Caption: General experimental workflow for perovskite solar cell fabrication.
Caption: Logical relationship between precursor choice and device outcome.
Conclusion
Lead-based perovskite solar cells, utilizing PbI₂ as a precursor, currently lead in terms of power conversion efficiency and stability. The primary hurdles for this technology are the environmental and health concerns associated with lead. Conversely, SnBr₂-based perovskites offer a less toxic alternative, which is a significant advantage for potential commercialization. However, the performance of tin-based PSCs is presently hindered by the inherent instability of the Sn²⁺ ion, leading to lower efficiencies and operational lifetimes. Ongoing research is focused on mitigating these issues through compositional engineering, the use of additives, and advanced encapsulation techniques, continuously narrowing the performance gap between tin- and lead-based perovskite solar cells. The choice between these precursors will ultimately depend on the specific application requirements, weighing the trade-offs between efficiency, stability, and environmental impact.
References
A Comparative Analysis of Tin-Bromide and Lead-Based Perovskites for Photovoltaic Applications
A detailed guide for researchers and industry professionals on the performance, stability, and toxicity of SnBr2-based versus lead-based perovskite solar cells, supported by experimental data and standardized protocols.
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in next-generation photovoltaic technologies. While lead-based PSCs have achieved remarkable power conversion efficiencies (PCEs), the inherent toxicity of lead has catalyzed the search for viable, less hazardous alternatives. Among these, tin (Sn)-based perovskites, particularly those incorporating tin bromide (SnBr₂), are garnering significant attention as a promising substitute. This guide provides a comprehensive performance analysis of SnBr₂-based PSCs against their lead-based counterparts, supported by experimental data and detailed methodologies.
Performance Metrics: A Side-by-Side Comparison
The performance of perovskite solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes typical and champion performance values for both SnBr₂-based and lead-based PSCs.
| Performance Metric | SnBr₂-based Perovskite Solar Cells | Lead-based Perovskite Solar Cells |
| Power Conversion Efficiency (PCE) | Typical: 8-12% Champion: ~14.31% | Typical: 20-24% Champion: >25% |
| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V | 1.1 - 1.2 V |
| Short-Circuit Current Density (Jsc) | 20 - 25 mA/cm² | 23 - 25 mA/cm² |
| Fill Factor (FF) | 60 - 70% | 75 - 85% |
Note: The values for SnBr₂-based PSCs often include mixed-halide tin perovskites due to the rapid development and variations in this research area.
Stability Under Environmental Stress
A critical factor for the commercial viability of PSCs is their long-term stability under operational conditions, including exposure to humidity, heat, and light.
| Stability Aspect | SnBr₂-based Perovskite Solar Cells | Lead-based Perovskite Solar Cells |
| Inherent Chemical Stability | Prone to oxidation of Sn²⁺ to Sn⁴⁺ in ambient air, leading to rapid degradation. This is a major challenge for the stability of tin-based PSCs. | More stable than Sn-based counterparts but can degrade in the presence of moisture and oxygen, leading to the formation of lead iodide (PbI₂). |
| Thermal Stability | Generally less stable, with lower decomposition temperatures. | More robust, with higher thermal decomposition points. |
| Moisture Stability | Highly sensitive to moisture, which accelerates the oxidation of Sn²⁺. | Susceptible to degradation in the presence of water, though encapsulation techniques can mitigate this. |
Toxicity Profile: A Key Differentiator
The primary driver for research into tin-based perovskites is the significantly lower toxicity of tin compared to lead.
| Toxicity Aspect | SnBr₂-based Perovskites | Lead-based Perovskites |
| In Vitro Cytotoxicity | Shows a notably safer profile in human lung and liver cell lines. | Exhibits significant dose-dependent cytotoxicity in the same human cell lines. |
| Hemolytic Effect | Induces a much lower hemolytic (red blood cell rupturing) effect. | Induces a dose-dependent hemolytic effect. |
| Aquatic Toxicity | Tin bromide (SnBr₂) displays a safer environmental impact profile, even at elevated concentrations in studies on zebrafish embryos. | Lead compounds show dose-dependent toxicity to zebrafish embryos. |
| Bioavailability | Sn²⁺ rapidly oxidizes to less soluble and less bioavailable Sn⁴⁺ compounds (e.g., SnO₂). | Lead from perovskite degradation is up to 10 times more bioavailable to plants than other lead contaminants. |
| Environmental Leaching | Degrades to tin iodide and subsequently iodine when exposed to moisture and oxygen. | Unencapsulated devices can leach over 60% of their lead content within minutes of simulated rainfall. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance perovskite solar cells.
Fabrication of SnBr₂-based Perovskite Solar Cells (Illustrative Protocol)
This protocol describes a general procedure for preparing tin-based perovskite films using SnBr₂ as a component in the precursor solution.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS in isopropanol.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes.
-
-
Perovskite Layer Deposition (inside a nitrogen-filled glovebox):
-
Prepare a precursor solution by dissolving formamidinium iodide (FAI), tin(II) iodide (SnI₂), and tin(II) bromide (SnBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). A common molar ratio is 1:0.5:0.5 for FAI:SnI₂:SnBr₂.
-
Stir the solution at room temperature for at least 2 hours.
-
Filter the precursor solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the perovskite solution onto the HTL at 4000 rpm for 30 seconds.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce crystallization.
-
Anneal the film at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a layer of C60 or PCBM onto the perovskite layer via thermal evaporation or spin-coating.
-
Deposit a buffer layer of bathocuproine (BCP).
-
Finally, thermally evaporate a metal electrode (e.g., silver or copper).
-
Fabrication of Lead-based Perovskite Solar Cells (Illustrative Protocol)
This protocol outlines a common method for fabricating lead-based perovskite solar cells.
-
Substrate and ETL Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates as described above.
-
Deposit a compact layer of TiO₂ by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at 500°C.
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ nanoparticle paste and sintering at 500°C.
-
-
Perovskite Layer Deposition (in a controlled humidity environment):
-
Prepare a precursor solution of lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a solvent like DMF or a mixture of DMF and DMSO.
-
Infiltrate the perovskite precursor solution into the mesoporous TiO₂ layer by spin-coating.
-
Anneal the substrate at 100°C for 60 minutes to form the perovskite crystal structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve Spiro-OMeTAD in chlorobenzene, with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
-
Electrode Deposition:
-
Thermally evaporate a gold or silver electrode onto the HTL.
-
Characterization Techniques
A comprehensive evaluation of perovskite solar cell performance requires a suite of characterization techniques:
-
Current-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination to determine PCE, Voc, Jsc, and FF. It is crucial to report scan direction and speed due to the common occurrence of hysteresis in perovskite solar cells.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength.
-
X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, grain size, and thickness of the different layers in the solar cell.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): These techniques are used to study charge carrier dynamics, recombination processes, and defect densities within the perovskite material.
-
Stability Testing: Devices are subjected to prolonged exposure to light (light soaking), elevated temperatures, and high humidity to assess their operational lifetime.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the key comparative aspects and the overarching goal of developing efficient and safe perovskite solar cells.
Figure 1. A comparative overview of lead-based and SnBr₂-based perovskites.
Conclusion
Lead-based perovskite solar cells currently exhibit superior power conversion efficiencies and stability compared to their SnBr₂-based counterparts. The primary challenges for tin-based PSCs are the lower efficiency and the inherent instability of the Sn²⁺ ion. However, the significantly lower toxicity of tin makes it a compelling alternative. Ongoing research focused on improving the material properties and device architecture of SnBr₂-based PSCs, such
A Researcher's Guide to Confirming SnBr₂ Phase Purity: A Comparative Analysis of Characterization Techniques
For researchers, scientists, and professionals in drug development and materials science, ensuring the phase purity of precursor materials like tin(II) bromide (SnBr₂) is paramount for reproducible results and the successful synthesis of target compounds, such as perovskite-based optoelectronics. Impurities, often in the form of tin(IV) bromide (SnBr₄) or tin oxides (e.g., SnO₂), can significantly alter the material's properties and performance. This guide provides a comparative overview of key characterization techniques to confirm the phase purity of SnBr₂, complete with experimental data and detailed protocols.
At a Glance: Comparing Characterization Techniques for SnBr₂ Purity
A multi-technique approach is often necessary for the unambiguous determination of SnBr₂ phase purity. The following table summarizes the strengths and limitations of common characterization methods, with expected observations for pure SnBr₂ and potential impurities.
| Characterization Technique | Parameter Measured | Pure SnBr₂ (Orthorhombic) | Indication of Impurities (SnBr₄, SnO₂) |
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters | Characteristic diffraction peaks corresponding to the orthorhombic phase (space group Pnma).[1][2][3] | Appearance of additional peaks corresponding to SnBr₄ (monoclinic) or SnO₂ (tetragonal).[1][4] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation state | Sn 3d₅/₂ peak at ~485.7 eV, characteristic of Sn(II).[5] | A shoulder or a distinct peak at a higher binding energy (~486.7-487.2 eV) indicates the presence of Sn(IV).[5][6][7][8] |
| Raman Spectroscopy | Vibrational modes | Characteristic Raman peaks for Sn-Br bonds. | Appearance of distinct peaks for SnBr₄ or the characteristic A₁g and B₂g modes of SnO₂.[9] |
| Thermal Analysis (TGA/DSC) | Thermal stability, phase transitions | A single, sharp melting point around 215 °C.[10] | Additional thermal events, such as the sublimation of SnBr₄ at lower temperatures or decomposition events at higher temperatures.[11] |
| UV-Vis Spectroscopy | Optical bandgap | Sharp absorption onset corresponding to its bandgap. | Broadened absorption onset or additional absorption features. |
| Photoluminescence (PL) Spectroscopy | Electronic transitions, defect states | Characteristic emission peak. | Quenching of photoluminescence or the appearance of new emission bands related to trap states introduced by impurities. |
In-Depth Analysis of Characterization Techniques
X-ray Diffraction (XRD)
XRD is the cornerstone technique for identifying crystalline phases. By comparing the experimental diffraction pattern of a synthesized SnBr₂ sample with a standard pattern for the pure orthorhombic phase, the presence of crystalline impurities can be readily identified.
Expected Results:
-
Pure SnBr₂: The diffraction pattern will exhibit sharp peaks corresponding to the known crystal structure of orthorhombic SnBr₂.
-
Impure SnBr₂: The presence of SnBr₄ will introduce additional peaks characteristic of its monoclinic structure.[1] Tin(IV) oxide (SnO₂), a common oxidation product, will show peaks corresponding to its tetragonal rutile structure (cassiterite).[1][4]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. For SnBr₂, XPS is highly effective in detecting the presence of Sn(IV) impurities on the sample surface, which is often where oxidation begins.
Expected Results:
-
Pure SnBr₂: The high-resolution Sn 3d spectrum will show a primary peak for Sn 3d₅/₂ at a binding energy of approximately 485.7 eV, which is characteristic of the Sn(II) oxidation state.[5]
-
Impure SnBr₂: The presence of Sn(IV) species, such as in SnBr₄ or SnO₂, will result in a second component at a higher binding energy, typically in the range of 486.7 eV to 487.2 eV.[5][6][7][8] Deconvolution of the Sn 3d peak can provide a semi-quantitative estimate of the Sn(IV)/Sn(II) ratio.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of a material, providing a molecular fingerprint that is sensitive to changes in chemical bonding and crystal structure. It serves as an excellent complementary technique to XRD for phase identification.
Expected Results:
-
Pure SnBr₂: The Raman spectrum will display peaks corresponding to the vibrational modes of the Sn-Br bonds in the orthorhombic crystal structure.[9]
-
Impure SnBr₂: The presence of SnBr₄ will introduce its own characteristic Raman signals. SnO₂ impurities are readily identifiable by their strong, characteristic Raman modes, primarily the A₁g and B₂g modes.[9]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide information about the thermal stability and phase transitions of a material. These techniques can be used to detect volatile impurities or differences in thermal behavior due to the presence of other phases.
Expected Results:
-
Pure SnBr₂: TGA will show a single-step weight loss corresponding to the boiling point of SnBr₂ (639 °C).[10] The DSC thermogram will show a sharp endothermic peak at its melting point of approximately 215 °C.[10]
-
Impure SnBr₂: The presence of the more volatile SnBr₄ (boiling point ~205 °C) may be detected as an earlier weight loss event in TGA. Oxidation to SnO₂ would result in a different thermal decomposition profile, with SnO₂ being much more thermally stable.[11][12] DSC may show additional or broadened thermal transitions.[11]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical properties of a material, particularly its bandgap. While not a direct probe of phase purity, the presence of impurities can alter the electronic structure and thus the absorption spectrum.
Expected Results:
-
Pure SnBr₂: A well-defined absorption edge from which the optical bandgap can be determined.
-
Impure SnBr₂: Impurities can introduce states within the bandgap, leading to a broadened absorption edge (Urbach tail) or distinct sub-bandgap absorption features.
Photoluminescence (PL) Spectroscopy
PL spectroscopy is a sensitive probe of the electronic structure and the presence of defect states. Impurities can act as non-radiative recombination centers or introduce new radiative pathways.
Expected Results:
-
Pure SnBr₂: A characteristic emission spectrum.
-
Impure SnBr₂: A reduction in the photoluminescence quantum yield (PLQY) is often observed in the presence of impurities, which introduce trap states that facilitate non-radiative recombination. New, lower-energy emission peaks may also appear, corresponding to transitions involving these trap states.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. Given the air and moisture sensitivity of SnBr₂, all sample preparation should ideally be performed in an inert atmosphere (e.g., a glovebox).
Powder X-ray Diffraction (XRD)
-
Sample Preparation:
-
In a nitrogen or argon-filled glovebox, finely grind the SnBr₂ powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powder onto a zero-background sample holder.
-
To prevent air exposure during measurement, use an air-sensitive sample holder equipped with a dome or a Kapton® film window. Ensure the film is taut and does not produce significant background signal in the measurement range.
-
-
Data Collection:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the 2θ scan range from 10° to 80° with a step size of 0.02° and a suitable counting time per step to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffractogram with standard diffraction patterns from databases (e.g., ICDD PDF) for SnBr₂ (orthorhombic), SnBr₄, and SnO₂.
-
For quantitative analysis, Rietveld refinement can be employed.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Mount the SnBr₂ powder onto a sample holder using double-sided conductive carbon tape inside a glovebox.
-
Use a vacuum transfer vessel to transport the sample from the glovebox to the XPS instrument's introduction chamber without exposure to air.
-
-
Data Collection:
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present.
-
Acquire high-resolution spectra for the Sn 3d, Br 3d, O 1s, and C 1s regions.
-
Use a low-energy electron flood gun or an argon ion beam for charge neutralization if necessary.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution Sn 3d spectrum using appropriate peak fitting software. Constrain the spin-orbit splitting and the area ratio of the 3d₅/₂ and 3d₃/₂ peaks. The presence of a component at higher binding energy relative to the main Sn(II) peak indicates the presence of Sn(IV).
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the SnBr₂ powder in a sealed capillary tube or on a glass slide within a glovebox.
-
If using a microscope slide, it can be sealed with a coverslip and epoxy for transport to the Raman spectrometer.
-
-
Data Collection:
-
Use a Raman spectrometer with a laser excitation wavelength that does not cause significant fluorescence (e.g., 532 nm or 785 nm).
-
Focus the laser onto the sample using a microscope objective.
-
Acquire the spectrum over a range that covers the expected vibrational modes of SnBr₂, SnBr₄, and SnO₂ (e.g., 100-1000 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
-
Data Analysis:
-
Compare the peak positions in the experimental spectrum with reported Raman spectra for the suspected phases.
-
Visualizing the Workflow and Technique Comparison
To better illustrate the process of confirming SnBr₂ phase purity and the interplay between different characterization techniques, the following diagrams are provided.
Caption: Experimental workflow for the characterization of SnBr₂ phase purity.
Caption: Interrelation of techniques for SnBr₂ phase purity analysis.
By employing a combination of these characterization techniques and following rigorous experimental protocols, researchers can confidently ascertain the phase purity of their SnBr₂ materials, leading to more reliable and reproducible outcomes in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mp-29862: SnBr2 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 3. Materials Data on SnBr2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tin [xpsfitting.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Making sure you're not a bot! [savearchive.zbw.eu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Polymorphs of Tin(II) Bromide: An X-ray Diffraction Analysis
For researchers, scientists, and drug development professionals, understanding the polymorphic nature of materials is critical for controlling their physical and chemical properties. Tin(II) bromide (SnBr₂), a key component in the development of perovskite solar cells and other optoelectronic devices, exhibits at least two distinct polymorphic forms at atmospheric pressure: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[1] This guide provides a comprehensive comparison of these polymorphs, detailing their crystallographic structures as determined by X-ray diffraction (XRD), and outlines the experimental protocols for their synthesis and analysis.
Crystallographic Data of this compound Polymorphs
The structural differences between the orthorhombic and hexagonal polymorphs of this compound are clearly defined by their crystallographic parameters. These parameters, determined through single-crystal and powder X-ray diffraction techniques, are summarized in the table below. The arrangement of atoms within the crystal lattice is a key determinant of the material's properties.[1] Both polymorphs are composed of (SnBr₂)∞ polymeric chains, but the packing of these chains differs.[2]
| Parameter | Orthorhombic Polymorph | Hexagonal Polymorph |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Pnma (No. 62) | P6₃/m (No. 176) |
| Lattice Parameters | a = 8.3908(4) Å | a = 12.2824(5) Å |
| b = 4.2354(2) Å | c = 4.3568(2) Å | |
| c = 10.5203(4) Å | ||
| Unit Cell Volume (V) | 373.88(3) ų | 568.97(4) ų |
| Formula Units (Z) | 4 | 6 |
| Temperature | Room Temperature | High Temperature |
Experimental Protocols
The successful synthesis and analysis of this compound polymorphs hinge on precise experimental control. The following protocols provide a detailed methodology for the synthesis of each polymorph and their subsequent characterization by X-ray diffraction.
Synthesis of this compound Polymorphs
The selective synthesis of the orthorhombic and hexagonal polymorphs of this compound can be achieved by controlling the temperature gradient during crystal growth from a melt.
1. Starting Material Preparation:
-
Commercially available high-purity this compound powder can be used as the starting material. Alternatively, it can be synthesized by the reaction of metallic tin with hydrobromic acid.[2]
-
The this compound powder is sealed in a quartz ampoule under vacuum to prevent oxidation and hydration.
2. Crystal Growth:
-
The sealed ampoule is placed in a two-zone tube furnace.
-
For the orthorhombic polymorph: A temperature gradient is established from 650 °C to room temperature. The molten this compound is slowly cooled through this gradient, allowing for the formation of single crystals of the orthorhombic phase.
-
For the hexagonal polymorph: A shallower temperature gradient is applied, from 700 °C to 400 °C. This controlled cooling at higher temperatures favors the crystallization of the hexagonal modification.[3]
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for identifying and characterizing the crystal structure of the this compound polymorphs.[1] Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are crucial techniques.
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Crystal Selection and Mounting: A suitable single crystal of this compound (typically < 0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is cooled to a stable temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.
2. Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a homogeneous powder. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with a Cu Kα radiation source (λ = 1.5406 Å). The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°).
-
Data Analysis: The resulting diffraction pattern serves as a unique "fingerprint" for each polymorph. The positions and intensities of the diffraction peaks can be compared to reference patterns from crystallographic databases or to patterns calculated from the single-crystal structure data to confirm the identity and purity of the polymorph. Rietveld refinement can be used for a more detailed structural analysis of the powder data.[3]
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and X-ray diffraction analysis of this compound polymorphs.
References
A Spectroscopic Showdown: Unveiling the Optoelectronic Nuances of Tin Halide Perovskites
A comparative guide for researchers and material scientists delving into the next generation of lead-free perovskite semiconductors. This report provides a side-by-side analysis of the key spectroscopic properties of Cesium Tin Iodide (CsSnI₃), Methylammonium Tin Iodide (MASnI₃), and Formamidinium Tin Iodide (FASnI₃), supported by experimental data and detailed methodologies.
Tin halide perovskites are at the forefront of research into sustainable and non-toxic optoelectronic materials, offering a promising alternative to their lead-based counterparts. Their performance in devices like solar cells and LEDs is intrinsically linked to their spectroscopic properties. This guide offers a comprehensive comparison of three prominent tin iodide perovskites—CsSnI₃, MASnI₃, and FASnI₃—to aid researchers in material selection and experimental design.
At a Glance: Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic parameters for CsSnI₃, MASnI₃, and FASnI₃ thin films. It is important to note that these values can vary significantly depending on the fabrication method, film quality, and measurement conditions.
| Spectroscopic Property | CsSnI₃ | MASnI₃ | FASnI₃ |
| Bandgap (eV) | 1.28 - 1.3 | 1.2 - 1.4 | 1.35 - 1.42 |
| Photoluminescence (PL) Emission Peak (nm) | ~930 - 969 | ~930 | ~831 - 925 |
| Photoluminescence Quantum Yield (PLQY) (%) | Comparable to lead-halide perovskites | Not consistently reported | Not consistently reported |
| Carrier Lifetime (ns) | Varies significantly with synthesis | Varies significantly with synthesis | ~1.5 (with SnF₂ additive) |
| Charge Carrier Mobility (cm²/Vs) | High hole mobility reported | Varies with phase and temperature | Higher than CsSnBr₃ |
Experimental Deep Dive: Protocols for Spectroscopic Characterization
The data presented in this guide is derived from a suite of standard spectroscopic techniques. Adherence to rigorous experimental protocols is crucial for obtaining reliable and reproducible results.
Synthesis of Tin Halide Perovskite Thin Films
A common method for preparing tin halide perovskite thin films for spectroscopic analysis is the one-step solution processing technique.
-
Precursor Solution Preparation: Stoichiometric amounts of the respective organic or inorganic halide (CsI, MAI, or FAI) and tin(II) iodide (SnI₂) are dissolved in a suitable solvent, such as a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Additives like SnF₂ may be included to improve film quality and stability.
-
Substrate Preparation: Substrates (e.g., glass or FTO-coated glass) are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and often a UV-Ozone treatment.
-
Spin Coating: The precursor solution is spin-coated onto the prepared substrate. The spin speed and duration are optimized to achieve the desired film thickness and uniformity.
-
Annealing: The coated substrate is then annealed on a hotplate at a specific temperature and for a set duration to promote crystallization and remove residual solvent. This step is critical and is performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent the oxidation of Sn²⁺ to Sn⁴⁺.
Spectroscopic Measurement Techniques
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the optical bandgap of the perovskite films.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: The absorbance spectrum of the perovskite film on a transparent substrate is measured over a wavelength range typically from 300 nm to 1100 nm. A bare substrate is used as a reference to subtract its contribution to the absorbance. The optical bandgap is then determined from a Tauc plot, where (αhν)² is plotted against photon energy (hν), and the linear portion of the curve is extrapolated to the energy axis.
-
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emission properties of the material, including the emission peak wavelength and relative quantum yield.
-
Instrumentation: A fluorescence spectrometer equipped with a suitable excitation source (e.g., a laser or xenon lamp) and a sensitive detector.
-
Procedure: The perovskite film is excited with a light source of energy greater than its bandgap. The emitted light is collected and analyzed by the spectrometer to obtain the PL spectrum. Measurements are typically performed in an inert atmosphere to minimize degradation.
-
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL is employed to measure the charge carrier lifetime, which is a crucial parameter for assessing the efficiency of radiative recombination and the presence of non-radiative decay pathways.
-
Instrumentation: A pulsed laser for excitation and a high-speed detector (e.g., a streak camera or a time-correlated single photon counting system).
-
Procedure: The sample is excited with a short laser pulse, and the decay of the subsequent photoluminescence intensity over time is recorded. The resulting decay curve is then fitted with an appropriate model (e.g., a bi-exponential decay) to extract the carrier lifetimes.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of tin halide perovskites.
Caption: Experimental workflow for spectroscopic analysis of tin halide perovskites.
Conclusion
The choice between CsSnI₃, MASnI₃, and FASnI₃ depends critically on the specific application and desired optoelectronic properties. CsSnI₃ offers the advantage of being an all-inorganic system, which can lead to improved thermal stability. FASnI₃, with its wider bandgap, may be suitable for applications requiring emission in the near-infrared region. MASnI₃ presents a middle ground but its stability can be a concern. This guide provides a foundational understanding of their comparative spectroscopic properties, empowering researchers to make informed decisions in the rapidly evolving field of lead-free perovskite materials. Further research focusing on direct side-by-side comparisons under standardized conditions is crucial for a more definitive understanding of their relative merits.
A Comparative Guide to the Electrochemical Stability of Tin(II) Bromide and Other Metal Halides
For researchers, scientists, and drug development professionals, understanding the electrochemical stability of metal halides is paramount for applications ranging from energy storage to catalysis. This guide provides an objective comparison of the electrochemical stability of tin(II) bromide (SnBr₂) against other common metal halides, supported by thermodynamic data and detailed experimental protocols.
The intrinsic electrochemical stability of a metal halide determines its operational window and susceptibility to degradation under electrolytic conditions. This compound, a compound of interest for various applications, including as a precursor for perovskite solar cells and in molten salt batteries, exhibits distinct electrochemical characteristics compared to other metal halides such as lead(II) bromide (PbBr₂) and zinc(II) bromide (ZnBr₂). A key factor in the stability of tin(II) compounds is the inert pair effect, which describes the tendency of the s-electrons in heavier p-block elements to remain un-ionized.[1]
Quantitative Comparison of Electrochemical Stability
The electrochemical stability of a molten salt is defined by its decomposition potential, the minimum voltage required to induce electrochemical decomposition of the salt into its constituent elements. This can be theoretically calculated from the standard Gibbs free energy of formation (ΔG°f) of the compound. The main factor influencing the stability of tin-based perovskites is the easy oxidation of Sn²⁺ to Sn⁴⁺.[2]
The theoretical decomposition potential (E°_decomp) can be calculated using the following equation:
E°_decomp = -ΔG°f / (n * F)
where:
-
ΔG°f is the standard Gibbs free energy of formation of the molten salt.
-
n is the number of electrons transferred in the decomposition reaction.
-
F is the Faraday constant (96485 C/mol).
| Compound | Formula | State | Standard Gibbs Free Energy of Formation (ΔG°f) at 298.15 K (kJ/mol) | Calculated Theoretical Decomposition Potential (V) at 298.15 K | Melting Point (°C) |
| This compound | SnBr₂ | Solid | -252.3[3] | 1.31 | 232[3] |
| Lead(II) Bromide | PbBr₂ | Solid | -261.9 | 1.36 | 373 |
| Zinc(II) Bromide | ZnBr₂ | Solid | -328.9 | 1.70 | 394 |
Note: The decomposition potentials are calculated based on ΔG°f values for the solid state at 298.15 K. For molten salts, these values will differ due to the enthalpy of fusion and changes in entropy. However, these standard state values provide a useful baseline for comparison.
The data indicates that, based on standard Gibbs free energy of formation, this compound has a slightly lower theoretical decomposition potential compared to lead(II) bromide and a significantly lower potential than zinc(II) bromide, suggesting it is the least electrochemically stable of the three in their solid state at standard conditions.
Experimental Protocols
The electrochemical stability window of a molten salt is experimentally determined using techniques such as cyclic voltammetry. This method involves sweeping the potential of a working electrode in the molten salt and observing the resulting current. The anodic and cathodic limits of the stability window are identified by the onset of the oxidation and reduction of the electrolyte, respectively.
Experimental Setup for Cyclic Voltammetry of Molten Salts
A typical experimental setup for determining the electrochemical stability window of a molten salt is as follows:[4][5][6][7]
-
Electrochemical Cell: A three-electrode setup is used, housed within a furnace capable of maintaining the desired temperature. The cell is typically contained within a crucible made of a material inert to the molten salt, such as glassy carbon or alumina.[5]
-
Working Electrode: A material that is electrochemically inert within the potential window of interest, such as tungsten or glassy carbon, is used as the working electrode.[4][5]
-
Counter Electrode: A large surface area electrode, often made of the same material as the working electrode or a graphite (B72142) rod, serves as the counter electrode.[5]
-
Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. A common choice is a silver/silver chloride (Ag/AgCl) or a platinum wire pseudo-reference electrode.[5]
-
Electrolyte Preparation: The metal halide salt is dried under vacuum to remove any moisture, which can significantly affect the electrochemical measurements. The salt is then melted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Instrumentation: A potentiostat/galvanostat is used to apply the potential sweep and measure the resulting current.
Procedure for Determining the Electrochemical Stability Window
-
The metal halide salt is placed in the crucible and heated to the desired temperature above its melting point under an inert atmosphere.
-
The three electrodes are immersed in the molten salt.
-
Cyclic voltammetry is performed by sweeping the potential of the working electrode from the open-circuit potential towards both anodic and cathodic potentials.
-
The scan is initiated at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram (a plot of current versus potential) is recorded. The anodic and cathodic limits are determined as the potentials at which a sharp increase in current is observed, corresponding to the oxidation and reduction of the electrolyte, respectively.
Logical Relationship: Factors Influencing Electrochemical Stability
The electrochemical stability of a metal halide is not solely determined by its thermodynamic properties. Several factors can influence the practical electrochemical window observed in an experimental setting.
Caption: Factors influencing the electrochemical stability window of molten metal halides.
References
A Comparative Analysis of the Theoretical and Experimental Band Gaps of Tin(II) Bromide
An objective guide for researchers on the electronic properties of tin(II) bromide (SnBr₂), detailing the divergence between calculated theoretical values and empirical experimental data for its band gap.
The determination of a material's band gap is fundamental to understanding its potential applications in electronic and optoelectronic devices. For this compound (SnBr₂), a material of interest for lead-free perovskite solar cells and other semiconductor applications, a notable discrepancy exists between its theoretically predicted and experimentally measured band gap values. This guide provides a comprehensive comparison of these values, supported by detailed methodologies for both computational and experimental approaches.
Quantitative Data Summary
The table below summarizes the reported theoretical and experimental band gap values for bulk, orthorhombic this compound.
| Parameter | Theoretical Value (eV) | Experimental Value (eV) |
| Band Gap | ~2.36[1], 2.23[2] | 3.4[3] |
| Band Gap Type | Direct[1] | Direct[3] |
Methodologies
A significant gap is observed between the theoretical predictions and experimental results. This divergence can be attributed to the inherent approximations in the theoretical models and the specific conditions of the experimental measurements.
Theoretical Aporoach: Density Functional Theory (DFT)
Theoretical band gap values for SnBr₂ are primarily derived from first-principles calculations based on Density Functional Theory (DFT). This computational quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.
-
Computational Protocol:
-
Crystal Structure Definition: The calculation begins with the experimentally determined crystal structure of orthorhombic SnBr₂.
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This involves choosing an appropriate exchange-correlation functional (e.g., PBE, HSE06) that approximates the exchange and correlation interactions between electrons.
-
Band Structure Calculation: Following the SCF cycle, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The band gap is then determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).
-
It is important to note that standard DFT functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, are known to underestimate the band gap of semiconductors. More advanced hybrid functionals, like HSE06, can provide more accurate predictions but are computationally more expensive. The theoretical values of ~2.36 eV and 2.23 eV are likely the result of such DFT calculations.[1][2]
Experimental Approach: Polarized Reflection Spectroscopy
The experimental band gap of orthorhombic SnBr₂ single crystals has been determined using polarized reflection spectroscopy.[3] This technique measures the reflectivity of a material as a function of photon energy, from which the optical constants and the band gap can be derived.
-
Experimental Protocol:
-
Single Crystal Growth: High-quality single crystals of orthorhombic SnBr₂ are synthesized, for instance, by applying a temperature gradient from 650 °C to room temperature.
-
Sample Preparation: The single crystals are cleaved to expose a fresh, flat surface for measurement.
-
Spectroscopic Measurement: The crystal is mounted in a cryostat for low-temperature measurements (e.g., 12 K) to reduce thermal broadening effects and sharpen spectral features. Polarized light is directed onto the crystal surface, and the reflected light is collected and analyzed by a spectrometer over a wide energy range.
-
Data Analysis: The reflection spectra are analyzed to identify features corresponding to electronic transitions. The first exciton (B1674681) band, which is a peak in the reflection spectrum just below the band edge, is observed at 3.4 eV.[3] This value is taken as the direct band gap of the material.
-
Visualization of the Comparison Workflow
The following diagram illustrates the workflow for comparing the theoretical and experimental band gaps of this compound.
References
Validating the Performance of SnBr₂ as a Catalyst: A Comparative Guide
In the landscape of chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Tin(II) bromide (SnBr₂), a versatile Lewis acid, has emerged as a noteworthy catalyst in various organic transformations. This guide provides a comprehensive comparison of SnBr₂'s performance against other common catalysts in two key reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of dithiocarbamates. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While specific performance data for SnBr₂ is limited in readily available literature, this guide will utilize data for tin(II) chloride (SnCl₂) as a close analogue. The similar Lewis acidic nature of these tin(II) halides suggests that their catalytic behavior is comparable, providing a valuable benchmark for performance evaluation.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are molecules of significant pharmacological interest. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), catalyzed by an acid.
Comparative Performance of Catalysts
The following table summarizes the performance of SnCl₂·2H₂O and other common Lewis acid catalysts in the Biginelli reaction for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl₂·2H₂O | 20 | Acetonitrile | Reflux | 6 | >90 |
| FeCl₃·6H₂O | 10 | Ethanol | Reflux | 4-5 | 92 |
| BF₃·OEt₂ | 25 | THF | Reflux | 18 | 88 |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 0.33 | 95 |
| InBr₃ | 10 | Ethanol (95%) | Reflux | 7 | 98 |
As the data indicates, SnCl₂·2H₂O demonstrates high efficacy, affording excellent yields in a relatively short reaction time. Its performance is comparable to, and in some cases exceeds, that of other widely used Lewis acids. Notably, the reaction conditions for SnCl₂·2H₂O are mild, and the catalyst is relatively inexpensive and easy to handle.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Biginelli Reaction:
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (as specified in the table) in the appropriate solvent is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Reaction Mechanism and Experimental Workflow
The Lewis acid-catalyzed Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate, which is generated by the condensation of the aldehyde and urea. The Lewis acid activates the aldehyde, facilitating this condensation. The β-ketoester then adds to this intermediate, followed by cyclization and dehydration to yield the dihydropyrimidinone product.
Synthesis of Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including in agriculture as pesticides and in medicine. They are typically synthesized from an amine, carbon disulfide, and an electrophile, such as an alkyl halide.
Comparative Performance of Catalysts
The following table compares the performance of SnCl₂ with other catalytic and catalyst-free methods for the synthesis of S-allyl-N-aryl dithiocarbamates from an aniline, carbon disulfide, and allyl bromide.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl₂ | Catalytic | Solvent-free | Room Temp. | 0.5 - 1 | 90-98 |
| CuCl₂ | 1 mol% | Acetonitrile | 80 | 12 | ~90 |
| Zn powder | - | - | - | - | High |
| None | - | Solvent-free | Room Temp. | 0.5 - 2 | 92-98 |
The data reveals that SnCl₂ is a highly efficient catalyst for the synthesis of dithiocarbamates, providing excellent yields in very short reaction times under solvent-free conditions.[1] Interestingly, catalyst-free methods also demonstrate high efficiency for this transformation, suggesting that for certain substrates, the catalyst may not be essential.[2] However, for less reactive substrates or more complex syntheses, a Lewis acid catalyst like SnBr₂ could offer significant advantages in terms of reaction rate and yield.
Experimental Protocols
General Procedure for SnCl₂-Catalyzed Synthesis of Dithiocarbamates:
To a mixture of an amine (1 mmol) and carbon disulfide (1.5 mmol), a catalytic amount of SnCl₂ is added. The alkyl halide (1 mmol) is then added dropwise, and the mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the product is typically isolated by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to afford the dithiocarbamate (B8719985).
General Procedure for Catalyst-Free Synthesis of Dithiocarbamates:
An amine (1 mmol) is added to a mixture of carbon disulfide (1.5 mmol) and an alkyl halide (1 mmol) at room temperature. The reaction mixture is stirred for the specified time. The work-up procedure is similar to the catalyzed reaction.
Logical Relationship in Dithiocarbamate Synthesis
The synthesis of dithiocarbamates involves the initial formation of a dithiocarbamic acid from the reaction of an amine and carbon disulfide. This intermediate is then deprotonated by a base (or the amine itself) to form a dithiocarbamate anion, which acts as a nucleophile and attacks the alkyl halide to form the final product. A Lewis acid catalyst like SnBr₂ can activate the alkyl halide, making it more susceptible to nucleophilic attack.
Conclusion
Based on the available data for its close analogue SnCl₂, this compound is a highly effective and versatile Lewis acid catalyst for important organic transformations such as the Biginelli reaction and the synthesis of dithiocarbamates. Its performance is comparable to or exceeds that of many other commonly used catalysts, often under milder reaction conditions. The use of SnBr₂ can lead to high yields, shorter reaction times, and simplified experimental procedures. For researchers and professionals in drug development and chemical synthesis, SnBr₂ represents a valuable tool in the catalytic toolbox, offering an efficient and cost-effective option for the construction of complex molecular architectures. Further investigation into the specific applications and substrate scope of SnBr₂ is warranted to fully exploit its catalytic potential.
References
A Comparative Guide to the Synthesis of Tin(II) Bromide for Researchers and Drug Development Professionals
An objective analysis of common synthesis methodologies for tin(II) bromide, supported by experimental data, to inform laboratory and industrial applications.
This guide provides a comparative study of the most common and effective methods for the synthesis of this compound (SnBr₂), a versatile precursor in various fields, including organic synthesis and materials science. The selection of an appropriate synthesis route is critical for achieving the desired purity, yield, and cost-effectiveness. This document outlines the experimental protocols for key methods, presents quantitative data for comparison, and illustrates the workflows for clarity.
Comparison of Synthesis Methods
The synthesis of this compound can be approached through several key reactions. The most prevalent methods involve the reaction of metallic tin or tin(II) oxide with hydrobromic acid, and the direct synthesis from its constituent elements. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product.
| Synthesis Method | Reactants | Typical Yield | Reaction Time | Purity | Advantages | Disadvantages |
| Reaction with Hydrobromic Acid | Metallic Tin (Sn), Hydrobromic Acid (HBr) | ≥90%[1] | Variable (depends on Sn surface area and temperature)[2] | >97% (commercially available)[2] | Common and direct method[2], high yield achievable.[1] | Reaction can be slow if tin surface area is low; potential for oxidation to Sn(IV) if oxygen is present.[3] |
| Reaction with Hydrobromic Acid | Tin(II) Oxide (SnO), Hydrobromic Acid (HBr) | Not explicitly quantified in sources | Not explicitly quantified in sources | Not explicitly quantified in sources | Utilizes a more reactive starting material than metallic tin. | Limited detailed experimental data in readily available literature. |
| Direct Synthesis | Metallic Tin (Sn), Bromine (Br₂) | Not explicitly quantified in sources | Not explicitly quantified in sources | Can be high with proper control | Direct combination of elements. | Reaction with bromine can be vigorous; risk of forming tin(IV) bromide (SnBr₄).[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended to serve as a foundation for laboratory work and can be optimized based on specific experimental requirements.
Method 1: Reaction of Metallic Tin with Hydrobromic Acid (Aqueous Reflux)
This is a widely used and straightforward method for producing this compound.[2]
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (e.g., 48% aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon) - recommended
Procedure:
-
In a round-bottom flask, place a pre-weighed amount of metallic tin.
-
Under a fume hood, carefully add a stoichiometric excess of concentrated hydrobromic acid. A 2- to 4-fold molar excess of HBr is common to ensure the complete reaction of the tin.[2]
-
Set up the apparatus for reflux in a well-ventilated area. If desired, an inert gas can be used to blanket the reaction to prevent oxidation.
-
Heat the mixture to reflux. The reaction is complete when the evolution of hydrogen gas ceases, indicating that all the metallic tin has been consumed.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot solution to remove any unreacted tin or other solid impurities.
-
Slowly cool the filtrate in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, deoxygenated water, followed by a sparingly soluble solvent like diethyl ether to facilitate drying.[2]
-
Dry the purified this compound crystals under a vacuum.[2]
Method 2: Reaction of Tin(II) Oxide with Hydrobromic Acid
This method offers an alternative starting material to metallic tin.
Procedure: The reaction of tin(II) oxide with hydrogen bromide yields this compound and water.[4]
-
In a suitable reaction vessel, suspend tin(II) oxide in water.
-
Slowly add hydrobromic acid with stirring.
-
The reaction mixture can be heated to ensure complete reaction.
-
The resulting this compound solution can be concentrated and cooled to induce crystallization, similar to the purification steps in Method 1.
Method 3: Direct Synthesis from Tin and Bromine
This method involves the direct reaction of the elements. Caution is advised as the reaction can be exothermic.
Procedure:
-
Place metallic tin in a reaction vessel.
-
Slowly add liquid bromine to the tin under controlled conditions and in a well-ventilated fume hood.
-
The reaction should be performed in an inert atmosphere to prevent the formation of tin(IV) bromide.[3]
-
The resulting crude this compound can be purified by sublimation or recrystallization.[5]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.
Conclusion
The synthesis of this compound via the reaction of metallic tin with hydrobromic acid is a well-documented and high-yielding method. While the use of tin(II) oxide as a starting material is also viable, detailed comparative data on its efficiency is less available. Direct synthesis from the elements offers a straightforward route but requires careful control to avoid the formation of tin(IV) bromide. The choice of method will ultimately depend on the specific requirements of the researcher or drug development professional, including available starting materials, desired purity, and scale of the synthesis. For applications demanding high purity, post-synthesis purification steps such as recrystallization or sublimation are crucial.[5]
References
Safety Operating Guide
Proper Disposal of Tin(II) Bromide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Tin(II) bromide (SnBr₂), also known as stannous bromide, is critical for protecting personnel and the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical. This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage[1]. Adherence to the following protocols is mandatory for safe laboratory operations.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn[1][2].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or rubber[1][2].
-
Body Protection: A lab coat or apron is required to protect against skin contact[1][2].
All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood[1]. An eyewash station and a quick-drench shower must be readily accessible in the work area[2].
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management company[1]. For laboratory-scale waste, both solid and aqueous forms can be treated to stabilize the tin prior to collection by a waste disposal service[1].
Solid this compound Waste Disposal
For small spills or residual solid this compound, a neutralization step should be performed before collection.
Experimental Protocol for Neutralization of Solid this compound:
-
Containment: In a designated chemical fume hood, carefully place the solid this compound waste into a suitable, labeled chemical waste container[1].
-
Neutralization: Slowly add a weak base such as powdered sodium bicarbonate (NaHCO₃), lime (CaO), or calcium carbonate (CaCO₃) to the solid waste. A general guideline is to add the neutralizing agent in a 1:1 ratio by weight[1].
-
Mixing: Gently mix the solids to ensure thorough contact. Be cautious as this process may generate some heat[1].
-
Collection: Once the mixture has cooled and there are no signs of reaction, sweep the neutralized solid into a clearly labeled hazardous waste container[1].
-
Final Disposal: The container with the neutralized solid waste must be collected by a certified hazardous waste disposal service[1].
Aqueous this compound Waste Disposal
Aqueous solutions containing this compound should be treated to precipitate the tin as insoluble tin(II) hydroxide (B78521) before collection[1].
Experimental Protocol for Precipitation of Aqueous this compound Waste:
-
Preparation: In a chemical fume hood, place the aqueous this compound solution in a large beaker[1].
-
Precipitation: While stirring the solution, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise. A white precipitate of tin(II) hydroxide (Sn(OH)₂) will form[1].
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the NaOH solution until the pH is between 6 and 8[1].
-
Settling: Allow the precipitate to settle for at least one hour[1].
-
Separation: Carefully decant the supernatant (the clear liquid). Check its pH to ensure it is within the neutral range (6-8) before disposing of it down the drain with copious amounts of water, in accordance with local regulations[1].
-
Collection of Precipitate: Transfer the remaining tin(II) hydroxide precipitate into a labeled hazardous waste container[1].
-
Final Disposal: The container with the tin(II) hydroxide precipitate must be collected by a certified hazardous waste disposal service[1].
Quantitative Data for Disposal
| Parameter | Value | Unit | Application |
| Neutralizing Agent to Solid Waste Ratio | 1:1 | by weight | Neutralization of solid this compound waste[1] |
| Final pH for Aqueous Waste Treatment | 6 - 8 | pH units | Precipitation of Tin(II) hydroxide from aqueous solutions[1] |
Disposal Workflow
Caption: Workflow for the proper disposal of solid and aqueous this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tin(II) Bromide
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tin(II) bromide (SnBr₂). Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
This compound is a corrosive solid that poses significant health risks upon exposure. It can cause severe skin burns, and serious eye damage, and is harmful if swallowed.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. This includes protection for the eyes, skin, and respiratory system. All handling should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][6] | To protect against dust, splashes, and severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or rubber).[3][7] A lab coat or apron is also required.[2] | To prevent skin contact which can lead to burns and ulcerations.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, particularly when dust formation is possible.[2][7] A P3 (EN 143) or N95 (US) respirator cartridge is recommended.[1] | To avoid the inhalation of dust, which can cause chemical burns to the respiratory tract.[8] |
| Additional Protection | An eyewash station and a quick-drench shower must be readily accessible in the work area.[2] | To provide immediate decontamination in the event of accidental exposure.[2] |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Experimental Protocols for Waste Disposal
This compound is classified as a hazardous waste and its disposal is regulated.[5] The primary method of disposal is through a certified hazardous waste management company. For laboratory-scale waste, the following treatment protocols can be used to stabilize the tin before collection.
Neutralization of Solid this compound Waste
For small spills or residual solid this compound, a neutralization step should be performed.
-
Containment: In a designated chemical fume hood, carefully place the solid this compound waste into a labeled chemical waste container.
-
Neutralization: Slowly add a weak base such as powdered sodium bicarbonate (NaHCO₃), lime (CaO), or calcium carbonate (CaCO₃) to the solid waste. A general guideline is to add the neutralizing agent in a 1:1 ratio by weight.[5]
-
Mixing: Gently mix the solids to ensure thorough contact. Be cautious as this may generate some heat.
-
Collection: Once the mixture has cooled and there is no sign of reaction, sweep the neutralized solid into a clearly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized solid waste must be collected by a certified hazardous waste disposal service.[5]
Precipitation of Aqueous this compound Waste
Aqueous solutions containing this compound should be treated to precipitate the tin as insoluble tin(II) hydroxide (B78521).
-
Preparation: In a suitable container within a chemical fume hood, dilute the aqueous this compound waste with water.
-
Precipitation: Slowly add a dilute solution of sodium hydroxide (NaOH) while stirring. A white precipitate of tin(II) hydroxide (Sn(OH)₂) will form.[5]
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the NaOH solution until the pH is between 6 and 8.[5]
-
Settling: Allow the precipitate to settle for at least one hour.[5]
-
Separation: Carefully decant the supernatant (the clear liquid) and check its pH to ensure it is within the neutral range (6-8) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[5]
-
Collection of Precipitate: Transfer the remaining tin(II) hydroxide precipitate into a labeled hazardous waste container.
-
Final Disposal: The container with the tin(II) hydroxide precipitate must be collected by a certified hazardous waste disposal service.[5]
Quantitative Data
The following table provides key quantitative information relevant to the safe handling and disposal of this compound.
| Parameter | Value | Unit | Notes |
| OSHA PEL (as Tin) | 2 | mg/m³ | Permissible Exposure Limit[3] |
| ACGIH TLV (as Tin) | 2 | mg/m³ | Threshold Limit Value[3] |
| Melting Point | 215 - 232 | °C | [1][3] |
| Boiling Point | 620 - 639 | °C | [1][3] |
| Density | 5.12 | g/cm³ | [1] |
| UN Number | 3260 | - | For transport of corrosive solid, acidic, inorganic, n.o.s.[5][9] |
| Hazard Class | 8 | - | Corrosive substances[5][9] |
| Packing Group | III | - | Indicates a substance with a minor degree of danger[5][9] |
By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. This compound | 10031-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. prochemonline.com [prochemonline.com]
- 9. Tin (II) Bromide - ProChem, Inc. [prochemonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
